molecular formula C14H22N2 B1522052 (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine CAS No. 477600-69-4

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B1522052
CAS No.: 477600-69-4
M. Wt: 218.34 g/mol
InChI Key: NVKDDQBZODSEIN-GXTWGEPZSA-N
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Description

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a chiral synthetic intermediate, holds significance in pharmaceutical development, notably as a known impurity in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[1] A thorough understanding of its physical properties is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the experimental determination of the key physical properties of this compound, addressing the current gap in publicly available data. While direct experimental values for properties such as melting point, boiling point, and solubility are not readily found in the literature, this document outlines robust, field-proven methodologies for their determination, ensuring scientific integrity and reproducibility.

This guide is structured to empower researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to fully characterize this compound.

Core Physicochemical Properties: A Framework for Determination

The fundamental physical properties of a compound dictate its behavior in various chemical and physical processes. For this compound, the following properties are of primary interest.

PropertyDescriptionSignificance in Drug Development
Molecular Formula The empirical formula representing the number of atoms of each element in a molecule.Foundational for molecular weight calculation and elemental analysis.
Molecular Weight The mass of one mole of the substance.Essential for stoichiometric calculations in synthesis and analysis.
Physical Form The physical state of the compound at standard temperature and pressure (e.g., solid, liquid, oil).Influences handling, storage, and formulation strategies.
Melting Point The temperature at which a solid turns into a liquid at atmospheric pressure.A key indicator of purity; a sharp melting point range is characteristic of a pure compound.
Boiling Point The temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.Important for purification by distillation, though decomposition may occur before boiling.
Solubility The ability of a substance to dissolve in a solvent to form a homogeneous solution.Critical for designing reaction conditions, purification methods, and formulation development.
Purity The percentage of the desired compound in a sample.A regulatory requirement and crucial for ensuring the safety and efficacy of the final drug product.

Table 1: Key Physicochemical Properties and Their Significance

Based on available data from chemical suppliers and databases, the foundational properties of this compound are established as follows:

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol [1]
Physical Form Solid
CAS Number 1354621-59-2[1]

Table 2: Known Foundational Properties

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the critical physical properties of this compound.

Melting Point Determination

The melting point is a crucial thermal characteristic. Two primary methods are recommended for its accurate determination.

This traditional and widely used method provides a visual determination of the melting range.[2]

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dried to remove any residual solvent, which can depress the melting point.

    • Finely powder a small amount of the sample.

    • Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[3]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable heating block or oil bath.

    • Insert the capillary tube into the apparatus.

  • Measurement:

    • Heat the sample at a moderate rate to approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

DSC offers a more quantitative and automated approach to determining the melting point and other thermal transitions.

Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Analysis:

    • Heat the sample at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere.

    • The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load heat Heat at Controlled Rate (e.g., 10°C/min) load->heat record Record Heat Flow vs. Temperature heat->record thermogram Generate Thermogram record->thermogram onset Determine Onset of Melting Peak thermogram->onset

Figure 1: Workflow for Melting Point Determination by DSC.

Solubility Assessment

Determining the solubility in various solvents is critical for purification and formulation. The shake-flask method is the gold standard for equilibrium solubility determination.

Protocol:

  • Solvent Selection: Choose a range of solvents relevant to potential applications, such as water, methanol, ethanol, dichloromethane, and ethyl acetate.

  • Equilibrium Saturation:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Solubility_Workflow start Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-48h) start->agitate settle Allow Undissolved Solid to Settle agitate->settle filter Filter Supernatant (0.45 µm) settle->filter analyze Quantify Concentration by HPLC-UV filter->analyze

Figure 2: Shake-Flask Method for Solubility Determination.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method is generally suitable for a compound of this nature.

Protocol:

  • Chromatographic System:

    • Column: A C18 stationary phase is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

    • Detector: UV detection at a wavelength where the compound exhibits significant absorbance (the benzyl group should provide a chromophore).

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

    • Prepare a series of dilutions to establish the linearity of the method.

  • Analysis:

    • Inject the prepared sample and standards onto the HPLC system.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase dilute Prepare Dilutions for Linearity dissolve->dilute inject Inject Sample onto C18 Column dilute->inject elute Elute with Gradient Mobile Phase inject->elute detect Detect by UV Absorbance elute->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Percent Purity integrate->calculate

Figure 3: Workflow for Purity Determination by HPLC.

Conclusion

While specific, experimentally determined physical property data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for its comprehensive characterization. The detailed protocols for determining melting point, solubility, and purity are based on established, reliable analytical techniques. By adhering to these methodologies, researchers and drug development professionals can generate the critical data necessary for informed decision-making throughout the drug development lifecycle. The principles of scientific integrity and experimental rigor outlined herein will ensure the generation of high-quality, reproducible data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

An In-Depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Structure, Synthesis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a chiral disubstituted piperidine derivative. Primarily recognized as a key synthetic intermediate and a process-related impurity in the manufacture of the Janus kinase (JAK) inhibitor Tofacitinib, this compound holds significant interest for researchers, process chemists, and quality control specialists in the pharmaceutical industry. This document delves into its detailed chemical structure, stereochemical nuances, physicochemical properties, and established synthetic methodologies. We will explore the causality behind stereoselective synthesis strategies for 3,4-disubstituted piperidines and present a validated protocol for its preparation. Furthermore, its role as a critical impurity and its potential, though lesser-known, biological activities are discussed, providing a holistic view for professionals in drug development and chemical synthesis.

Chemical Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a piperidine core, which is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals.[1] Its structure is characterized by specific substitutions at the 1, 3, and 4 positions, with a defined stereochemistry that is crucial to its function and its relationship with the active pharmaceutical ingredient (API) Tofacitinib.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: this compound[2]

  • Common Synonyms: cis-1-Benzyl-N,4-dimethylpiperidin-3-amine, Tofacitinib Impurity 66[2]

  • CAS Number: 1354621-59-2[2]

  • Molecular Formula: C₁₄H₂₂N₂[2]

  • InChIKey: NVKDDQBZODSEIN-GXTWGEPZSA-N[2]

Structural Analysis and Stereochemistry

The molecule's core is a six-membered saturated nitrogen-containing ring (piperidine). The key structural features are:

  • A benzyl group attached to the piperidine nitrogen (N1).

  • A methylamino group at the C3 position.

  • A methyl group at the C4 position.

The stereochemical designators (3S,4S) indicate the absolute configuration at the two chiral centers, C3 and C4. This specific arrangement results in a cis relationship between the methylamino group at C3 and the methyl group at C4, meaning they are oriented on the same face of the piperidine ring. This stereoisomerism is a critical factor in pharmaceutical chemistry, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Chemical structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, formulation, and analytical method development.

PropertyValueSource
Molecular Weight 218.34 g/mol [2]
XLogP3 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Form SolidSigma-Aldrich
Hazard Classification Acute Toxicity, Oral (Category 4)[2]

Synthesis and Stereochemical Control

The synthesis of highly substituted piperidines is a central theme in organic chemistry due to their prevalence in bioactive molecules.[3] The preparation of this compound presents a significant stereochemical challenge: the selective formation of the cis-3,4-disubstituted isomer.

Retrosynthetic Analysis

A logical retrosynthetic approach is crucial for designing an efficient synthesis. The target molecule is typically derived from a piperidinone precursor, which itself can be synthesized from simpler, achiral starting materials like substituted pyridines. The stereochemistry is often established during a reduction or hydrogenation step.

G target This compound intermediate1 cis-1-Benzyl-4-methyl-N-methyl-3-aminopiperidine target->intermediate1 (Chiral Resolution/Separation) intermediate2 1-Benzyl-4-methylpiperidin-3-one intermediate1->intermediate2 Reductive Amination intermediate3 N-protected 4-methylpiperidin-3-one intermediate2->intermediate3 N-Benzylation intermediate4 Substituted Pyridine (e.g., 3-Amino-4-methylpyridine) intermediate3->intermediate4 Catalytic Hydrogenation start Simple Pyridine Derivatives intermediate4->start Functional Group Interconversion

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

The following protocol is adapted from established patent literature for the synthesis of the cis-diastereomer, which is a racemic mixture of (3S,4S) and (3R,4R) isomers.[4] Achieving the specific (3S,4S) enantiomer would require either a chiral starting material, a stereoselective catalyst, or chiral resolution of the final racemic mixture.

Step 1: Synthesis of 1-Benzyl-4-methylpyridin-1-ium bromide

  • To a solution of 4-methyl-3-(methylamino)pyridine in a suitable organic solvent (e.g., acetonitrile), add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting precipitate, the pyridinium salt, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Step 2: Catalytic Hydrogenation to cis-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

  • The pyridinium salt from Step 1 is dissolved in a protic solvent like methanol or ethanol.

  • The solution is transferred to a high-pressure hydrogenation vessel.

  • A hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂) or Rhodium on alumina) is added.[5][6] The choice of catalyst is critical as it influences the stereoselectivity of the reduction. Hydrogenation of substituted pyridines often yields the cis-piperidine diastereomer preferentially.[6]

  • The vessel is pressurized with hydrogen gas (typically 50-100 psi) and agitated at room temperature for 24-48 hours, or until hydrogen uptake ceases.

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The solvent is removed under reduced pressure to yield the crude cis-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine.

Step 3: Purification and Salt Formation

  • The crude product can be purified by column chromatography on silica gel.

  • For isolation and handling, the purified amine is often converted to a stable salt, such as the dihydrochloride salt. This is achieved by dissolving the amine in a solvent like ethanol and adding a solution of hydrochloric acid in ethanol.[4]

  • The resulting precipitate of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is collected by filtration, washed, and dried.

Justification of Experimental Choices:

  • N-Benzylation prior to reduction: The benzyl group serves as a protecting group for the piperidine nitrogen and can be removed later if necessary via hydrogenolysis. Performing this step on the pyridine ring activates it for reduction.

  • Catalytic Hydrogenation: This is a common and effective method for reducing the aromatic pyridine ring to a saturated piperidine ring. The catalyst surface directs the addition of hydrogen atoms, typically from one face of the ring, leading to the cis product.[6]

Role in Pharmaceutical Manufacturing and Quality Control

The primary significance of this compound is its status as a registered impurity and synthetic intermediate of Tofacitinib.[] Tofacitinib is a potent inhibitor of Janus kinases (JAKs), used in the treatment of autoimmune diseases like rheumatoid arthritis.[8]

Tofacitinib Synthesis Pathway

The synthesis of Tofacitinib involves coupling the chiral piperidine core with a pyrrolo[2,3-d]pyrimidine moiety. The (3R,4R) stereoisomer of the piperidine amine is the required building block for the final API. The (3S,4S) isomer, being the enantiomer of a key intermediate, is therefore a critical process-related impurity.

G cluster_0 Piperidine Intermediate Synthesis cluster_1 API Synthesis A cis-1-Benzyl-N,4-dimethyl piperidin-3-amine (Racemate) B Chiral Resolution A->B C (3R,4R)-1-Benzyl-N,4-dimethyl piperidin-3-amine (Required Intermediate) B->C D (3S,4S)-1-Benzyl-N,4-dimethyl piperidin-3-amine (Process Impurity) B->D F Coupling Reaction C->F Key Building Block E Pyrrolo[2,3-d]pyrimidine Moiety E->F G Tofacitinib (API) F->G

Caption: Workflow showing the role of the compound as an intermediate and impurity.

Importance of Impurity Profiling

Regulatory bodies like the FDA and EMA mandate strict control over impurities in pharmaceutical products.[8] The presence of the incorrect enantiomer ((3S,4S)-isomer) can potentially impact the efficacy and safety of the final drug product. Therefore, highly sensitive and specific analytical methods (e.g., chiral HPLC) are required to detect and quantify the levels of this compound in Tofacitinib and its intermediates.

Biological Activity and Toxicological Profile

As an impurity, the primary concern is its potential toxicity. While extensive public data on the specific biological activity of this compound is limited, its structural similarity to other biologically active piperidines warrants careful consideration.

Some non-peer-reviewed sources suggest it may act as a potential neuromodulator, possibly affecting neurotransmitter release and reuptake, but these claims lack robust scientific validation.[] The principal focus within the pharmaceutical context remains on ensuring its levels are well below the safety thresholds established by regulatory guidelines (e.g., ICH Q3A/B). Toxicological assessments are a mandatory part of the drug development process for any impurity that exceeds these thresholds.

Conclusion and Future Perspectives

This compound is a molecule of considerable importance, not for its own therapeutic effects, but as a critical component in the synthesis of the blockbuster drug Tofacitinib. Its chemical structure, particularly its cis-stereochemistry, presents interesting challenges and opportunities for synthetic organic chemists. This guide has provided an in-depth look at its structure, a plausible and referenced synthetic protocol, and its vital role in the context of pharmaceutical manufacturing and quality control.

Future research in this area will likely focus on developing more efficient and highly stereoselective synthetic routes to the desired (3R,4R) isomer to minimize the formation of this (3S,4S) impurity, thereby improving process efficiency and ensuring the safety and purity of the final API.

References

An In-depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1354621-59-2

For Correspondence: Senior Application Scientist, Advanced Pharmaceutical Intermediates Division

Abstract

This technical guide provides a comprehensive overview of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key chiral intermediate and potential impurity in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the physicochemical properties, stereoselective synthesis, analytical characterization, and its critical role in the manufacturing of Tofacitinib. The guide emphasizes the importance of stereochemical purity and provides detailed methodologies for the synthesis and analysis of this piperidine derivative, ensuring the delivery of high-quality active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Purity in Tofacitinib Synthesis

Tofacitinib, an orally administered Janus kinase inhibitor, has emerged as a crucial therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[2] The molecular structure of Tofacitinib contains a substituted piperidine ring with two chiral centers, necessitating precise stereochemical control during its synthesis to ensure therapeutic efficacy and safety. This compound is a critical building block and a potential process-related impurity in the manufacturing of Tofacitinib.[] The seemingly minor variation in the spatial arrangement of atoms in different stereoisomers can lead to significant differences in pharmacological activity and potential toxicity. Therefore, a thorough understanding and control of the stereochemistry of intermediates like this compound are paramount for the successful and safe production of Tofacitinib. This guide will provide the necessary technical details to navigate the complexities associated with this chiral intermediate.

Physicochemical and Structural Characteristics

This compound is a chiral organic compound belonging to the piperidine class of heterocycles. The presence of two stereocenters at the 3 and 4 positions of the piperidine ring gives rise to four possible stereoisomers. The (3S,4S) configuration, also referred to as the cis-isomer, is of particular interest in the context of Tofacitinib synthesis.

Key Properties
PropertyValueSource
CAS Number 1354621-59-2[3]
Molecular Formula C₁₄H₂₂N₂[3]
Molecular Weight 218.34 g/mol [3]
Appearance Typically a solid[4]
InChI Key NVKDDQBZODSEIN-GXTWGEPZSA-N[3]
SMILES C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2[3]

Structural Representation

Caption: Chemical structure of this compound.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of Tofacitinib. The primary strategy involves the stereoselective reductive amination of a prochiral ketone precursor. The following protocol is a representative method adapted from the synthesis of the (3R,4R)-enantiomer and illustrates the key chemical transformations.

Synthetic Workflow Diagram

G start 1-Benzyl-4-methylpiperidin-3-one reductive_amination Reductive Amination (Methylamine, TiCl₄, NaBH(OAc)₃) start->reductive_amination racemic_product Racemic cis/trans Mixture reductive_amination->racemic_product chiral_resolution Chiral Resolution (e.g., Di-p-toluoyl-L-tartaric acid) racemic_product->chiral_resolution target_isomer (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine chiral_resolution->target_isomer

Caption: General synthetic workflow for obtaining the target stereoisomer.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound via reductive amination and chiral resolution.

Materials:

  • 1-Benzyl-4-methylpiperidin-3-one

  • Methylamine solution

  • Titanium (IV) chloride (TiCl₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Toluene

  • Triethylamine (NEt₃)

  • Glacial acetic acid

  • Di-p-toluoyl-L-tartaric acid

  • Methanol

  • Sodium hydroxide solution

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

Procedure:

  • Imine Formation:

    • To a solution of 1-benzyl-4-methylpiperidin-3-one (1 equivalent) in toluene, add triethylamine (1.5 equivalents).

    • Cool the mixture to 0-5 °C and slowly add titanium (IV) chloride (1 equivalent).

    • To this mixture, add a solution of methylamine (1.2 equivalents) while maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours until imine formation is complete, as monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, followed by the addition of glacial acetic acid (2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation of Racemic Mixture:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic mixture of cis- and trans-1-benzyl-N,4-dimethylpiperidin-3-amine.

  • Chiral Resolution:

    • Dissolve the crude racemic mixture in methanol.

    • In a separate flask, dissolve di-p-toluoyl-L-tartaric acid (0.5 equivalents) in methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • The diastereomeric salt of the (3S,4S)-isomer will preferentially precipitate.

    • Stir the resulting slurry at room temperature for 4-6 hours, then cool to 0-5 °C for 2 hours to maximize precipitation.

    • Collect the solid by filtration and wash with cold methanol.

  • Liberation of the Free Base:

    • Suspend the diastereomeric salt in a mixture of dichloromethane and water.

    • Basify the mixture with a 2M sodium hydroxide solution to a pH > 12.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Analytical Characterization and Quality Control

Ensuring the stereochemical purity of this compound is critical. A robust analytical workflow is essential for quality control in a pharmaceutical manufacturing setting.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral intermediates. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of piperidine derivatives.

Illustrative HPLC Method Parameters:

ParameterCondition
Column Chiralpak® IA or equivalent amylose-based CSP
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₄H₂₂N₂ is approximately m/z 219.18.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. The proton NMR spectrum will show characteristic signals for the benzyl group, the piperidine ring protons, and the two methyl groups. The coupling constants and chemical shifts of the protons at the chiral centers (C3 and C4) can provide information about their relative stereochemistry (cis or trans).

Analytical Workflow

G cluster_analysis Analytical Characterization sample Synthesized (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine hplc Chiral HPLC (Enantiomeric Purity) sample->hplc ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms nmr NMR Spectroscopy (Structural Elucidation) sample->nmr report Certificate of Analysis hplc->report Purity Report ms->report Identity Confirmation nmr->report Structural Confirmation

Caption: A typical analytical workflow for the quality control of the chiral intermediate.

Role in Tofacitinib Synthesis and as a Potential Impurity

This compound serves as a key precursor to the core piperidine structure of Tofacitinib. The benzyl group acts as a protecting group for the piperidine nitrogen and is typically removed in a later synthetic step, often via catalytic hydrogenation, before coupling with the pyrrolo[2,3-d]pyrimidine moiety of Tofacitinib.

The formation of other stereoisomers, such as the (3R,4R), (3S,4R), and (3R,4S) isomers, during the synthesis can lead to impurities in the final API if not adequately controlled and removed. The presence of these diastereomeric and enantiomeric impurities can impact the safety and efficacy profile of the drug. Therefore, the stereoselective synthesis and rigorous purification of this compound are of utmost importance.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on available data for similar compounds, it may be harmful if swallowed. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

Conclusion

This compound is a fundamentally important chiral intermediate in the synthesis of Tofacitinib. This guide has provided a detailed overview of its properties, a representative stereoselective synthesis protocol, and a robust analytical workflow for its characterization. A thorough understanding and meticulous control of the synthesis and purification of this compound are essential for ensuring the quality, safety, and efficacy of the final Tofacitinib drug product. The methodologies and insights presented herein are intended to support researchers and drug development professionals in the production of this critical pharmaceutical.

References

An In-depth Technical Guide on (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, adorned with specific stereocenters, makes it a crucial building block in the synthesis of complex molecular architectures. The precise arrangement of its substituents in a cis-configuration is paramount to its utility, particularly as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases[1][2][3]. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its stereoselective synthesis, analytical characterization, and its pivotal role in pharmaceutical manufacturing.

Chemical Properties and Stereochemistry

The unequivocal identification of this compound is secured by its IUPAC name: This compound [4]. Its molecular structure and key identifiers are summarized in the table below.

PropertyValue
IUPAC Name This compound[4]
Synonyms cis-1-Benzyl-N,4-dimethylpiperidin-3-amine[4]
CAS Number 1354621-59-2[4][5]
Molecular Formula C₁₄H₂₂N₂[4][6]
Molecular Weight 218.34 g/mol [4][5]

The stereochemistry of this molecule, specifically the (3S,4S) configuration, dictates a cis relationship between the methyl group at the C4 position and the amine group at the C3 position of the piperidine ring. This spatial arrangement is a critical determinant of its reactivity and its ability to form the desired stereoisomer in subsequent reactions, such as the synthesis of Tofacitinib. The presence of other stereoisomers, such as the trans-(3R,4S) or the cis-(3R,4R) diastereomers, would be considered impurities in this context[2][7][].

Stereoselective Synthesis

The synthesis of this compound in high stereochemical purity is a key challenge. While specific proprietary methods may vary, a plausible and commonly employed strategy involves a stereoselective reductive amination. The following protocol is a representative example, constructed from established chemical principles and drawing parallels from the synthesis of related stereoisomers[3][9].

Experimental Protocol: Stereoselective Reductive Amination

Objective: To synthesize this compound from a suitable ketone precursor.

Step 1: Imine Formation

  • To a solution of (S)-1-benzyl-4-methylpiperidin-3-one (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane at 35°C, add a solution of methylamine (1.2 eq)[3].

  • A dehydrating agent, such as titanium(IV) chloride (TiCl₄) and triethylamine (NEt₃), can be used to facilitate the formation of the corresponding imine[3].

  • The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting ketone.

Causality: The formation of the imine is a crucial step that sets the stage for the introduction of the second stereocenter. The choice of a chiral starting ketone is essential for controlling the stereochemistry at the C4 position.

Step 2: Diastereoselective Reduction

  • Once imine formation is complete, the reaction mixture is cooled to a lower temperature (e.g., 0°C or -78°C) to enhance stereoselectivity.

  • A reducing agent is then added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred choice for reductive aminations due to its mildness and selectivity[3].

  • The reducing agent will preferentially attack one face of the imine, leading to the desired (3S,4S) diastereomer. The stereochemical outcome is directed by the existing stereocenter at the C4 position.

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

Causality: The diastereoselectivity of the reduction is governed by steric hindrance. The bulky benzyl group on the nitrogen and the methyl group at C4 will direct the hydride attack to the less hindered face of the imine, yielding the cis product.

Step 3: Work-up and Purification

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to isolate the this compound.

Self-Validation: The purity and stereochemical integrity of the final product must be confirmed by the analytical methods described in the following section.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical configuration of the synthesized compound.

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic peaks for the benzyl group (aromatic protons), the N-methyl and C4-methyl groups (aliphatic singlets or doublets), and the piperidine ring protons. The coupling constants between the protons at C3 and C4 can help to confirm the cis stereochemistry.
¹³C NMR The carbon NMR spectrum should display the correct number of signals corresponding to the 14 carbon atoms in the molecule, with chemical shifts indicative of the different carbon environments (aromatic, aliphatic, etc.).
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound (218.34 g/mol ), confirming its elemental composition.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-N stretching.
Chiral High-Performance Liquid Chromatography (HPLC) This is the most critical technique for determining the enantiomeric and diastereomeric purity. Using a suitable chiral stationary phase, the (3S,4S) isomer can be separated from other potential stereoisomers, allowing for accurate quantification of its purity.

Application in Drug Development: The Tofacitinib Case

This compound is a pivotal intermediate in the synthesis of Tofacitinib[1][2][3]. The synthesis of Tofacitinib involves the coupling of this piperidine derivative with a pyrrolo[2,3-d]pyrimidine core.

Diagram of the Role of this compound in Tofacitinib Synthesis:

Tofacitinib_Synthesis A (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine C Debenzylation A->C Removal of Benzyl Protecting Group B Pyrrolo[2,3-d]pyrimidine Core D Coupling Reaction B->D C->D E Tofacitinib D->E Final Product

Caption: Synthetic pathway from the piperidine intermediate to Tofacitinib.

The benzyl group on the piperidine nitrogen serves as a protecting group during the initial synthetic steps. It is subsequently removed (debenzylation) to allow for the coupling reaction with the pyrimidine core. The stereochemistry of the piperidine intermediate directly translates to the stereochemistry of the final Tofacitinib molecule. Therefore, starting with a highly pure (3S,4S) isomer is non-negotiable for ensuring the efficacy and safety of the final drug product. Any isomeric impurities could potentially lead to off-target effects or reduced therapeutic activity.

Conclusion

This compound is more than just a chemical compound; it is a testament to the importance of stereochemistry in modern drug development. Its synthesis requires a carefully controlled, stereoselective approach, and its characterization demands a suite of sophisticated analytical techniques. As a key building block for the JAK inhibitor Tofacitinib, it exemplifies the critical link between fundamental organic chemistry and the production of life-changing pharmaceuticals. The methodologies and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for working with this important molecule.

References

An In-Depth Technical Guide to the Stereoisomerism of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomerism in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration. The biological systems with which drugs interact are inherently chiral, comprising proteins, enzymes, and receptors that exhibit a high degree of stereoselectivity. Consequently, different stereoisomers of a chiral drug can elicit vastly different pharmacological and toxicological responses.[1][2] This principle underscores the necessity for the stereoselective synthesis and rigorous stereochemical characterization of drug candidates and their intermediates.[3][4] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The stereochemical configuration of substituents on the piperidine ring significantly influences the molecule's conformation and, therefore, its binding affinity and activity at its biological target. This guide provides a comprehensive technical overview of the stereoisomerism of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key chiral intermediate in the synthesis of pharmacologically active compounds.

Stereochemical Complexity of 1-Benzyl-N,4-dimethylpiperidin-3-amine

The molecule 1-Benzyl-N,4-dimethylpiperidin-3-amine possesses two chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are the cis isomers, (3S,4S) and (3R,4R), and the trans isomers, (3S,4R) and (3R,4S).

The relative orientation of the methyl group at C4 and the dimethylamino group at C3 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This guide will focus specifically on the (3S,4S) stereoisomer, a crucial building block in the synthesis of specific Janus kinase (JAK) inhibitors.[5][6]

G cluster_0 Stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine rac_cis cis-Isomers 3S4S (3S,4S) rac_cis->3S4S Enantiomers 3R4R (3R,4R) rac_cis->3R4R Enantiomers rac_trans trans-Isomers 3S4R (3S,4R) rac_trans->3S4R Enantiomers 3R4S (3R,4S) rac_trans->3R4S Enantiomers G start 3-Amino-4-methylpyridine step1 N-Protection (e.g., Boc anhydride) start->step1 step2 Catalytic Hydrogenation (e.g., H2, PtO2) step1->step2 step3 N-Benzylation (Benzaldehyde, NaBH(OAc)3) step2->step3 step4 Reductive Amination (Formaldehyde, HCOOH) step3->step4 end rac-cis-1-Benzyl-N,4- dimethylpiperidin-3-amine step4->end G intermediate (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine synthesis Multi-step Synthesis intermediate->synthesis api Chiral Active Pharmaceutical Ingredient (e.g., Enantiomer of Tofacitinib) synthesis->api target Biological Target (e.g., Janus Kinase) api->target response Pharmacological Response target->response

References

Commercial Availability and Technical Guide for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its primary and most well-documented application is as a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] This guide provides an in-depth overview of the commercial availability of this compound, its chemical properties, established synthetic routes, and potential areas for future research and application.

Chemical Properties and Stereoisomers

The specific stereochemistry of this compound is critical for its use in the asymmetric synthesis of Tofacitinib. The molecule possesses two chiral centers at the 3 and 4 positions of the piperidine ring. Consequently, several stereoisomers exist, including (3R,4R), (3S,4R), and (3R,4S) configurations. For its primary application, the (3S,4S) and the corresponding (3R,4R) enantiomer (which is also a key intermediate in some synthetic routes to Tofacitinib) are the most relevant. The compound is often supplied as a free base or as a dihydrochloride salt to improve its stability and handling.

PropertyValue
Chemical Name This compound
CAS Number 1354621-59-2
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Appearance Typically a solid
Purity Commercially available in purities of 97% or higher

Commercial Availability

This compound and its various forms are available from a range of chemical suppliers catering to the research and pharmaceutical development markets. The compound is typically offered in quantities ranging from milligrams to kilograms. Below is a comparative overview of some suppliers. Pricing is subject to change and should be confirmed with the respective vendors.

SupplierProduct NameCAS NumberPurityAvailable Quantities
CymitQuimica This compound1354621-59-297%100mg, 250mg, 500mg, 1g, 5g, 10g, 25g[2]
Sigma-Aldrich This compound1354621-59-2-Available through their AldrichCPR line for early discovery research[3]
Pharmaffiliates This compound Dihydrochloride1354486-07-9-Inquiry required[4]
BLD Pharm This compound dihydrochloride1354486-07-9-Inquiry required
Chengdu D-Innovation Pharmaceutical Co Ltd This compound Dihydrochloride->98%Inquiry required[5]

It is important for researchers to request a certificate of analysis (CoA) from the supplier to confirm the identity, purity, and stereochemical integrity of the purchased material.[6]

Synthetic Methodologies

The synthesis of this compound is a critical aspect of its utility. The primary challenge lies in controlling the stereochemistry at the C3 and C4 positions of the piperidine ring. Two main strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Synthesis of Racemic (cis)-1-Benzyl-N,4-dimethylpiperidin-3-amine

A common route to the racemic cis-diastereomer involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one. This method is efficient for producing the core piperidine structure, which can then be subjected to chiral resolution.

G start 1-Benzyl-4-methylpiperidin-3-one reductive_amination Reductive Amination (Methylamine, Ti(OiPr)₄, NaBH₃CN) start->reductive_amination product Racemic (cis/trans)-1-Benzyl-N,4-dimethylpiperidin-3-amine reductive_amination->product

Diagram 1: General workflow for the synthesis of racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine.

Chiral Resolution using Tartaric Acid Derivatives

The most established method for obtaining the desired (3S,4S) enantiomer is through the chiral resolution of the racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a derivative of tartaric acid such as di-p-toluoyl-L-tartaric acid (L-DTTA).[7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of (±)-cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

  • Rationale: This protocol leverages the principle of diastereomeric salt formation. The chiral resolving agent, L-DTTA, reacts with both enantiomers of the racemic amine to form two diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation.

  • Procedure:

    • Dissolve the racemic (±)-cis-1-Benzyl-N,4-dimethylpiperidin-3-amine in a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

    • Add a stoichiometric amount of di-p-toluoyl-L-tartaric acid (L-DTTA) to the solution.[7]

    • Heat the mixture to ensure complete dissolution, and then allow it to cool slowly to room temperature.

    • The less soluble diastereomeric salt, the (3R,4R)-amine-L-DTTA salt, will precipitate out of the solution.

    • Isolate the precipitated salt by filtration and wash with a cold solvent.

    • The desired (3S,4S)-amine remains in the mother liquor.

    • To isolate the free (3S,4S)-amine, the mother liquor is concentrated, and the amine is liberated by treatment with a base (e.g., sodium hydroxide) followed by extraction with an organic solvent.

    • The (3R,4R)-amine can be recovered from the precipitated salt by a similar basification and extraction procedure.

G racemic_amine Racemic (cis)-1-Benzyl-N,4-dimethylpiperidin-3-amine add_dtta Add Di-p-toluoyl-L-tartaric acid (L-DTTA) in Ethanol/Water racemic_amine->add_dtta crystallization Fractional Crystallization add_dtta->crystallization precipitate Precipitate: (3R,4R)-amine-L-DTTA salt crystallization->precipitate mother_liquor Mother Liquor: (3S,4S)-amine-L-DTTA salt crystallization->mother_liquor basification1 Basification & Extraction precipitate->basification1 basification2 Basification & Extraction mother_liquor->basification2 product_3R4R (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine basification1->product_3R4R product_3S4S This compound basification2->product_3S4S

Diagram 2: Workflow for the chiral resolution of racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Asymmetric Synthesis

While chiral resolution is a widely used method, asymmetric synthesis offers a more direct route to the desired enantiomer, potentially reducing the number of steps and improving overall yield. Several patents describe asymmetric approaches, often starting from chiral precursors or employing chiral catalysts. For instance, one patented method involves the N-acylation of 3-amino-4-methyl pyridine, followed by quaternization, partial reduction, hydrolysis, and then a stereoselective reductive amination.[9]

Applications in Drug Discovery and Development

Primary Application: Tofacitinib Synthesis

The principal application of this compound is as a key building block in the synthesis of Tofacitinib. In this synthesis, the chiral amine is coupled with a pyrimidine derivative, followed by debenzylation and subsequent functionalization to yield the final active pharmaceutical ingredient (API). The precise stereochemistry of the piperidine intermediate is essential for the biological activity of Tofacitinib.

G start This compound coupling Coupling with 4-chloropyrrolo[2,3-d]pyrimidine start->coupling debenzylation Debenzylation coupling->debenzylation functionalization Functionalization debenzylation->functionalization product Tofacitinib functionalization->product

Diagram 3: Role of this compound in the synthesis of Tofacitinib.

Potential for Neurological Research

While the primary focus has been on its role as a pharmaceutical intermediate, the piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery.[10] Substituted piperidines are known to interact with a variety of neurological targets. Although specific research on the neuromodulatory effects of this compound is limited, related N-benzylpiperidine derivatives have been investigated for their potential as psychoactive agents and for their effects on neurotransmitter systems.[11] For instance, N-benzyl-N',N''-dimethylguanidine has been shown to have adrenergic neurone blocking effects.[12] Given the structural similarities, this compound and its analogs could be interesting candidates for screening in neurological and psychiatric drug discovery programs. This remains an underexplored area of research with potential for novel therapeutic applications.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block with a critical role in the pharmaceutical industry, particularly in the manufacture of Tofacitinib. Its synthesis, primarily through chiral resolution of the racemic cis-diastereomer, is well-documented in scientific literature and patents. While its current application is largely confined to its role as an intermediate, the inherent properties of the substituted piperidine scaffold suggest potential for broader applications in medicinal chemistry, particularly in the field of neuroscience. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.

References

A Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, enabling high-affinity interactions with biological targets.[3] This structural motif is integral to drugs spanning numerous therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2][4] The versatility of the piperidine core allows for fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide focuses on a specific, stereochemically defined derivative: (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine . While not an end-product therapeutic itself, this molecule is a crucial chiral building block, particularly noted for its role as an intermediate in the synthesis of complex pharmaceutical agents.[5] Its defined stereochemistry at the C3 and C4 positions is paramount, as biological systems are exquisitely sensitive to the three-dimensional shape of molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 1354621-59-2[6]
Molecular Formula C₁₄H₂₂N₂[7]
Molecular Weight 218.34 g/mol [7]
Form Solid
InChI Key NVKDDQBZODSEIN-GXTWGEPZSA-N

Context in Pharmaceutical Synthesis: An Intermediate for Janus Kinase (JAK) Inhibitors

The primary significance of this compound and its related stereoisomers lies in their application as intermediates in the synthesis of Janus kinase (JAK) inhibitors.[5][8] Specifically, the (3R,4R) stereoisomer is a known precursor to Tofacitinib, a prominent medication used to treat autoimmune diseases like rheumatoid arthritis.[5] This connection underscores the importance of the 3-amino-4-methylpiperidine core in targeting specific enzyme families. JAK inhibitors are a class of targeted therapies that modulate the signaling of cytokines involved in inflammation and immune responses. The precise geometry of the piperidine intermediate is critical for the final drug's ability to fit into the ATP-binding pocket of the JAK enzyme.

Stereoselective Synthetic Strategies

Reductive Amination of a Chiral Ketone Precursor

A common and effective method involves the diastereoselective reductive amination of a corresponding N-benzyl-4-methylpiperidin-3-one. The stereochemical outcome is directed by the choice of reducing agent and reaction conditions.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthesis Workflow Start 1-Benzyl-4-methylpyridinium salt Step1 Partial Reduction (e.g., NaBH4) Start->Step1 Formation of Tetrahydropyridine Step2 Oxidation Step1->Step2 Yields N-benzyl-4-methylpiperidin-3-one Step3 Reductive Amination (Methylamine, NaBH(OAc)3) Step2->Step3 Stereoselective introduction of amine Product (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine Step3->Product G cluster_1 Chiral Pool Approach Start Chiral Starting Material (e.g., L-Glutamic Acid) Step1 Multi-step transformation (Reduction, Protection, etc.) Start->Step1 Step2 Cyclization Step1->Step2 Product Enantiopure Piperidine Core Step2->Product

References

The Strategic Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Cornerstone in the Development of Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Building Block to Breakthrough

The narrative of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is intrinsically linked to the development of Tofacitinib, a pivotal Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases like rheumatoid arthritis.[][2] This technical guide delves into the discovery of this crucial synthetic intermediate, not as a serendipitous finding, but as a product of strategic molecular design and process optimization. The journey to an efficient and stereoselective synthesis of this specific piperidine derivative showcases the convergence of medicinal chemistry and process development, a critical aspect of modern pharmaceutical science. This guide will provide an in-depth analysis of the synthetic strategies, the rationale behind the chosen methodologies, and the analytical characterization that underpins its role as a key building block.

The Genesis: A Scaffold for Kinase Inhibition

The discovery of this compound is a tale of retrosynthesis. The core structure of Tofacitinib features a chiral 3,4-disubstituted piperidine ring, a privileged scaffold in medicinal chemistry known for its favorable pharmacokinetic properties.[3] The specific stereochemistry of the methyl and amino groups at the 3 and 4 positions of the piperidine ring is crucial for the drug's potent and selective inhibition of JAK3. Consequently, the challenge for chemists at Pfizer and other research institutions was to develop a scalable and stereocontrolled synthesis of this key intermediate.

The initial focus was on constructing the cis-relationship between the methyl group at the 4-position and the amino group at the 3-position. The benzyl group on the piperidine nitrogen serves as a protecting group and can be readily removed in the later stages of the Tofacitinib synthesis. The N-methyl group on the exocyclic amine is a key feature of the final drug.

Comparative Analysis of Synthetic Strategies

Several synthetic routes have been developed to produce this compound, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as scalability, cost of starting materials, and the desired optical purity.

Route A: From 3-Amino-4-methylpyridine

One of the early and widely adopted strategies commences with the readily available and inexpensive 3-amino-4-methylpyridine.[4] This approach involves a sequence of reactions to introduce the desired stereochemistry and functional groups.

Route_A A 3-Amino-4-methylpyridine B N-acylation A->B Acylating Agent C Quaternization B->C Benzyl Halide D Partial Reduction C->D Reducing Agent (e.g., NaBH4) E Amide Reduction & Chiral Resolution D->E 1. Reducing Agent (e.g., Red-Al) 2. Chiral Resolving Agent F This compound E->F

Caption: Synthetic pathway starting from 3-amino-4-methylpyridine.

This route's key challenge lies in the stereoselective reduction of the pyridinium ring and the subsequent chiral resolution to isolate the desired (3S,4S)-enantiomer. While effective, chiral resolution can be inefficient, as it discards the unwanted enantiomer.

Route B: Asymmetric Hydrogenation

To circumvent the limitations of chiral resolution, asymmetric hydrogenation approaches were developed. These methods introduce chirality early in the synthesis, leading to a more atom-economical process. A common strategy involves the asymmetric hydrogenation of a tetrasubstituted fluoroalkene precursor.[5][6]

Route_B A 3-Fluoropyridin-4-amine B Formation of Tetrasubstituted Fluoroalkene A->B Multi-step sequence C Asymmetric Hydrogenation B->C Chiral Rhodium Catalyst D Debenzylation & Reductive Amination C->D 1. H2, Pd/C 2. Formaldehyde, Reducing Agent E This compound D->E

Caption: Asymmetric hydrogenation approach for stereoselective synthesis.

The success of this route hinges on the selection of a highly efficient and selective chiral catalyst. Rhodium complexes with chiral phosphine ligands have proven to be particularly effective. This method offers high enantioselectivity, often exceeding 99% ee, and is amenable to large-scale production.[5]

Route C: From 4-Picoline

Another approach utilizes the readily available starting material, 4-picoline.[3] This route involves the construction of the piperidine ring and subsequent functionalization.

Route_C A 4-Picoline B N-Benzylation & Reduction A->B 1. Benzyl Halide 2. NaBH4 C Epoxidation B->C m-CPBA D Regioselective Ring Opening C->D Methylamine E This compound D->E

Caption: Synthetic pathway originating from 4-picoline.

A key step in this route is the regioselective opening of the epoxide intermediate with methylamine to establish the desired 3-amino-4-hydroxy-piperidine precursor. Subsequent steps would then lead to the target molecule.

Detailed Experimental Protocols

The following protocols are illustrative examples based on methodologies described in the patent literature. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol: Synthesis via Reductive Amination (Illustrative)

Step 1: N-Benzylation of 3-amino-4-methylpiperidine derivative

A solution of a suitable 3-amino-4-methylpiperidine precursor (1.0 eq) in a suitable solvent such as dichloromethane is treated with benzaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

Step 2: N-Methylation

The crude product from the previous step is dissolved in a suitable solvent like methanol. Formaldehyde (37% aqueous solution, 2.0 eq) is added, followed by a reducing agent such as sodium cyanoborohydride (1.5 eq). The pH is adjusted to ~6 with acetic acid. The reaction is stirred at room temperature until completion.

Step 3: Work-up and Purification

The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Expected Data
¹H NMR Characteristic peaks for the benzyl, piperidine, and methyl protons. The coupling constants of the piperidine ring protons can confirm the cis-stereochemistry.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ is observed at m/z corresponding to the molecular weight of the compound.
Chiral HPLC A single enantiomeric peak is observed, confirming the high optical purity of the product.

Table 1: Key Analytical Data for this compound

Conclusion and Future Perspectives

The "discovery" of this compound is a testament to the enabling power of synthetic chemistry in drug development. Its development was not an isolated event but a critical step in the broader program to bring Tofacitinib to patients. The evolution of its synthesis from methods requiring chiral resolution to highly efficient asymmetric catalytic processes highlights the continuous drive for greener and more economical manufacturing in the pharmaceutical industry. Future research in this area may focus on developing even more streamlined and sustainable synthetic routes, potentially utilizing biocatalysis or flow chemistry to further enhance efficiency and reduce environmental impact.

References

An In-depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereoisomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemical configuration of a molecule is of paramount importance. Chiral molecules can exhibit vastly different pharmacological and toxicological profiles between their enantiomeric forms. The compound (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride is a notable example of a chiral intermediate whose stereoisomer, the (3R,4R) enantiomer, is a key building block in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1] Consequently, the (3S,4S) enantiomer is primarily recognized as a critical process-related impurity that must be diligently monitored and controlled during drug manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the properties, synthesis, and analysis of this compound hydrochloride, offering valuable insights for researchers and professionals in pharmaceutical development and quality control.

Physicochemical and Structural Properties

The hydrochloride salt of this compound is typically a white to off-white solid.[2] The presence of the hydrochloride salt enhances its solubility in aqueous media compared to its free base form.

Chemical Structure and Identification
  • IUPAC Name: this compound hydrochloride

  • Stereochemistry: The 'cis' configuration of the methyl group at position 4 and the methylamino group at position 3 is a defining structural feature.

  • CAS Numbers:

    • Hydrochloride Salt: 477600-68-3[2][3]

    • Dihydrochloride Salt: 1354486-07-9[][5][6]

    • Free Base: 1354621-59-2[7][8]

  • Molecular Formula: C₁₄H₂₃ClN₂ (for the monohydrochloride)

  • Molecular Weight: 254.8 g/mol (for the monohydrochloride)

Tabulated Physicochemical Data
PropertyValueSource
Molecular Formula (Dihydrochloride) C₁₄H₂₄Cl₂N₂[9]
Molecular Weight (Dihydrochloride) 291.26 g/mol [9]
Appearance White to off-white solid[2]
Solubility (general) More soluble in water than the free base
Storage Conditions Store at room temperature or under inert gas at 2-8°C[2][10]

Synthesis and Stereochemical Control

The synthesis of this compound hydrochloride can be achieved through chiral synthesis routes or by the resolution of a racemic mixture.[] The synthetic pathway often mirrors that of its (3R,4R) counterpart, with the key difference being the selection of chiral starting materials or resolving agents. Below is a representative synthetic approach, analogous to the synthesis of the (3R,4R) enantiomer, which is well-documented due to its role in Tofacitinib production.

Representative Synthetic Pathway

The synthesis generally involves the reductive amination of a suitably protected piperidone precursor.

Synthetic_Pathway cluster_0 Synthesis of this compound Start 1-Benzyl-4-methylpiperidin-3-one Step1 Reductive Amination (e.g., with Methylamine and a reducing agent like NaBH(OAc)₃) Start->Step1 Intermediate (3S,4S/3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (Racemic Mixture) Step1->Intermediate Step2 Chiral Resolution (e.g., with a chiral acid like tartaric acid derivative) Intermediate->Step2 Product_Isomer This compound Step2->Product_Isomer Step3 Salt Formation (with HCl in a suitable solvent like ethanol or isopropanol) Product_Isomer->Step3 Final_Product This compound hydrochloride Step3->Final_Product

Caption: A generalized synthetic workflow for obtaining the target compound.

Detailed Experimental Protocol (Adapted from (3R,4R) Synthesis)

This protocol is based on established methods for the synthesis of the (3R,4R) enantiomer and is presented here as a plausible method for obtaining the (3S,4S) enantiomer, likely requiring different chiral resolution conditions.[1][11]

  • Reductive Amination of 1-benzyl-4-methyl-3-ketone piperidine:

    • To a solution of 1-benzyl-4-methyl-3-ketone piperidine in a suitable solvent (e.g., toluene or dichloromethane), add a solution of methylamine.

    • A catalyst such as TiCl₄ and a base like triethylamine (NEt₃) can be used to facilitate imine formation.

    • The reaction is then subjected to a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine.

    • The reaction progress should be monitored by a suitable analytical technique like HPLC until the starting material is consumed.[11]

  • Chiral Resolution:

    • The resulting racemic mixture is then resolved using a chiral acid. For the (3R,4R) enantiomer, dibenzoyl-L-tartaric acid is often used. For the (3S,4S) enantiomer, a different chiral resolving agent, such as a derivative of D-tartaric acid, would be required.

    • The diastereomeric salt of the desired (3S,4S) enantiomer is selectively crystallized from a suitable solvent system.

  • Liberation of the Free Base and Salt Formation:

    • The purified diastereomeric salt is treated with a base to liberate the free this compound.

    • The free base is then dissolved in a solvent like ethanol or isopropanol.

    • A solution of hydrochloric acid (e.g., 2M HCl in ethanol) is added dropwise to precipitate the hydrochloride salt.[11]

    • The resulting solid is collected by filtration, washed, and dried under vacuum to yield the final product.

Role in Pharmaceutical Manufacturing: A Tofacitinib-Related Impurity

The primary relevance of this compound hydrochloride in the pharmaceutical industry is as a stereoisomeric impurity of a key intermediate in the synthesis of Tofacitinib.[] As regulatory bodies demand stringent control over impurities, particularly those that are structurally similar to the API or its intermediates, the detection and quantification of this compound are critical aspects of quality control in Tofacitinib manufacturing.

Pharmaceutical_Context cluster_1 Tofacitinib Synthesis and Impurity Relationship Tofacitinib Tofacitinib (API) ((3R,4R) stereochemistry) Key_Intermediate (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (Key Chiral Intermediate) Key_Intermediate->Tofacitinib Further Synthetic Steps Impurity This compound (Stereoisomeric Impurity) Impurity->Tofacitinib Must be controlled (as per ICH guidelines) Racemic_Mixture Racemic Mixture of Intermediates Racemic_Mixture->Key_Intermediate Chiral Resolution Racemic_Mixture->Impurity Incomplete Separation

Caption: The relationship between the key intermediate and its stereoisomeric impurity in the context of Tofacitinib synthesis.

Analytical Methodologies

The analysis of this compound hydrochloride, especially in the context of it being a Tofacitinib impurity, necessitates high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method for Impurity Profiling (Illustrative)

While a specific pharmacopeial method for this compound is not detailed, a stability-indicating HPLC method for Tofacitinib and its related substances provides a strong foundation for an analytical approach.[12]

  • Column: A reverse-phase column, such as a Waters XBridge BEH Shield RP18 (4.6 mm x 150 mm, 2.5 µm), is suitable for separating polar compounds and their impurities.[13]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: A buffered aqueous solution, for example, a potassium dihydrogen phosphate buffer with an ion-pairing agent like 1-octanesulfonic acid sodium salt, adjusted to a specific pH (e.g., 5.5).[12]

    • Mobile Phase B: A mixture of organic solvents like acetonitrile and methanol.[12][13]

  • Detection: UV detection, typically in the range of 280 nm, is effective for this molecule due to the presence of the benzyl chromophore.[13]

  • Flow Rate: A typical flow rate would be around 0.8 to 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 45°C) is crucial for reproducible retention times.[13]

Expected Spectroscopic Data

While specific spectra for the (3S,4S)-hydrochloride salt are not publicly available, the expected features can be predicted:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group, the protons on the piperidine ring, the N-methyl and 4-methyl groups, and the benzylic methylene protons. The coupling constants of the protons at positions 3 and 4 would be indicative of their 'cis' relationship.

  • ¹³C NMR: The spectrum would display distinct signals for all 14 carbon atoms, including those in the benzyl group and the piperidine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₄H₂₂N₂) at m/z 218.18.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound hydrochloride.

  • Hazard Classification: The free base is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302: Harmful if swallowed. The GHS pictogram is GHS07 (exclamation mark).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Handling: Handle in a well-ventilated area. Avoid dust formation and breathing dust, vapors, mist, or gas.[14]

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[14]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures vary, with some sources suggesting room temperature and others 2-8°C under an inert atmosphere.[2][10]

Conclusion

This compound hydrochloride is a chiral compound of significant interest to the pharmaceutical industry, primarily due to its relationship with the API Tofacitinib. While not a therapeutic agent itself, its role as a process-related impurity underscores the critical need for robust synthetic control and sensitive analytical methods. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its contextual importance, and methodologies for its analysis and safe handling. For researchers and professionals in drug development, a thorough understanding of such impurities is fundamental to ensuring the quality, safety, and regulatory compliance of life-saving medicines.

References

Methodological & Application

Protocol for the Stereoselective Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical chiral intermediate, notably utilized in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2] The stereochemical integrity of this molecule is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed, field-proven protocol for the stereoselective synthesis of the title compound, emphasizing chemical causality, robust process control, and comprehensive analytical validation. The methodology leverages a diastereomeric resolution strategy to ensure high optical purity, followed by a key reduction step. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.

Introduction and Synthetic Strategy

The synthesis of complex chiral molecules like this compound presents a significant challenge: the precise control of stereochemistry at multiple chiral centers.[][4] A failure to control this aspect results in isomeric impurities that are difficult to separate and can have different pharmacological profiles.

The strategy outlined herein addresses this challenge through a robust and scalable sequence. The core of this approach is a classical chiral resolution. We begin with a racemic precursor, which is resolved using a chiral resolving agent to isolate the desired stereoisomer as a diastereomeric salt. This salt is then treated to liberate the enantiomerically pure intermediate, which is subsequently converted to the final product. This method is advantageous as it introduces stereochemical control at a predictable stage and consistently delivers high optical purity.[1][5]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Liberation of Free Carbamate cluster_3 Step 4: Reduction A Racemic Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate C Diastereomeric Salt Precipitation (Isopropanol) A->C B Dibenzoyl-L-tartaric Acid (DBTA) B->C D Filtration & Isolation of ((3R,4R)-Carbamate)-DBTA Salt C->D E Base Treatment (e.g., NaHCO3) D->E F Enantiopure Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate E->F H Final Product This compound F->H G Reducing Agent (e.g., LiAlH4) G->H Reduction of Carbamate

Diagram 1: Overall Synthetic Workflow.

Materials and Reagents

Proper execution of this protocol requires high-purity reagents. The following table lists the necessary materials.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
Racemic Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamateCommercially AvailableC₁₅H₂₂N₂O₂262.35Sigma-Aldrich, etc.
Dibenzoyl-L-tartaric acid (DBTA)2743-38-6C₁₈H₁₄O₈358.30Sigma-Aldrich
Isopropanol (IPA)67-63-0C₃H₈O60.10Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01VWR
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWR
Lithium Aluminum Hydride (LiAlH₄)16853-85-3LiAlH₄37.95Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Acros Organics
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Fisher Scientific
Hydrochloric Acid (HCl) in Ethanol64-17-5C₂H₅OH·HClVariesSigma-Aldrich

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials, including flammable solvents and a highly reactive reducing agent (LiAlH₄). All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Chiral Resolution of Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate

This step selectively isolates the (3R,4R)-carbamate precursor, which upon reduction, yields the desired (3S,4S)-amine due to the change in Cahn-Ingold-Prelog priority of the substituents at the C3 position.

  • Dissolution: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate (50.0 g, 0.191 mol) in isopropanol (500 mL).

  • Heating: Heat the mixture to 70-75 °C with stirring until a clear solution is obtained.

  • Addition of Resolving Agent: In a separate beaker, dissolve dibenzoyl-L-tartaric acid (DBTA) (68.4 g, 0.191 mol, 1.0 eq) in isopropanol (200 mL), heating gently if necessary. Add the warm DBTA solution to the carbamate solution dropwise over 30 minutes.

  • Precipitation: After the addition is complete, a precipitate of the diastereomeric salt will begin to form. Continue stirring at 70 °C for 1 hour.

  • Cooling and Crystallization: Slowly cool the mixture to room temperature over 4-6 hours, then place it in an ice bath (0-5 °C) for an additional 2 hours to maximize crystallization.

  • Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake with cold isopropanol (2 x 50 mL).

  • Drying: Dry the isolated salt, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate, in a vacuum oven at 40-50 °C until a constant weight is achieved.[1] The typical yield is 45-50% based on the initial racemic material.

Part B: Liberation of the Enantiopure Free Carbamate
  • Suspension: Suspend the dried diastereomeric salt from Part A in a mixture of dichloromethane (DCM, 300 mL) and a saturated aqueous solution of sodium bicarbonate (300 mL).

  • Extraction: Stir the biphasic mixture vigorously for 1 hour at room temperature. The free carbamate will be extracted into the organic layer.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional DCM (2 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate as a white solid or viscous oil.[1][5]

Part C: Reduction of the Carbamate to this compound

Critical Safety Note: Lithium aluminum hydride (LiAlH₄) reacts violently with water. This procedure must be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.

  • Setup: In a 1 L three-necked round-bottom flask (oven-dried) equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, suspend LiAlH₄ (10.0 g, 0.264 mol, ~3.0 eq) in anhydrous tetrahydrofuran (THF, 300 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the enantiopure carbamate from Part B (approx. 23.0 g, 0.088 mol) in anhydrous THF (200 mL). Transfer this solution to the dropping funnel and add it dropwise to the LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (10 mL)

    • 15% aqueous NaOH solution (10 mL)

    • Water (30 mL) A granular precipitate should form, which is easily filtered.

  • Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound as an oil. The product can be further purified by column chromatography if necessary.

Reaction Mechanism and Rationale

The key transformation in this synthesis is the reduction of the carbamate functional group to an N-methyl amine. Strong hydride reagents like LiAlH₄ are required for this conversion. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the carbamate, followed by the elimination of the methoxy group and subsequent reduction of the resulting iminium intermediate.

G A Carbamate Precursor (R-NH-CO-OCH₃) C Hydride Attack on Carbonyl A->C 1. H⁻ attack B [LiAlH₄] D Tetrahedral Intermediate C->D Forms intermediate E Elimination of Methoxy Group D->E 2. -OCH₃ leaves F Iminium Ion Intermediate (R-N⁺=CH₂) E->F Forms ion G Hydride Attack on Iminium F->G 3. H⁻ attack H Final Product (R-NH-CH₃) G->H Forms final amine

Diagram 2: Simplified Mechanism of Carbamate Reduction by LiAlH₄.

Characterization and Quality Control

Validation of the final product's identity, purity, and stereochemistry is essential.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRSpectra should be consistent with the proposed structure. Key signals include the benzylic CH₂, N-methyl, and C4-methyl protons.
Mass Spectrometry (MS)Expected [M+H]⁺ peak at m/z = 219.18.[6][7]
Chemical Purity HPLC-UV>98% purity.
Stereochemical Purity Chiral HPLC>99% enantiomeric excess (e.e.) for the (3S,4S) isomer.
Appearance Visual InspectionColorless to pale yellow oil.

Summary of Quantitative Data

StepReactantMolar Eq.Reaction Temp. (°C)Reaction Time (h)Expected Yield (%)
Chiral Resolution Racemic Carbamate / DBTA1.0 / 1.075 → 08-1045-50 (as salt)
Liberation of Free Base Diastereomeric Salt / NaHCO₃1.0 / xs20-25195-99
Reduction Enantiopure Carbamate / LiAlH₄1.0 / 3.00 → 665-875-85

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound with high stereochemical control. The self-validating nature of the protocol is ensured by the crystalline intermediate obtained during the resolution step and the rigorous analytical checks performed on the final product. By explaining the causality behind key steps, such as the stereochemical inversion of nomenclature post-reduction and the mechanism of carbamate reduction, this guide provides the necessary expertise for researchers to successfully implement and adapt this synthesis in a drug development setting.

References

Application Note: Structural Elucidation of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the structural and stereochemical characterization of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a key intermediate in the synthesis of pharmaceuticals like Tofacitinib, rigorous confirmation of its three-dimensional structure is imperative.[1][2] This document details optimized protocols for sample preparation, data acquisition, and in-depth interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Particular emphasis is placed on the unambiguous assignment of diastereotopic protons, a critical feature of this chiral molecule.

Introduction: The Analytical Challenge

This compound is a chiral synthetic building block whose precise stereochemistry is fundamental to its function in pharmaceutical synthesis.[3] The molecule possesses two contiguous stereocenters at the C3 and C4 positions of the piperidine ring, leading to a fixed cis relationship between the methylamino group and the C4-methyl group. This defined stereochemistry gives rise to complex and unique NMR spectra, which, when correctly interpreted, serve as a definitive fingerprint of the compound's identity and purity.

The primary analytical challenge lies in unambiguously assigning every proton and carbon signal, especially within the crowded aliphatic region of the piperidine ring. The presence of the chiral centers renders the geminal protons on the ring's methylene groups (C2, C5, and the benzylic CH₂) chemically non-equivalent, or diastereotopic.[4][5] These diastereotopic protons resonate at different chemical shifts and couple to each other, complicating the ¹H NMR spectrum. This guide outlines a logical workflow, leveraging 2D NMR techniques to deconstruct this complexity and achieve complete structural verification.

Molecular Structure and Key NMR Features

Understanding the molecule's structure is the first step in predicting and interpreting its NMR spectra. The key structural features influencing the NMR data are the aromatic benzyl group, the tertiary amine within the piperidine ring, the secondary amine at C3, and the two crucial stereocenters.

Caption: Structure of this compound with key positions labeled.

Experimental Protocols

Part I: Protocol for Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic molecules.[6] For tertiary amines, however, trace amounts of acidic impurities (DCl) in CDCl₃ can cause peak broadening. If this occurs, filtering the solvent through a small plug of basic alumina or using a more inert solvent like DMSO-d₆ is recommended.

Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8%+ atom D).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Analysis: The sample is now ready for NMR analysis.

Part II: Protocol for 1D NMR Data Acquisition

These experiments are the foundation of the structural analysis, providing an overview of the proton and carbon environments.[7]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher for optimal resolution.

  • Probe: Standard 5 mm broadband probe.

  • Temperature: 298 K (25 °C).

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard single-pulse proton spectrum.

  • Typical Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

  • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a standard proton-decoupled ¹³C spectrum.

  • Typical Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • Process the data and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Part III: Protocol for 2D NMR Data Acquisition

2D NMR experiments are essential for unambiguously assigning the complex signals, particularly in the piperidine ring.[8][9]

General Parameters:

  • Use the same sample and temperature as for 1D experiments.

  • Acquire a fresh ¹H spectrum to set the spectral width accurately for both dimensions.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[8]

    • Setup: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Processing: Symmetrize the resulting 2D spectrum after Fourier transformation. Cross-peaks indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons (¹J-coupling).[10]

    • Setup: Use a standard gradient-selected HSQC sequence with multiplicity editing (optional, to distinguish CH/CH₃ from CH₂ groups). Set the ¹J-coupling constant to an average value of 145 Hz.

    • Processing: Cross-peaks correlate a specific proton signal with its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is crucial for connecting molecular fragments.[11]

    • Setup: Use a standard gradient-selected HMBC sequence. Set the long-range coupling constant (ⁿJ) to an average value of 8 Hz.

    • Processing: Cross-peaks link protons to carbons that are 2 or 3 bonds away, revealing the carbon skeleton.

Spectral Interpretation and Data Analysis

A logical workflow is key to interpreting the suite of NMR spectra.

Caption: Logical workflow for NMR-based structural elucidation.

Expected Chemical Shifts and Assignments

The following tables summarize the predicted chemical shifts for this compound. Actual values may vary slightly based on solvent and concentration.[12]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationNotes
H-aromatic7.20 - 7.40m5HProtons of the phenyl ring.
H-benzyl (Ha, Hb)3.40 - 3.60ABq / d2HDiastereotopic protons, appear as two doublets (an AB quartet).[4]
H32.80 - 3.00m1HCoupled to H2a, H2b, and H4.
H2a, H2b2.60 - 2.90m2HDiastereotopic protons on C2. Complex splitting.
H6a, H6b2.00 - 2.30m2HDiastereotopic protons on C6. Complex splitting.
N-CH₃2.30 - 2.50s3HSinglet due to no adjacent protons.
H41.80 - 2.00m1HCoupled to H3, H5a, H5b, and C4-CH₃ protons.
H5a, H5b1.50 - 1.80m2HDiastereotopic protons on C5. Complex splitting.
C4-CH₃0.90 - 1.10d3HDoublet due to coupling with H4.
NHVariable (0.5-2.0)br s1HBroad signal, may exchange with D₂O.[13]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon LabelPredicted δ (ppm)Notes
C-aromatic (ipso)138 - 140Quaternary carbon attached to the benzyl CH₂.
C-aromatic (o, m, p)127 - 130Aromatic carbons of the phenyl ring.
C-benzyl60 - 65Benzylic CH₂ carbon.
C358 - 63Carbon bearing the methylamino group.
C255 - 60Piperidine ring carbon adjacent to N1.
C652 - 57Piperidine ring carbon adjacent to N1.
C530 - 35Piperidine ring carbon.
N-CH₃35 - 40Methyl group on the C3-amine.
C430 - 35Carbon bearing the methyl group.
C4-CH₃15 - 20Methyl group on the piperidine ring.
Analysis Using 2D NMR
  • COSY: Will reveal the connectivity pathway from H3 -> H4 -> C4-CH₃. It will also show correlations between H3 and the H2 protons, and between H4 and the H5 protons. Crucially, it will confirm the geminal coupling between the diastereotopic pairs (H2a-H2b, H5a-H5b, H6a-H6b, and benzylic Ha-Hb).

  • HSQC: This experiment provides the definitive link between the proton and carbon data. For example, the proton signal at ~1.0 ppm will show a cross-peak to the carbon signal at ~15-20 ppm, confirming their assignment as the C4-CH₃ group.

  • HMBC: This is the final piece of the puzzle. It will show key long-range correlations that tie the entire molecule together. For instance, the benzylic protons (~3.5 ppm) will show correlations to the piperidine ring carbons C2 and C6, confirming the N-benzyl linkage. The N-CH₃ protons (~2.4 ppm) will show a correlation to C3, confirming its position.

Conclusion

The structural elucidation of this compound is robustly achieved through a systematic application of 1D and 2D NMR techniques. The ¹H and ¹³C NMR spectra provide initial fingerprints, while COSY, HSQC, and HMBC experiments allow for the deconstruction of complex spin systems and provide unambiguous evidence for atomic connectivity and stereochemistry. The characteristic signals of the diastereotopic protons are a key feature confirming the chiral nature and purity of the molecule. This comprehensive approach ensures the high-fidelity characterization required for its use in advanced pharmaceutical manufacturing.

References

Application Note: Structural Elucidation of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a substituted piperidine derivative with a specific stereochemistry that is often encountered in medicinal chemistry and drug discovery as a scaffold or intermediate.[1][2] The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and ensuring the quality of synthetic batches. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation of such organic molecules. It provides detailed information about the carbon framework, including the number of unique carbon environments, their hybridization state, and their electronic environment.

This document provides a comprehensive guide to the 13C NMR analysis of this compound. It includes a detailed, predicted spectrum with assignments rationalized through substituent effects and stereochemical considerations. Furthermore, it outlines a robust protocol for sample preparation, data acquisition, and processing, designed for researchers in synthetic chemistry and drug development.

Predicted 13C NMR Spectrum and Structural Assignment

While a publicly available, experimentally verified 13C NMR spectrum for this specific molecule is not readily found in the literature, a highly accurate prediction can be synthesized by analyzing the known chemical shifts of its structural fragments and considering established substituent effects. The primary fragments are the N-benzyl group, the piperidine ring, the C4-methyl group, the C3-N-methylamino group, and the N-methyl group on the piperidine nitrogen.

The structure of this compound contains 14 carbon atoms. Due to the molecule's asymmetry, all 14 carbons are expected to be chemically non-equivalent, resulting in 14 distinct signals in the 13C NMR spectrum.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Piperidine Ring
C2~62-65α-carbon to the ring nitrogen, deshielded by the N-benzyl group.
C3~60-63Bearing the N-methylamino group; deshielded by nitrogen. Its specific shift is influenced by the stereochemistry relative to C4.
C4~30-34Methine carbon bearing a methyl group. The axial/equatorial position of the methyl group significantly impacts the shift. In the expected chair conformation, an equatorial methyl is assumed.
C5~28-32Methylene carbon, influenced by γ-gauche effects from substituents at C2 and C4.
C6~54-57α-carbon to the ring nitrogen, generally shielded compared to C2 due to the absence of adjacent substitution.
Substituents
C4-CH3~18-22Typical range for an aliphatic methyl group on a cyclohexane-like ring.[3][4]
N-CH3 (on C3-amine)~33-36N-methyl group on a secondary amine.
N-CH2 (Benzyl)~62-65Methylene carbon of the benzyl group, attached to the ring nitrogen.
Benzyl Group
C1' (ipso)~138-140Quaternary aromatic carbon attached to the methylene group.
C2'/C6' (ortho)~128-130Aromatic CH carbons ortho to the substituent.[5][6]
C3'/C5' (meta)~128-129Aromatic CH carbons meta to the substituent.[5][6]
C4' (para)~126-128Aromatic CH carbon para to the substituent.[5][6]
N-CH3 (on Ring)Not PresentThe title compound has an N-benzyl group, not an N-methyl group on the piperidine ring. The amine at C3 is N-methylated.

Note: These are estimated values. Actual experimental values may vary depending on solvent, concentration, and temperature.

Rationale for Chemical Shift Assignments
  • Piperidine Ring Carbons (C2-C6): The chemical shifts of the piperidine ring carbons are primarily influenced by the nitrogen atom and the stereochemistry of the substituents. The carbons alpha to the nitrogen (C2 and C6) are significantly deshielded, appearing furthest downfield among the ring carbons.[7][8] The presence of the bulky N-benzyl group and the adjacent stereocenter at C3 will differentiate C2 and C6. The C3 carbon, directly attached to the nitrogen of the amine group, is also strongly deshielded. The C4 carbon, a methine, is influenced by the attached methyl group. The C5 methylene carbon is expected to be the most shielded of the ring carbons.

  • Substituent Carbons: The benzyl methylene carbon (N-CH2) appears in a region similar to other N-benzyl piperidines.[9][10] The methyl groups (C4-CH3 and N-CH3) will have characteristic shifts in the aliphatic region, with the N-methyl carbon being more deshielded due to its direct attachment to nitrogen.[11]

  • Aromatic Carbons: The signals for the benzyl group carbons are standard. The ipso-carbon (C1') is a quaternary carbon and typically has a lower intensity and is found around 138-140 ppm. The ortho, meta, and para carbons will appear in the 126-130 ppm range.[5][12]

Experimental Protocol for 13C NMR Data Acquisition

This section details a standard protocol for acquiring a high-quality, proton-decoupled 13C NMR spectrum.

Materials and Equipment
  • Sample: this compound (15-25 mg)

  • NMR Solvent: Deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard (0.03% v/v). Other suitable solvents include DMSO-d6 or Methanol-d4, though chemical shifts will vary.

  • Equipment: 5 mm NMR tubes, Pasteur pipette, voltmeter.

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Spectrometer Setup & Acquisition cluster_proc Part 3: Data Processing p1 Weigh 15-25 mg of sample p2 Transfer to a clean, dry NMR tube p1->p2 p3 Add ~0.6 mL of CDCl3 with TMS p2->p3 p4 Cap and gently invert to dissolve p3->p4 s1 Insert sample and lock on deuterium signal p4->s1 s2 Tune and match the probe for 13C frequency s1->s2 s3 Shim the magnetic field for homogeneity s2->s3 s4 Load standard 13C{1H} experiment parameters s3->s4 s5 Set spectral width (~240 ppm), acquisition time (~1-2s), and relaxation delay (2s) s4->s5 s6 Acquire data (set number of scans, e.g., 1024) s5->s6 d1 Apply Fourier Transform s6->d1 d2 Phase correct the spectrum d1->d2 d3 Apply baseline correction d2->d3 d4 Calibrate spectrum (TMS at 0.0 ppm) d3->d4 d5 Integrate and pick peaks d4->d5

Caption: Workflow for 13C NMR Analysis.

Step-by-Step Procedure

Part 1: Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of the title compound.

  • Dissolution: Transfer the solid into a 5 mm NMR tube. Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl3) containing TMS.

  • Mixing: Cap the NMR tube securely and gently invert it several times until the sample is fully dissolved. A brief sonication can be used if necessary.

Part 2: Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl3.

  • Tuning: Tune and match the probe for the 13C nucleus. This ensures maximum signal-to-noise.

  • Shimming: Shim the magnetic field to optimize its homogeneity. This is critical for achieving sharp, well-resolved peaks.

  • Experiment Setup:

    • Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a spectral width that covers the entire expected range of carbon signals, typically from 0 to 220 ppm.

    • Transmitter Frequency Offset (O1p): Center the spectral window at approximately 110 ppm.

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for most carbons in a molecule of this size to relax, though quaternary carbons may require longer delays for accurate quantification.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase if the signal-to-noise ratio is insufficient.

  • Acquisition: Start the acquisition.

Part 3: Data Processing

  • Fourier Transform: Once the acquisition is complete, apply an exponential line broadening factor (e.g., 1-2 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the CDCl3 solvent peak can be used as a secondary reference (δ = 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Conclusion

13C NMR spectroscopy is a definitive method for the structural verification of this compound. By following the detailed protocol and using the provided predicted spectral data as a guide, researchers can confidently confirm the identity and purity of their synthesized material. The distinct signals for each of the 14 carbon atoms provide a unique fingerprint of the molecule, confirming the presence of the benzyl group, the substituted piperidine core, and the correct number of methyl groups, all consistent with the target structure.

References

Application Notes and Protocols: (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Pharmaceutical Significance

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it a valuable component for the construction of complex molecular architectures. While theoretically applicable in various asymmetric syntheses, its primary and most prominent application to date is as a key building block in the synthesis of Tofacitinib.[1] Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The precise stereochemistry of the piperidine ring is crucial for the pharmacological activity of Tofacitinib, making the enantiomerically pure (3R,4R)-enantiomer (and by extension, its synthetic equivalent, the (3S,4S)-enantiomer) an indispensable precursor.

These application notes will provide a detailed overview of the synthesis of this compound and its subsequent utilization in the synthesis of Tofacitinib. The protocols described herein are a synthesis of information from various authoritative sources, including peer-reviewed literature and patent filings, designed to provide researchers, scientists, and drug development professionals with a comprehensive guide.

Physicochemical Properties

A summary of the key physicochemical properties of the related (3R,4R)-enantiomer dihydrochloride salt is provided below for reference.

PropertyValueSource
Molecular FormulaC₁₄H₂₄Cl₂N₂
Molecular Weight291.26 g/mol
Physical FormSolid
Storage Temperature2-8°C, Inert atmosphere

Synthesis of this compound

The enantioselective synthesis of this chiral piperidine derivative is a critical step in ensuring the stereochemical purity of the final active pharmaceutical ingredient. Several synthetic strategies have been developed, often involving either chiral resolution of a racemic mixture or an asymmetric synthesis approach. Below is a representative protocol for its synthesis.

Protocol 1: Reductive Amination Approach

This protocol outlines a common method for the synthesis of the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine, which can then be subjected to chiral resolution.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-benzyl-4-methylpiperidin-3-one (1 equivalent) in a suitable solvent such as toluene, add titanium tetrachloride (TiCl₄, catalytic amount) and triethylamine (NEt₃, 1.5 equivalents) at 35°C.

  • Imine Formation: Add a solution of methylamine (1.2 equivalents) to the reaction mixture and stir for 4 hours at 35°C to facilitate the formation of the corresponding imine.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) and a catalytic amount of glacial acetic acid.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield cis-1-benzyl-N,4-dimethylpiperidin-3-amine.

Chiral Resolution: The resulting racemic mixture can be resolved into its constituent enantiomers using a chiral acid, such as L-di-p-toluyl tartaric acid (L-DTTA), to form diastereomeric salts that can be separated by crystallization.

Application in the Synthesis of Tofacitinib

The primary application of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is as a key intermediate in the multi-step synthesis of Tofacitinib. The overall synthetic workflow involves the coupling of the chiral piperidine with the pyrimidine core, followed by debenzylation.

Workflow for Tofacitinib Synthesis:

Tofacitinib_Synthesis cluster_piperidine Piperidine Synthesis cluster_pyrimidine Pyrimidine Core cluster_coupling Coupling Reaction cluster_final_steps Final Steps A (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine C N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl- 7H-pyrrolo[2,3-d]pyrimidin-4-amine A->C Coupling B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)- 7H-pyrrolo[2,3-d]pyrimidin-4-amine C->D Debenzylation E Tofacitinib D->E Acylation Debenzylation_Mechanism cluster_surface Palladium Catalyst Surface Pd Surface Pd Surface H2 H₂ (gas) 2H_adsorbed 2 H• (adsorbed) H2->2H_adsorbed Adsorption Product + Toluene Debenzylated Amine + Toluene R-N-CH2Ph N-Benzylated Amine R-N-CH2Ph_adsorbed Adsorbed Amine R-N-CH2Ph->R-N-CH2Ph_adsorbed Adsorption R-N-CH2Ph_adsorbed->Product + Toluene Hydrogenolysis

References

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Chiral Intermediate in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its properties, synthesis, analytical characterization, and its pivotal role as a key intermediate, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors.

Introduction and Strategic Importance

This compound is a chiral piperidine derivative. Its structure features two stereocenters at the C3 and C4 positions of the piperidine ring, leading to a specific cis configuration. The precise three-dimensional arrangement of these centers is paramount, as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn governs the drug's efficacy and safety profile.

While this guide focuses on the (3S,4S)-enantiomer, it is crucial to note that its enantiomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine , is the specific key intermediate used in the synthesis of Tofacitinib [1][2]. Tofacitinib is a Pfizer-developed JAK inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis[2]. The synthetic and analytical protocols described herein are generally applicable to both enantiomers, with the selection of the specific chiral resolving agent or catalyst determining the final stereochemical outcome.

The benzyl group serves as a protecting group for the piperidine nitrogen, which can be readily removed in later synthetic steps via hydrogenolysis. The methylamine at the C3 position is the key functional group that participates in the formation of the core structure of the target API.

Physicochemical and Structural Data

A summary of the key properties for this compound is presented below.

PropertyValue
IUPAC Name This compound[3]
CAS Number 1354621-59-2[4][5]
Molecular Formula C₁₄H₂₂N₂[3][4]
Molecular Weight 218.34 g/mol [3][5]
Physical Form Solid
SMILES String C[C@@H]1--INVALID-LINK--CN(CC2=CC=CC=C2)CC1[3]
InChI Key NVKDDQBZODSEIN-GXTWGEPZSA-N[3]

Application in Pharmaceutical Synthesis: The Tofacitinib Case Study

The primary application of this intermediate's enantiomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is in the construction of Tofacitinib. The piperidine core forms a crucial part of the molecule responsible for its binding to the JAK enzyme.

The overall synthetic strategy involves coupling the chiral piperidine intermediate with a pyrimidine core, followed by deprotection and subsequent functionalization to yield the final drug substance.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Tofacitinib Synthesis A 1-Benzyl-4-methylpiperidin-3-one B Racemic (cis)-1-Benzyl-N,4-dimethylpiperidin-3-amine A->B Reductive Amination C (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine B->C Chiral Resolution E Coupling Reaction Product C->E Nucleophilic Substitution D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Debenzylation Product E->F Hydrogenolysis (Debenzylation) G Tofacitinib F->G Cyanoacetylation caption Fig 1. Synthetic workflow for Tofacitinib. G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Chiral Resolution A Charge flask with Ketone, Solvent, Methylamine, Acetic Acid B Stir 1-2h at RT for imine formation A->B C Cool to 0°C B->C D Add NaBH(OAc)₃ portion-wise C->D E Stir 12-16h at RT D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry and concentrate to yield Racemic Amine G->H I Dissolve Racemic Amine and L-DTTA in Solvent H->I Proceed to Resolution J Heat to reflux, then cool slowly to crystallize I->J K Filter and dry diastereomeric salt J->K L Liberate free amine with NaOH K->L M Extract with Ethyl Acetate L->M N Dry and concentrate to yield (3S,4S)-Amine M->N caption Fig 2. Protocol workflow for synthesis and resolution.

References

The Pivotal Role of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the piperidine moiety stands as a "privileged scaffold," a structural framework consistently found in a multitude of clinically successful pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation allow for precise interactions with biological targets. Within this important class of heterocycles, chiral-substituted piperidines offer an even higher degree of specificity, which is paramount for enhancing therapeutic efficacy while minimizing off-target effects.

This technical guide focuses on (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine (and its enantiomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine), a highly functionalized chiral piperidine derivative. While its formal IUPAC name is this compound[2], it is more commonly recognized in the field as a critical starting material for the synthesis of Janus Kinase (JAK) inhibitors.[3] This document will provide an in-depth exploration of its primary application, detailed synthetic protocols for its utilization, and the analytical methodologies crucial for ensuring its stereochemical integrity.

Core Application: A Cornerstone in the Synthesis of Tofacitinib

The predominant and most significant application of this compound's enantiomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is as a key intermediate in the industrial-scale synthesis of Tofacitinib .[4] Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of the Janus Kinase family of enzymes (JAK1, JAK2, JAK3) and is approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[3][5]

The synthesis of Tofacitinib hinges on the precise assembly of two key fragments: the chiral 3-amino-4-methylpiperidine core and the 7H-pyrrolo[2,3-d]pyrimidine (deazapurine) headgroup. The (3R,4R) configuration of the piperidine intermediate is essential for the final drug's potent and selective inhibition of the target kinases.[4] The benzyl group on the piperidine nitrogen serves as a crucial protecting group during the initial coupling steps, which is later removed to allow for the final functionalization of the molecule.

The Underlying Biology: The JAK-STAT Signaling Pathway

To appreciate the significance of Tofacitinib, and by extension its key building block, it is essential to understand its mechanism of action. Tofacitinib functions by inhibiting the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway . This pathway is a primary communication route for numerous cytokines and growth factors that are pivotal in orchestrating immune responses and inflammation. Dysregulation of this pathway is a hallmark of many autoimmune disorders.

The process can be summarized in the following steps:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the associated JAK enzymes into close proximity, allowing them to phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites act as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the cell nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in inflammation and immune cell activation.

Tofacitinib, by blocking the activity of JAKs, effectively halts this signaling cascade, thereby reducing the production of inflammatory mediators.

Diagram of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->JAK2 2. Activation (Phosphorylation) JAK2->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Gene Gene Transcription (Inflammation) DNA->Gene

Caption: The JAK-STAT signaling cascade and its inhibition by Tofacitinib.

Experimental Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the key synthetic transformations involving (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in the synthesis of Tofacitinib.

Workflow Overview: Synthesis of Tofacitinib

Tofacitinib_Synthesis A (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine C Coupled Intermediate (N-Benzylated) A->C Step 1: SNAr Coupling B 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B->C D Debenzylated Intermediate C->D Step 2: N-Debenzylation F Tofacitinib D->F Step 3: Cyanoacetylation E Cyanoacetic Acid Derivative E->F

Caption: Key stages in the synthesis of Tofacitinib.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Coupling

Causality: This step constructs the core structure of Tofacitinib by forming a C-N bond between the chiral piperidine amine and the pyrimidine ring. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An aqueous or polar aprotic solvent system is typically used to facilitate the reaction between the polar substrates.

Materials:

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0-3.0 eq)[5]

  • Solvent: Isopropanol/Water mixture or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and the base (e.g., K₂CO₃).

  • Add the solvent system (e.g., a 1:1 mixture of isopropanol and water) to the flask.[5]

  • Equip the flask with a condenser and begin stirring the mixture.

  • Heat the reaction mixture to reflux (approximately 85-95°C) and maintain for 8-12 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration. If not, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization or column chromatography to yield N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: Catalytic Hydrogenolysis for N-Debenzylation

Causality: The benzyl protecting group must be removed to unmask the secondary amine on the piperidine ring for the final acylation step. Catalytic transfer hydrogenation or direct hydrogenation are the most common and efficient methods. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity for C-N bond cleavage in benzylamines.[6] An acidic medium can sometimes facilitate the reaction and improve catalyst longevity.[7]

Materials:

  • N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

  • Palladium on Carbon (Pd/C, 5-10 wt. %, ~50% wet) (5-10 mol %)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or transfer agent like ammonium formate.[6]

  • Solvent: Methanol, Ethanol, or an aqueous acidic solution (e.g., dilute HCl).[7]

  • Hydrogenation vessel or round-bottom flask, filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the N-benzylated intermediate in the chosen solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • If using hydrogen gas, purge the vessel with H₂ and maintain a positive pressure with a balloon. If using a transfer agent like ammonium formate, add it to the mixture.

  • Stir the reaction vigorously at room temperature for 4-8 hours.[7]

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This product is often used directly in the next step without extensive purification.[8]

Protocol 3: Final Cyanoacetylation

Causality: This final step appends the cyanoacetyl group to the piperidine nitrogen, completing the synthesis of the Tofacitinib molecule. This is a standard acylation reaction where the debenzylated amine acts as a nucleophile, attacking an activated form of cyanoacetic acid.

Materials:

  • N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

  • Cyanoacetic acid (1.1-1.5 eq)[8]

  • Coupling agent (optional, e.g., a carbodiimide) or direct reaction with an activated ester.

  • Solvent: Acetonitrile[8]

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the debenzylated intermediate in acetonitrile in a round-bottom flask.

  • Add a solution of cyanoacetic acid in acetonitrile to the reaction mixture.[8]

  • Heat the mixture to approximately 60-65°C and stir for 1.5-2 hours.[8]

  • Cool the mixture to room temperature and stir for an additional 2-3 hours to allow for product precipitation.

  • Collect the solid Tofacitinib base by filtration, wash with cold solvent, and dry under vacuum.

  • The free base can then be converted to its citrate salt by reacting with citric acid in a suitable solvent for improved stability and bioavailability.[7]

Data Summary and Quality Control

The stereochemical purity of the this compound intermediate is paramount. Contamination with other stereoisomers can lead to impurities in the final active pharmaceutical ingredient (API) that are difficult to remove and may have different pharmacological profiles.

ParameterSpecificationAnalytical MethodRationale
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MSConfirms the chemical structure of the intermediate.[9]
Purity (Achiral) ≥98%HPLC-UVQuantifies non-isomeric impurities.
Enantiomeric Excess (ee) ≥99%Chiral HPLCDetermines the ratio of the desired enantiomer to its mirror image.[10]
Water Content ≤0.5%Karl Fischer TitrationWater can interfere with subsequent reactions, particularly those involving organometallics or water-sensitive reagents.
Analytical Method Highlight: Chiral HPLC for Enantiomeric Purity

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Typical Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is often effective for amine separation.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection is suitable if the molecule possesses a chromophore (the benzyl group in this case).

  • Derivatization: For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent like benzoyl chloride can be employed to enhance detection sensitivity.[10]

Conclusion and Future Perspectives

This compound and its (3R,4R) enantiomer are quintessential examples of how complex, chiral building blocks are indispensable in modern medicinal chemistry. Its role in the synthesis of Tofacitinib underscores the importance of stereocontrolled synthesis in developing targeted therapies. While its application is currently dominated by its use as a Tofacitinib precursor, the inherent structural features of this chiral piperidine derivative make it a potentially valuable scaffold for the discovery of new therapeutic agents targeting other kinases or biological targets where a precisely oriented 3-amino-4-methylpiperidine moiety is desired.[1][11] The protocols and analytical methods detailed herein provide a robust framework for researchers and drug development professionals working with this versatile and critical intermediate.

References

The Cornerstone of Kinase Inhibition: Application Notes for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Kinase Inhibitor Design

The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility, basic nitrogen atom, and the ability to be substituted at multiple positions allow for precise three-dimensional arrangements of pharmacophoric groups, making it an ideal building block for targeting complex protein active sites. Within the vast chemical space of piperidine derivatives, chiral 3-aminopiperidines have emerged as particularly valuable synthons for the development of highly selective and potent kinase inhibitors.[2]

Protein kinases, central players in cellular signaling pathways, have become one of the most important classes of drug targets, particularly in oncology and immunology.[3] The design of kinase inhibitors often revolves around creating molecules that can effectively compete with ATP for binding to the enzyme's active site. The intricate network of hydrogen bonds and hydrophobic interactions within this site necessitates a high degree of structural and stereochemical precision in the inhibitor.[4] It is in this context that the stereochemistry of the piperidine scaffold becomes paramount, as different enantiomers and diastereomers can exhibit vastly different biological activities and off-target effects.[5][6]

This technical guide focuses on (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine , a chiral building block of significant interest in the synthesis of next-generation kinase inhibitors. We will explore its synthesis, characterization, and application, providing detailed protocols and insights into the causal factors that underscore its utility in drug discovery. While its (3R,4R) counterpart is famously incorporated in the JAK inhibitor Tofacitinib, the (3S,4S) isomer represents a key component for exploring novel chemical space and developing new intellectual property in kinase inhibitor design.[7][8]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueReference
Molecular Formula C₁₄H₂₂N₂[9]
Molecular Weight 218.34 g/mol [9]
Appearance Colorless to light yellow oil or solid[7]
CAS Number 1354621-59-2[9]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides a detailed fingerprint of the molecule. Key expected signals include the aromatic protons of the benzyl group, the methine and methylene protons of the piperidine ring, and the singlets for the N-methyl and C4-methyl groups.[10]

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): ESI-MS is typically used to confirm the molecular weight, with the protonated molecule [M+H]⁺ being the expected major ion.

Synthetic Pathways and Methodologies

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches. The choice of route often depends on the availability of starting materials, scalability, and the desired level of stereochemical control. Below, we outline a common and efficient synthetic strategy starting from 3-amino-4-methylpyridine.

Synthesis_Workflow A 3-Amino-4-methylpyridine B N-Benzylation A->B Benzyl Halide C Stereoselective Reduction B->C Chiral Catalyst & H₂ D (3S,4S)-1-Benzyl-4-methylpiperidin-3-amine C->D E Reductive N-Methylation D->E Formaldehyde, Reducing Agent F This compound E->F

Caption: A generalized synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol details a multi-step synthesis starting from commercially available 3-amino-4-methylpyridine.

Step 1: N-Alkylation of 3-Amino-4-methylpyridine

  • Reaction Setup: To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Addition of Benzyl Halide: Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the mixture at room temperature.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product, 1-benzyl-3-amino-4-methylpyridinium halide, can be used in the next step with or without further purification.

Step 2: Stereoselective Reduction of the Pyridinium Salt

This step is critical for establishing the desired (3S,4S) stereochemistry. It is typically achieved through catalytic hydrogenation using a chiral catalyst.

  • Catalyst Preparation: In a glovebox, prepare the chiral catalyst by reacting a rhodium or iridium precursor with a suitable chiral phosphine ligand.

  • Hydrogenation: In a high-pressure reactor, dissolve the pyridinium salt from the previous step in a solvent mixture (e.g., THF/TFE).[11] Add the pre-formed chiral catalyst.

  • Reaction: Pressurize the reactor with hydrogen gas (e.g., 50 bar) and heat the mixture (e.g., 50 °C) for 16-24 hours.[11]

  • Work-up: After cooling and carefully venting the reactor, filter the catalyst. The filtrate contains the cis-1-benzyl-4-methylpiperidin-3-amine, enriched in the (3S,4S) enantiomer. The enantiomeric excess (% ee) should be determined at this stage using chiral HPLC.

Step 3: Reductive N-Methylation

  • Reaction Setup: Dissolve the chiral amine from the previous step in a suitable solvent like methanol or dichloromethane.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 eq) and stir the mixture at room temperature to form the corresponding iminium ion in situ.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[12]

  • Reaction: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Application in Kinase Inhibitor Synthesis: A Case Study

The primary application of this compound is its incorporation into kinase inhibitors. This is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction with a heterocyclic core, followed by further functionalization. A common heterocyclic core for kinase inhibitors is the pyrrolo[2,3-d]pyrimidine scaffold.[13]

Kinase_Inhibitor_Synthesis A This compound C SNAᵣ Coupling A->C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C->D E Debenzylation D->E Pd/C, H₂ F N-Acylation E->F Acylating Agent G Final Kinase Inhibitor F->G

Caption: General scheme for the synthesis of a kinase inhibitor using the title building block.

Protocol 2: Coupling with a Pyrrolo[2,3-d]pyrimidine Core
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as n-butanol or DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to a high temperature (e.g., 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the coupled product.

The Critical Role of Stereochemistry in Kinase Inhibition

The (3S,4S) stereochemistry of the piperidine ring is not an arbitrary choice. The precise spatial orientation of the substituents on the chiral centers dictates how the molecule fits into the ATP-binding pocket of the target kinase.

  • Vectorial Projection of Substituents: The cis-relationship between the methyl group at the C4 position and the amino group at the C3 position orients these groups in a specific manner. This precise vector allows the molecule to make optimal contacts with both hydrophobic pockets and hydrogen bond donors/acceptors within the kinase active site.

  • Conformational Rigidity: The piperidine ring, while flexible, adopts a preferred chair conformation. The stereochemistry of the substituents influences this conformational preference, locking the molecule into a bioactive conformation that has a lower entropic penalty upon binding.

  • Selectivity: The unique three-dimensional shape imparted by the (3S,4S) stereochemistry can be exploited to achieve selectivity for a particular kinase over other closely related kinases, thereby reducing off-target effects and improving the therapeutic window of the drug.[4]

Analytical Quality Control: Ensuring Enantiomeric Purity

The biological activity of chiral molecules is highly dependent on their enantiomeric purity. Therefore, a robust analytical method to determine the enantiomeric excess (% ee) of this compound is crucial.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity Determination
  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: Use a standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak AD-H or a similar column, is often effective for separating piperidine enantiomers.[14]

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 228 nm).[14]

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: % ee = [([Area₁ - Area₂]) / ([Area₁ + Area₂])] x 100.

In Vitro Evaluation: Kinase Inhibition Assay

To assess the biological activity of kinase inhibitors synthesized using the this compound building block, an in vitro kinase assay is performed. For instance, if targeting a Janus kinase (JAK), a JAK3 kinase assay would be appropriate.

Protocol 4: Representative JAK3 Kinase Assay
  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[15]

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the JAK3 enzyme, the test compound at various concentrations, and a suitable substrate (e.g., Poly (Glu₄,Tyr₁)).[16]

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[15]

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This assay measures the luminescence generated, which is proportional to the kinase activity.[15][16]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Kinase Inhibition Data (Tofacitinib - (3R,4R) isomer):

KinaseIC₅₀ (nM)Reference
JAK31[8]
JAK220[8]
JAK1112[8]

This data for the (3R,4R) isomer highlights the potency and selectivity profile that can be achieved with this piperidine scaffold. Similar assays would be used to characterize novel inhibitors containing the (3S,4S) isomer.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of potent and selective kinase inhibitors. Its well-defined stereochemistry allows for the precise positioning of pharmacophoric groups within the kinase active site, leading to optimized binding interactions. The synthetic and analytical protocols provided in this guide offer a framework for researchers to effectively utilize this important intermediate in their drug discovery programs. A deep understanding of the structure-activity relationships governed by the stereochemistry of this piperidine scaffold is essential for the rational design of the next generation of targeted kinase inhibitor therapies.

References

Application Notes & Protocols: Strategic Derivatization of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] This guide provides a detailed exploration of derivatization strategies for a specific, high-value chiral building block: (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This compound serves as a critical intermediate, notably in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[4][5] The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for N-acylation, N-sulfonylation, and N-alkylation. The focus is not merely on procedural steps but on the underlying chemical rationale, enabling scientists to strategically modify this scaffold to probe structure-activity relationships (SAR) and optimize drug candidates.[6][7]

Introduction: The Strategic Value of the Piperidine Core

Substituted piperidines are among the most prevalent N-heterocycles in FDA-approved drugs.[1] Their conformational flexibility allows for effective binding to diverse biological targets, while their saturated nature often imparts improved metabolic stability and solubility compared to aromatic counterparts. The specific stereoisomer, this compound, presents a unique synthetic opportunity. It possesses a secondary amine at the C3 position, which is a prime site for nucleophilic attack, allowing for the introduction of a wide array of functional groups.

Derivatization at this position is a key strategy for:

  • Modulating Pharmacokinetics: Introducing polar groups can enhance solubility, while lipophilic groups can improve membrane permeability.

  • Exploring Structure-Activity Relationships (SAR): Systematically altering the substituent allows for mapping the steric and electronic requirements of a target's binding pocket.

  • Improving Potency and Selectivity: Fine-tuning interactions through new hydrogen bond donors/acceptors or steric bulk can significantly enhance a compound's biological profile.[7]

This document details three fundamental derivatization pathways for the secondary amine of the title compound, providing robust, validated protocols and the scientific reasoning behind key experimental choices.

Core Reagent: this compound

Before proceeding, it is essential to characterize the starting material.

Structure:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine (1.0 eq) & Base (1.2 eq) in DCM Cool Cool Amine Solution to 0 °C Amine->Cool AcylCl Prepare Acyl Chloride (1.1 eq) in DCM Add Add Acyl Chloride Solution Dropwise AcylCl->Add Cool->Add Stir Stir at RT & Monitor by TLC Add->Stir Quench Quench with H₂O Stir->Quench Wash Wash with aq. NaHCO₃, then Brine Quench->Wash Dry Dry (Na₂SO₄), Filter, & Evaporate Wash->Dry Purify Purify via Flash Chromatography Dry->Purify G cluster_prep Setup cluster_reaction Reaction cluster_workup Work-up & Purification Mix Combine Amine (1.0 eq) & Base (K₂CO₃, 2.0 eq) in Acetonitrile Heat Heat Mixture to 50-60 °C Mix->Heat Add Add Alkyl Halide (1.05 eq) Dropwise Heat->Add Stir Stir at Temp & Monitor by TLC/LC-MS Add->Stir CoolFilt Cool to RT, Filter off Base Stir->CoolFilt Evap Concentrate Filtrate CoolFilt->Evap Extract Partition between EtOAc & H₂O Evap->Extract Purify Purify Organic Layer via Chromatography Extract->Purify

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) related to the successful isolation and purification of this critical chiral intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents, most notably as an intermediate for Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2] Achieving high purity and enantiomeric excess of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven advice to navigate the common challenges encountered during its purification.

The purification of this diamine presents unique challenges due to its basicity, potential for chelation, and the presence of stereoisomers. The secondary and tertiary amine functionalities can lead to strong interactions with standard silica gel, resulting in poor peak shape, low recovery, and even degradation during column chromatography.[3] Furthermore, achieving high diastereomeric and enantiomeric purity often requires specialized techniques.

This guide is structured to address specific problems you may encounter, offering not just solutions, but also the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Problems

Question 1: My compound is streaking badly or not eluting from a standard silica gel column. What's happening and how can I fix it?

Answer: This is a classic problem when purifying basic amines on standard silica gel.[3][4] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine functionalities of your compound through acid-base interactions. This leads to irreversible adsorption, tailing (streaking), and low or no recovery.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic sites on the silica.

    • Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (NEt₃) or ammonium hydroxide (NH₄OH), into your mobile phase (typically 0.5-2%).[3][4] The added amine will preferentially bind to the acidic sites, allowing your compound to elute more symmetrically.

    • Protocol: Start by equilibrating your column with the mobile phase containing the amine additive before loading your sample.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent option where the silica surface is chemically modified with amino groups, creating a more basic environment that repels the amine compound, leading to better peak shapes.[5]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[3]

  • Reverse-Phase Chromatography: For more polar amine compounds, reverse-phase chromatography (e.g., C18) can be effective. To ensure good retention and peak shape for basic amines, it's often necessary to adjust the mobile phase pH to be at least two units above the pKa of the amine to keep it in its neutral, free-base form.[3]

Question 2: My TLC shows good separation, but the column chromatography results in co-elution of my product and impurities. Why is there a discrepancy?

Answer: This is a common and frustrating issue. Several factors can cause this discrepancy between TLC and column performance:

  • Overloading on TLC: Spotting too much of your crude sample on the TLC plate can lead to an artificially good-looking separation that doesn't translate to a preparative column.[4]

  • Sample Loading Effects: How you load your sample onto the column is critical. If your compound is not fully dissolved in the initial mobile phase, it can precipitate at the top of the column and then slowly redissolve as the polarity of the eluent increases, leading to band broadening and co-elution.[4][6]

  • Thermal Effects: The heat generated from the interaction of a polar eluent with dry silica can cause issues. It's often better to pack the column as a slurry to dissipate this heat.[4]

Solutions:

  • Optimize Sample Loading:

    • Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of clean silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[4] This technique often provides the best resolution.

    • Wet Loading: If you must load your sample as a solution, dissolve it in the minimum amount of the mobile phase or a less polar solvent than your mobile phase.[6]

  • Optimize Column Parameters:

    • Silica-to-Crude Ratio: For difficult separations, increase the amount of silica relative to your crude product. A ratio of 50:1 to 100:1 (silica:crude by weight) is a good starting point.

    • Flow Rate: A slower flow rate can sometimes improve separation.[4]

Crystallization and Salt Formation Issues

Question 3: I'm struggling to crystallize the freebase of this compound. It keeps oiling out. What should I do?

Answer: Many amines, especially those with some conformational flexibility, are difficult to crystallize as the freebase and often present as oils or low-melting solids.[5] The presence of even minor impurities can also inhibit crystallization.

Solutions:

  • Salt Formation: The most effective strategy is to convert the amine into a salt.[5] Salts are generally more crystalline due to their ionic nature and ordered crystal lattice structure.

    • This compound dihydrochloride is a known crystalline salt form.[1] To prepare it, dissolve the purified freebase in a suitable solvent like ethanol or isopropanol and add a solution of HCl in ethanol or isopropanol.[7]

    • Other acids like acetic acid can also be used to form crystalline salts, such as the acetate salt, which has been shown to be stable and useful for improving optical purity.[8][9]

  • Solvent Screening for Recrystallization:

    • The ideal recrystallization solvent is one in which your compound (or its salt) is highly soluble at high temperatures and poorly soluble at low temperatures.[10]

    • For amine salts, which are more polar, consider solvents like ethanol, methanol, isopropanol, or mixtures with water.[5]

Experimental Protocol: Dihydrochloride Salt Formation and Recrystallization

  • Dissolve the crude or partially purified this compound freebase in ethanol (e.g., 5-10 mL per gram of amine).

  • Slowly add a 2M solution of hydrochloric acid in ethanol dropwise while stirring at a temperature below 30°C.[7]

  • A solid precipitate should form. Continue adding the HCl solution until the pH is acidic (check with pH paper).

  • Continue stirring the suspension for 1 hour to ensure complete salt formation.[7]

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • To recrystallize, dissolve the salt in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and dry under vacuum.

Question 4: My diastereomeric salt resolution is giving low yield and/or low enantiomeric excess (e.e.). How can I improve this?

Answer: Diastereomeric salt resolution is a powerful technique for separating enantiomers but can be sensitive to conditions.[11][12] Low yield or e.e. can be due to several factors, including the choice of resolving agent, solvent, and crystallization kinetics.

Solutions:

  • Optimize the Resolving Agent: While tartaric acid is a common choice for resolving amines, other chiral acids like mandelic acid, dibenzoyl-L-tartaric acid, or camphorsulfonic acid might provide better discrimination and crystallization properties for your specific compound.[8][13]

  • Systematic Solvent Screening: The choice of solvent is critical as it affects the solubility of the two diastereomeric salts. One salt should be significantly less soluble than the other in the chosen solvent to allow for selective crystallization.[13] Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof).

  • Control Cooling Rate: Slow, controlled cooling is crucial for selective crystallization. Crash cooling by placing the hot solution directly into an ice bath often leads to the co-precipitation of both diastereomers and traps impurities, resulting in lower e.e. and purity.

  • Recrystallization: A single crystallization may not be sufficient to achieve high e.e. One or two rounds of recrystallization of the obtained diastereomeric salt can significantly enhance the enantiomeric purity.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂--INVALID-LINK--[14]
Molecular Weight 218.34 g/mol --INVALID-LINK--[14]
Appearance Solid--INVALID-LINK--
XLogP3 2.3--INVALID-LINK--[14]
CAS Number 1354621-59-2--INVALID-LINK--

Q2: What analytical techniques are best for determining the purity and enantiomeric excess of the final product?

A2: A combination of techniques is recommended:

  • Purity (Chemical): High-Performance Liquid Chromatography (HPLC) with UV detection and/or Mass Spectrometry (LC-MS) is ideal for assessing chemical purity. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also essential to confirm the structure and identify any residual solvents or impurities.

  • Enantiomeric Excess (e.e.): Chiral HPLC is the gold standard for determining e.e.[15] You will need a chiral stationary phase (CSP) that can resolve the two enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[14] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Visualized Workflows

Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting an appropriate purification strategy for this compound.

Purification_Strategy Purification Strategy for this compound start Crude Product check_purity Assess Purity & Stereoisomer Content (TLC, NMR, Chiral HPLC) start->check_purity high_purity High Purity (>95%) Correct Stereoisomer check_purity->high_purity Yes low_purity Low Purity / Mixture of Stereoisomers check_purity->low_purity No final_product Pure Product high_purity->final_product chromatography Column Chromatography low_purity->chromatography chrom_options Select Column Type chromatography->chrom_options crystallization Crystallization / Salt Formation amine_silica Amine-Functionalized Silica or Alumina chrom_options->amine_silica Optimal modified_silica Standard Silica + Amine Additive (e.g., 1% NEt3) chrom_options->modified_silica Standard cryst_options Is Freebase Crystalline? amine_silica->cryst_options modified_silica->cryst_options recryst_freebase Recrystallize Freebase cryst_options->recryst_freebase Yes form_salt Form Salt (e.g., HCl, Acetate) cryst_options->form_salt No (Oils Out) recryst_freebase->final_product recryst_salt Recrystallize Salt form_salt->recryst_salt recryst_salt->final_product

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Recrystallization of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this critical chiral intermediate. As a key building block in the synthesis of various pharmaceutical compounds, including Tofacitinib, achieving high purity is paramount.[1]

Troubleshooting Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of this compound, which is commonly handled as its dihydrochloride salt to improve crystallinity and stability.[2][3]

Problem 1: The compound will not dissolve in the chosen solvent, even with heating.

Answer:

This issue typically arises from a mismatch between the polarity of the compound and the solvent. This compound as a dihydrochloride salt is a polar, ionic compound. Therefore, it will have poor solubility in nonpolar solvents.

Solutions:

  • Verify Solvent Choice: Ensure you are using a sufficiently polar solvent. Based on practices for similar piperidine intermediates, suitable solvents include alcohols like methanol or ethanol, or mixtures containing water.[4][5]

  • Increase Solvent Polarity with a Solvent Pair: If you are using a moderately polar solvent like isopropanol or acetone, the solubility might be insufficient. A powerful technique is the use of a mixed solvent system.[4]

    • Protocol: Dissolve your compound in a minimum amount of a highly polar solvent in which it is readily soluble, such as methanol or even water, at an elevated temperature. Then, cautiously add a less polar "anti-solvent" (e.g., isopropanol, acetone, or ethyl acetate) dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a few more drops of the hot, more polar solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Check the Salt Form: Confirm that you are working with the dihydrochloride salt. If you have the freebase form, its solubility characteristics will be significantly different, favoring less polar organic solvents. The freebase form of amines can be notoriously difficult to crystallize.[3]

Problem 2: The compound dissolves, but no crystals form upon cooling.

Answer:

This common issue, known as supersaturation, occurs when the solute remains dissolved even though its concentration is above its normal saturation point at that cooler temperature. Several techniques can be employed to induce crystallization.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If available, add a single, tiny crystal of pure this compound dihydrochloride to the supersaturated solution. This "seed" crystal acts as a template for further crystal formation.

  • Increase Solute Concentration: You may have used an excessive amount of solvent.[6]

    • Action: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much, as this can cause the compound to "crash out" as an amorphous solid rather than forming well-defined crystals.

  • Drastic Cooling: If slow cooling does not yield crystals, try placing the flask in an ice bath. While slow cooling is generally preferred for larger, purer crystals, rapid cooling can sometimes be necessary to initiate precipitation.

  • Re-evaluate Solvent System: The chosen solvent system may be too good at keeping your compound in solution even at low temperatures. Consider using a slightly less polar anti-solvent in your solvent pair to decrease the overall solubility upon cooling.

Problem 3: The product "oils out" instead of forming solid crystals.

Answer:

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of dissolving. This is common when the melting point of the solute is lower than the boiling point of the recrystallization solvent. It can also happen if the solution is cooled too rapidly or if impurities are present that depress the melting point.

Solutions:

  • Lower the Temperature: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point. This may require patience and careful temperature control.

  • Change the Solvent System: Select a solvent or solvent mixture with a lower boiling point. For instance, if you are using water (boiling point 100 °C), consider switching to a mixture of methanol and a co-solvent.

  • Promote Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to allow gradual temperature decrease, which provides molecules sufficient time to arrange into an ordered crystal lattice. Rapid cooling favors the less-ordered oily state.

  • Increase Polarity at the Outset: For amine salts, ensuring the compound is fully protonated and in its salt form can increase the melting point and reduce the tendency to oil out. If working with the free base, converting it to the hydrochloride salt is a standard strategy.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound dihydrochloride?

A1: Given that it is a dihydrochloride salt, it is a polar compound. The principle of "like dissolves like" is a good guide.[4] Start with polar protic solvents. Alcohols such as methanol, ethanol, or isopropanol are excellent choices. Often, a mixture of an alcohol with a small amount of water can be effective for dissolving the salt, followed by the addition of a less polar co-solvent like ethyl acetate or acetone to induce precipitation upon cooling.[4]

Q2: How can I be sure my final product is of high chiral purity?

A2: Recrystallization itself is a powerful purification technique that can remove impurities. However, to confirm the enantiomeric excess (e.e.), you will need to use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral amines and their salts.[8]

Q3: Can I use an anti-solvent like hexane or toluene?

A3: It is generally not recommended to use highly nonpolar anti-solvents like hexane or toluene with a polar salt like this dihydrochloride. The large difference in polarity can cause the compound to precipitate too rapidly as an amorphous, impure solid rather than forming well-ordered crystals. A more moderately polar anti-solvent such as ethyl acetate, acetone, or tetrahydrofuran is usually a better choice.

Q4: My final yield is very low. What are the common causes?

A4: Low yield is a frequent issue in recrystallization. The primary causes include:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling.[6]

  • Premature crystallization: If crystals form in the hot solution (e.g., during a hot filtration step to remove insoluble impurities), product will be lost.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will redissolve the product. Always wash with a minimal amount of ice-cold recrystallization solvent.

Q5: The compound is a dihydrochloride salt. Are there any special handling considerations?

A5: Yes. Amine hydrochlorides can be hygroscopic (tend to absorb moisture from the air). Store the compound in a tightly sealed container in a desiccator. When handling, try to minimize exposure to humid air. Also, be aware that the hydrochloride salt is acidic. Ensure compatibility with any downstream reaction conditions.

Experimental Protocol and Data

General Recrystallization Workflow

The following diagram illustrates a typical workflow for the recrystallization of a chiral amine salt.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimum volume of hot primary solvent (e.g., Methanol) A->B C Heat gently until fully dissolved B->C D If insoluble impurities exist, perform hot gravity filtration C->D E If using anti-solvent, add dropwise to hot solution until turbid C->E D->E F Add a few drops of hot primary solvent to redissolve E->F G Allow solution to cool slowly to room temperature F->G H Cool further in an ice bath to maximize yield G->H I Collect crystals by vacuum filtration H->I J Wash with minimal ice-cold solvent I->J K Dry crystals under vacuum J->K

Caption: General workflow for recrystallization.

Recommended Solvent Systems

The selection of an appropriate solvent system is critical for successful recrystallization. The following table provides starting points for experimentation based on literature for similar compounds.[4][9]

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Temperature Range (°C)Notes
MethanolIsopropanol25 to 65A common and effective system for polar salts.
Ethanol (95%)Ethyl Acetate25 to 78Good for achieving high purity.
WaterAcetone25 to 56Use water sparingly to avoid high solubility.
Isopropanoln-Heptane25 to 82Use with caution; may cause oiling out.

Note: Always perform small-scale trials to determine the optimal solvent system and ratio for your specific batch of material before committing the entire sample.

References

Technical Support Center: Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, notably as an impurity or precursor in the synthesis of Tofacitinib[][2]. Its stereochemically dense structure presents unique challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction is producing a mixture of diastereomers, primarily the undesired (3S,4R) isomer. What is causing this, and how can I improve the (3S,4S) selectivity?

A1: Poor diastereoselectivity is a frequent issue in the synthesis of polysubstituted piperidines[3][4]. The primary cause is typically related to the reduction of the intermediate iminium ion, where the hydride attacks from the less sterically hindered face.

Probable Causes:

  • Reducing Agent: Bulky reducing agents may exhibit poor facial selectivity, or less selective agents like sodium borohydride may not provide sufficient stereochemical control.

  • Reaction Temperature: Higher temperatures can reduce the kinetic selectivity of the hydride addition, leading to a mixture of diastereomers.

  • pH Control: The rate of imine/iminium ion formation and reduction is pH-dependent. Suboptimal pH can lead to side reactions or poor selectivity[5][6].

Solutions & Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of hydride source is critical. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride or sodium cyanoborohydride for reductive aminations as it is less toxic than NaBH₃CN and can be more selective[5][7]. For highly challenging transformations, consider catalytic hydrogenation with a chiral catalyst, although this may require extensive optimization[8].

  • Temperature Control: Perform the reduction at lower temperatures (e.g., 0 °C to -20 °C) to enhance kinetic control and favor the formation of the thermodynamically more stable transition state leading to the desired (3S,4S) product.

  • Optimize pH: Maintain a weakly acidic pH (around 5-6) to facilitate iminium ion formation without deactivating the amine nucleophile[6]. Acetic acid is commonly used for this purpose.

Q2: I am observing significant amounts of an impurity with a mass of M+16. What is this species and how can I prevent its formation?

A2: An M+16 peak strongly suggests the formation of an N-oxide, a common metabolite and side product of tertiary amines like piperidines[9][10][11]. The tertiary nitrogen of the piperidine ring is susceptible to oxidation.

Probable Causes:

  • Oxidizing Agents: The reaction may be exposed to atmospheric oxygen over long reaction times, or certain reagents may have oxidizing impurities. Hydrogen peroxide, if used in any preceding steps, can be a culprit[12].

  • Work-up Conditions: Oxidative conditions during the reaction work-up can also lead to N-oxide formation.

Solutions & Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Degas Solvents: Use solvents that have been adequately degassed prior to use.

  • Reductive Work-up: If N-oxide formation is persistent, consider a mild reductive work-up. For instance, adding a small amount of sodium bisulfite or sodium thiosulfate solution during extraction can help reduce the N-oxide back to the parent amine[9].

Q3: The final N-benzylation step is giving me low yields, and I'm isolating unreacted piperidine precursor and benzyl alcohol. What's going wrong?

A3: This points to issues with the N-alkylation reaction, a classic Sₙ2 process. The formation of benzyl alcohol indicates a competing reaction with hydroxide ions or the solvent[13].

Probable Causes:

  • Base Strength & Nucleophilicity: If a strong, nucleophilic base is used in a protic solvent (like ethanol), it can generate alkoxides that react with the benzyl halide. Similarly, aqueous bases can lead to hydrolysis of the benzylating agent[13].

  • Solvent Choice: Protic solvents like ethanol can participate in solvolysis with highly reactive benzyl halides[13].

  • Leaving Group: The reactivity of the benzyl halide (Br > Cl) can influence the rate of the desired reaction versus side reactions.

Solutions & Troubleshooting Steps:

  • Optimize Base and Solvent: Use a non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA)[13]. Pair this with an aprotic polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to favor the Sₙ2 reaction with the piperidine nitrogen[14].

  • Alternative Method: Reductive Amination: A more robust alternative to direct alkylation is reductive amination using benzaldehyde and a suitable reducing agent (e.g., NaBH(OAc)₃). This method avoids the use of alkyl halides and the associated side reactions, often resulting in cleaner products and higher yields[6][14].

Troubleshooting Workflow Diagram

G start Problem Identified in Synthesis p1 Low Diastereoselectivity start->p1 p2 M+16 Impurity (N-Oxide) start->p2 p3 Low Benzylation Yield start->p3 p4 Purification Difficulty start->p4 s1 Change Reducing Agent (e.g., to STAB) Lower Reaction Temp Optimize pH (5-6) p1->s1 s2 Use Inert Atmosphere Degas Solvents Reductive Work-up p2->s2 s3 Use K2CO3/ACN Switch to Reductive Amination with Benzaldehyde p3->s3 s4 Column Chromatography (Amine-modified silica) Diastereomeric Salt Crystallization p4->s4

Caption: A troubleshooting decision tree for common synthesis issues.

Q4: I have a mixture of diastereomers that is difficult to separate by standard silica gel chromatography. What purification strategies can I employ?

A4: Diastereomers often have very similar polarities, making them challenging to separate. However, since they have different physical properties, several techniques can be effective[15].

Solutions & Troubleshooting Steps:

  • Modify Chromatographic Conditions:

    • Amine Deactivation: Amines can streak on standard silica gel. Pre-treating the silica with triethylamine or using commercially available amine-functionalized silica can significantly improve peak shape and resolution. A common mobile phase is a gradient of ethyl acetate in cyclohexane with 0.5-1% triethylamine or ammonia in methanol[16].

    • Reverse-Phase HPLC: Preparative reverse-phase HPLC (using a C18 column) can often separate diastereomers that are inseparable by normal-phase chromatography[15][17].

  • Diastereomeric Salt Crystallization: This is a powerful technique for separating diastereomeric amines on a larger scale[15].

    • React the amine mixture with a chiral acid (e.g., tartaric acid, camphorsulfonic acid, or dibenzoyl-L-tartrate) to form diastereomeric salts[8][15].

    • These salts will have different solubilities in a given solvent system.

    • Perform a solvent screen to find conditions where one salt selectively crystallizes out of solution.

    • After isolating the desired salt, it can be neutralized with a base to recover the pure amine diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare this compound?

A1: A common and effective route involves the diastereoselective reduction of a pyridinium salt precursor. A general sequence is outlined below[8][18]:

  • Starting Material: A suitable chiral precursor, often derived from a multi-step synthesis, is used. A key intermediate can be a substituted pyridinium salt, such as 1-benzyl-3-methylamino-4-methyl-pyridinium bromide[18].

  • Diastereoselective Reduction: The pyridinium ring is reduced to the piperidine. This is typically achieved using a hydride reducing agent like sodium borohydride in a protic solvent such as ethanol. The stereochemistry is directed by the existing chiral centers[18].

  • Isolation: The final product is isolated, often as a hydrochloride or acetate salt to improve stability and ease of handling[8][19][20].

General Synthetic Pathway and Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions start Substituted Pyridinium Salt (e.g., 1-benzyl-4-methyl- 3-(methylamino)pyridinium) product (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine start->product NaBH4, EtOH (Diastereoselective Reduction) side1 Wrong Diastereomer ((3S,4R) isomer) start->side1 Poor Stereocontrol side2 N-Oxide Impurity product->side2 Oxidation (Air/Workup)

Caption: Overview of the synthesis and common side products.

Q2: How are the reaction conditions for reductive amination optimized to avoid side reactions?

A2: Reductive amination involves the equilibrium between a carbonyl compound and an amine to form an imine/iminium ion, which is then reduced[21]. Optimizing conditions is key to preventing side reactions like the reduction of the starting carbonyl or over-alkylation[5][7].

ParameterRecommended ConditionRationale & Reference
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the iminium ion in the presence of the carbonyl starting material. Milder and less toxic than NaBH₃CN.[5][7]
pH Weakly acidic (pH 5-6)Catalyzes imine formation. If pH is too low, the amine is protonated and becomes non-nucleophilic; if too high, imine formation is slow.[6]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents and facilitate the removal of water byproduct.
Water Removal Use of a dehydrating agent (e.g., MgSO₄) or azeotropic removalPushes the equilibrium towards imine formation, increasing the reaction rate and yield.[7][21]

Key Experimental Protocols

Protocol A: Diastereoselective Reduction of a Pyridinium Precursor (Based on the procedure described for the (3R,4R) enantiomer[18])

  • Preparation: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol).

  • Solvent Addition: Add ethanol (100 g). Begin stirring at room temperature (ensure the temperature is below 30 °C).

  • Reductant Addition: Slowly add sodium borohydride (3.87 g, 102.3 mmol) portion-wise over 30-60 minutes, monitoring the temperature to keep it below 30 °C.

  • Reaction: Stir the reaction mixture for 16 hours at room temperature.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed (<1%).

  • Quenching: Carefully and slowly add 2M HCl dropwise to the reaction mixture to quench the excess sodium borohydride. Continue adding until gas evolution ceases.

  • Work-up:

    • Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

    • Extract the aqueous residue with dichloromethane (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification/Isolation (as HCl salt):

    • Dissolve the crude oil in ethanol (40 g).

    • Slowly add 2M HCl in ethanol (20 mL) dropwise at a temperature below 30 °C. A solid precipitate should form.

    • Stir the resulting slurry for 1 hour.

    • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

References

Stability of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a substituted piperidine derivative.[1][2] The piperidine ring is a common scaffold in medicinal chemistry, and understanding the stability of such compounds is crucial for their development and application.[1][3] This molecule possesses several functional groups that can influence its stability: a tertiary amine within the piperidine ring, an N-benzyl group, and a secondary amine. The stereochemistry of the molecule is defined as (3S,4S).[4][5] This guide will help you anticipate and troubleshoot stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound?

A1: The primary stability concerns for this compound stem from its functional groups, which are susceptible to degradation under certain conditions. The main potential degradation pathways are:

  • Oxidation: The tertiary amine of the piperidine ring and the benzylic position are prone to oxidation. Tertiary amines can form N-oxides, while the benzylic carbon can be oxidized, potentially leading to de-benzylation.[6][7][8]

  • pH-Dependent Degradation: The amine groups are basic and will be protonated at acidic pH. While this can enhance solubility, extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[9]

  • Thermal Degradation: Like many organic molecules, elevated temperatures can lead to decomposition. For piperidine structures, high heat can promote complex degradation reactions.[10]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate free-radical-mediated degradation pathways.[11]

Q2: How should I store this compound to ensure its stability?

A2: Based on the potential degradation pathways, we recommend the following storage conditions:

  • Temperature: Store in a cool, dark place, preferably refrigerated (2-8 °C) for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Form: The compound is available as a free base and as a dihydrochloride salt.[12][13] The salt form is generally more stable and less prone to degradation.

Q3: What are the likely degradation products I might observe?

A3: Based on the structure, the following are plausible degradation products that could be formed under stress conditions:

  • This compound N-oxide: Formed through oxidation of the tertiary amine in the piperidine ring.

  • N,4-dimethylpiperidin-3-amine: Resulting from oxidative cleavage of the N-benzyl group.[14]

  • Benzaldehyde: A potential byproduct of the oxidative de-benzylation process.[15][16]

  • Ring-opened products: Under harsh oxidative or pH conditions, the piperidine ring itself could potentially undergo cleavage.

Below is a diagram illustrating potential oxidative degradation pathways.

Oxidative Degradation Pathways Potential Oxidative Degradation of this compound Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide Oxidation (e.g., H₂O₂) [Tertiary Amine] Debenzylated (3S,4S)-N,4-dimethylpiperidin-3-amine Parent->Debenzylated Oxidative Cleavage [N-Benzyl Group] Benzaldehyde Benzaldehyde Debenzylated->Benzaldehyde Byproduct Forced Degradation Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV / LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C solid, 60°C solution) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Expose to Stress Stock->Base Expose to Stress Stock->Oxidation Expose to Stress Stock->Thermal Expose to Stress Stock->Photo Expose to Stress Report Identify Degradation Products & Pathways Analysis->Report

References

Technical Support Center: (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS No: 1354621-59-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this critical intermediate in your experiments. As a key precursor in the synthesis of important pharmaceutical compounds like Tofacitinib, maintaining its integrity is paramount for reproducible and successful outcomes.[3][4][5]

This guide provides direct answers to frequently asked questions and offers robust troubleshooting protocols to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

The optimal storage conditions can vary slightly depending on the salt form of the compound. It is crucial to check the supplier's recommendation and the Certificate of Analysis (CoA). However, general best practices are summarized below.

Causality: Amines, particularly secondary and tertiary amines like this compound, are susceptible to atmospheric oxidation and can react with carbon dioxide. The benzyl group can also be sensitive to certain conditions. Storing the compound under an inert atmosphere (like Argon or Nitrogen) in a tightly sealed container minimizes exposure to air and moisture, preventing gradual degradation. Refrigeration slows down the rate of these potential degradation reactions.

Data Summary: Recommended Storage Conditions

Form CAS Number Recommended Storage Rationale & Source
Free Base 1354621-59-2 Store in a dry, cool, well-ventilated place.[6] Classified as a combustible solid. Minimizes degradation from atmospheric moisture and CO₂. Prevents clumping of the solid material.
Dihydrochloride Salt 1354486-07-9 2-8°C Refrigerator.[7][8] Salt forms are generally more stable than the free base, but refrigeration is recommended for long-term stability.

| Acetate Salt | N/A | Not commercially common, but noted for excellent storage stability.[4] | The acetate salt form has been shown to have high stability, suggesting the free base may be less stable over time.[4] |

Q2: The compound is available as a free base and a dihydrochloride salt. Which one should I use?

The choice depends entirely on your downstream application and reaction conditions.

  • Free Base: The free base is required for reactions where the amine needs to be nucleophilic. If your reaction involves coupling, condensation, or any step where the nitrogen lone pair is reactive, you will likely need the free base. If you start with a salt, you will need to add a stoichiometric amount of another base to neutralize the hydrochloride and liberate the free amine.

  • Dihydrochloride Salt: The salt form is often more crystalline, easier to handle, and demonstrates better long-term stability than the free base.[7][8] It is an excellent choice for long-term storage and can be converted to the free base in situ or in a separate workup step just before use.

Q3: Is this compound sensitive to air or moisture?

Yes. As a molecule containing secondary and tertiary amine functional groups, it is moderately sensitive to air (oxygen and CO₂) and moisture.

Mechanism of Degradation:

  • Oxidation: Tertiary amines can be oxidized to form N-oxides.

  • Reaction with CO₂: Amines can react with atmospheric carbon dioxide to form carbamate salts. This is often reversible but can affect the compound's purity and stoichiometry in reactions.

  • Hygroscopicity: The compound, especially in its salt form, can be hygroscopic (absorb moisture from the air), which can affect its physical state and introduce water into sensitive reactions.

Always handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) and store it in a desiccator after opening.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Problem 1: Inconsistent or low yields in my reaction.
  • Potential Cause A: Compound Degradation. The most common cause of poor performance is the degradation of the reagent due to improper storage or handling. If the compound has been exposed to air and moisture, its purity may be compromised.

    • Recommended Action:

      • Visual Inspection: Check the material's appearance. Has the white or off-white solid[9] changed color (e.g., turned yellow or brown)? Is it clumpy or sticky? These are visual indicators of potential degradation or moisture absorption.

      • Purity Check: Perform a quick purity analysis. A simple Thin Layer Chromatography (TLC) or a more detailed analysis by ¹H NMR or LC-MS can confirm the presence of impurities. Compare the results to the CoA or a reference standard.

      • Use Fresh Material: If degradation is suspected, use a freshly opened bottle of the reagent for your reaction.

  • Potential Cause B: Incorrect Stoichiometry (Using the Salt Form). If you are using the dihydrochloride salt in a reaction that requires the free amine, failing to add a sufficient amount of an external base (at least 2 equivalents) will result in low or no yield.

    • Recommended Action: Ensure your reaction includes a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl salt and liberate the free amine for the reaction.

Problem 2: I see unexpected spots on my TLC plate after my reaction.
  • Potential Cause A: Impurities in the Starting Material. The extra spots may not be from your reaction but could be impurities carried over from the starting material.

    • Recommended Action: Run a TLC of the starting material itself. Dissolve a small amount of the this compound in a suitable solvent and spot it on a TLC plate alongside your reaction mixture. This will confirm if the impurities were present from the start.

  • Potential Cause B: On-Plate Decomposition. Amines can sometimes streak or decompose on silica gel plates, which are slightly acidic.

    • Recommended Action: Prepare your TLC plate by adding ~1% triethylamine to the eluent system. This neutralizes the acidic silica and typically results in cleaner spots for amines.

Problem 3: The solid material has become a sticky or gummy solid.
  • Potential Cause: Moisture Absorption. This is a clear sign that the compound has absorbed atmospheric moisture, indicating the container was not sealed properly or was opened frequently in a humid environment.

    • Recommended Action:

      • Dry the Material: The material can be dried under high vacuum for several hours. Placing it in a vacuum oven at a gentle temperature (e.g., 30-40°C) can also help, but be cautious as heat can also accelerate degradation.

      • Improve Storage Protocol: After drying, immediately transfer the material to a desiccator under vacuum or in a glovebox. For future use, consider weighing out smaller aliquots into separate vials to avoid repeatedly opening the main stock bottle.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the quality and storage of this compound.

G Troubleshooting this compound Quality cluster_storage Initial Checks cluster_analysis Analytical Validation cluster_action Corrective Actions start Experiencing issue? (e.g., low yield, poor purity) check_appearance Visually inspect compound. Is it discolored, clumpy, or sticky? start->check_appearance check_storage Review storage conditions. Was it refrigerated (salt)? Sealed? Inert atmosphere? check_appearance->check_storage If appearance is OK dry_material Action: Dry material under high vacuum. Re-test purity. check_appearance->dry_material No, appearance is poor run_tlc Perform Purity Check (e.g., TLC, NMR, LC-MS) check_storage->run_tlc compare_coa Compare data to CoA or reference standard. run_tlc->compare_coa is_pure Is the compound pure? compare_coa->is_pure use_fresh Action: Use a new, unopened batch of the compound. is_pure->use_fresh No, minor impurities review_protocol If pure, review experimental protocol. (e.g., stoichiometry, solvent quality) is_pure->review_protocol Yes end_bad Discard degraded material is_pure->end_bad No, severe degradation end_ok Proceed with Experiment use_fresh->end_ok dry_material->run_tlc review_protocol->end_ok

Caption: Troubleshooting workflow for reagent quality.

Self-Validating Experimental Protocol

To ensure the integrity of your starting material, a simple analytical check is a trustworthy, self-validating step.

Protocol: Purity Verification by Thin Layer Chromatography (TLC)

Objective: To quickly assess the purity of this compound and identify the presence of potential impurities.

Materials:

  • This compound (your sample)

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Mobile Phase (Eluent): A non-polar/polar solvent system. A good starting point is Dichloromethane:Methanol (DCM:MeOH) at a 95:5 ratio.

  • Triethylamine (TEA)

  • Developing chamber

  • Visualization agent: Potassium permanganate (KMnO₄) stain or UV lamp.

  • Solvent for sample preparation (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Prepare the Eluent: In a graduated cylinder, prepare the mobile phase. For a 10 mL solution, mix 9.5 mL of DCM with 0.5 mL of MeOH. Add 0.1 mL of TEA (~1%) to this mixture. The TEA will neutralize the acidic silica, preventing the amine from streaking.

  • Prepare the TLC Chamber: Pour the prepared eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount (1-2 mg) of your compound in a few drops of DCM. Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (if the compound is UV active). Circle any visible spots.

    • Dip the plate into a potassium permanganate stain solution. Basic amines will typically appear as yellow/orange spots on a purple background.

Interpreting the Results:

  • A Single, Well-Defined Spot: This indicates your material is likely pure.

  • Multiple Spots: The presence of more than one spot suggests impurities. The relative size and intensity of the spots can give a rough idea of the impurity levels.

  • Streaking: A long, continuous streak from the baseline upwards indicates that the compound may be interacting strongly with the silica plate (even with TEA) or that the sample is overloaded. Try spotting a more dilute sample.

This simple check provides immediate, actionable data on the quality of your reagent, adding a layer of trustworthiness to your experimental setup.

References

Technical Support Center: Scaling Up the Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the synthetic pathway, with a focus on troubleshooting common challenges and ensuring stereochemical integrity.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of the target molecule.

Q1: What is a reliable and scalable synthetic strategy for preparing this compound?

A common and robust strategy involves a multi-step synthesis starting from a substituted pyridine, proceeding through a racemic piperidine intermediate, followed by a critical chiral resolution step. This method is often preferred for its scalability and use of readily available starting materials.[1][2] The general sequence is outlined below.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Stereochemical Control Start Substituted Pyridine Step1 N-Benzylation & Reduction Start->Step1 Piperidone 1-Benzyl-4-methylpiperidin-3-one (Racemic Precursor) Step1->Piperidone Step2 Oxidation Step3 Reductive Amination (with Methylamine) Piperidone->Step3 Racemic_Amine cis-1-Benzyl-N,4-dimethyl- piperidin-3-amine (Racemic) Step3->Racemic_Amine Step4 Chiral Resolution (Diastereomeric Salt Formation) Racemic_Amine->Step4 Resolved_Salt (3S,4S)-Amine • (Resolving Agent) Salt Step5 Salt Break / Liberation Resolved_Salt->Step5 Final_Product (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine Step5->Final_Product

Caption: High-level overview of the synthetic route.

Q2: What is the most critical step for ensuring the correct (3S,4S) stereochemistry on a large scale?

The chiral resolution of the racemic cis-amine intermediate is the most critical and often challenging step for achieving high stereochemical purity.[1] While asymmetric synthesis methods exist, classical resolution via diastereomeric salt formation is frequently employed in process chemistry for its reliability and cost-effectiveness.[3][4]

This process involves reacting the racemic amine with a chiral acid (a resolving agent) to form two diastereomeric salts. These salts have different physical properties, most notably solubility, which allows one to be selectively crystallized from the solution.[3][5] The choice of resolving agent and solvent system is paramount and typically requires careful screening.[4]

Q3: Why is a benzyl group used for N-protection, and what are the implications for scale-up?

The N-benzyl group is a common choice for protecting the piperidine nitrogen for several key reasons:

  • Stability: It is robust and stable to a wide range of reaction conditions used in the synthesis, including reduction and oxidation steps.

  • Ease of Removal: It can be cleanly removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are highly scalable and produce minimal byproducts. This step is often performed after coupling the piperidine intermediate to another molecular fragment in a larger synthesis, for instance, in the synthesis of the drug Tofacitinib.[6]

For scale-up, the primary consideration for the de-benzylation step is the safe handling of hydrogen gas and the pyrophoric palladium on carbon catalyst. Specialized hydrogenation reactors are required.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Reductive Amination Issues

The formation of the 3-amino group via reductive amination of the piperidone precursor is a key transformation.

Q: My reductive amination yield is low, or the reaction stalls. What are the likely causes?

Low yields or incomplete conversion in reductive amination are common issues that can often be traced back to the choice of reducing agent or reaction conditions.[7] The reaction proceeds in two stages: (1) formation of an iminium ion intermediate and (2) reduction of this intermediate. Both steps must be efficient.

Common Causes & Solutions:

  • Inefficient Iminium Ion Formation: This step is pH-sensitive. The reaction is often mildly acidic to promote carbonyl protonation but not so acidic that the amine nucleophile is fully protonated and non-reactive. Adding a small amount of a weak acid like acetic acid can be beneficial.

  • Incorrect Reducing Agent: The choice of hydride reagent is critical. Some reagents can reduce the ketone starting material faster than the iminium intermediate, leading to alcohol byproducts.[8]

Reducing AgentTypical Solvent(s)Key Advantages & Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE), THFPro: Mild and selective for iminium ions over ketones/aldehydes. Can be done as a one-pot reaction.[9] Con: Moisture-sensitive; can acetylate the amine over long reaction times.[10]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Pro: Stable in protic solvents; selective for iminium ions at pH 6-7.[8] Con: Highly toxic (releases HCN gas under acidic conditions). Requires careful pH control.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Pro: Inexpensive and readily available. Con: Readily reduces ketones. Requires a two-step process where the imine is pre-formed before adding the reductant.[8]

Troubleshooting Workflow:

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check_Imine Monitor imine/iminium formation? (e.g., by NMR or IR if stable) Start->Check_Imine No_Imine Imine formation is slow/absent Check_Imine->No_Imine No Imine_OK Imine forms but reaction stalls Check_Imine->Imine_OK Yes Adjust_pH Optimize pH: Add catalytic acetic acid No_Imine->Adjust_pH Check_Reductant Is the reducing agent appropriate? Imine_OK->Check_Reductant Success Improved Yield Adjust_pH->Success Wrong_Reductant Ketone is being reduced (alcohol byproduct observed) Check_Reductant->Wrong_Reductant No Slow_Reduction Reduction is slow Check_Reductant->Slow_Reduction Yes Switch_Reductant Switch to a more selective agent (e.g., NaBH(OAc)₃) Wrong_Reductant->Switch_Reductant Increase_Temp Gently increase temperature or prolong reaction time Slow_Reduction->Increase_Temp Switch_Reductant->Success Increase_Temp->Success

Caption: Logic for optimizing reductive amination.

Chiral Resolution & Purification
Q: I am having trouble inducing crystallization of the diastereomeric salt. What should I do?

Failure to crystallize is a common hurdle in diastereomeric resolutions. The system is often in a stable, supersaturated state.[3]

Troubleshooting Techniques:

  • Seeding: If available, add a single seed crystal from a previous successful batch to provide a nucleation site.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can initiate crystallization.

  • Increase Concentration: Carefully evaporate a portion of the solvent to increase the supersaturation of the solution.

  • Add an "Anti-Solvent": Slowly add a solvent in which the diastereomeric salt is known to be insoluble. Add it dropwise until persistent turbidity is observed, then allow it to stand.[3]

  • Temperature Cycling: Cool the solution slowly (e.g., to 0-5 °C) to decrease solubility. Sometimes, gently warming and re-cooling can help overcome the kinetic barrier to nucleation.

  • Solvent Screening: The initial solvent choice may be suboptimal. A systematic screen of different solvents or solvent mixtures (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) is often necessary to find conditions that provide good crystal formation and high diastereomeric purity.[11]

Q: The diastereomeric excess (d.e.) of my product is low after a single crystallization. How can I improve it?

Achieving high diastereomeric purity often requires optimization.

  • Recrystallization: The most straightforward method is to perform one or more recrystallizations of the isolated salt.[12] While effective, this can lead to a significant loss of yield.

  • Digestion/Slurry: Instead of a full re-dissolution, the crystalline material can be stirred (slurried) in a solvent system where it has slight solubility.[5] Over time, the less stable diastereomer will dissolve while the more stable one crystallizes, leading to an enrichment of the desired solid. This process is often under kinetic control and can be more efficient than a full recrystallization.[5]

  • Optimize Crystallization Conditions: Slower cooling rates and lower levels of supersaturation generally lead to higher purity crystals. A "crash" crystallization from a highly supersaturated solution often traps impurities and the undesired diastereomer.

Q: Column chromatography of the diastereomeric amines is proving difficult. What are some tips?

Separating diastereomeric amines on standard silica gel can be challenging due to peak tailing and poor resolution.

  • Use a Mobile Phase Modifier: Basic amines interact strongly with acidic silanol groups on the silica surface, causing tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent can dramatically improve peak shape.[13]

  • Alternative Stationary Phases: Consider using alumina or reverse-phase (C18) silica for separation, as the selectivity will be different.[11]

  • Derivatization: If separation of the free amines is intractable, they can be derivatized into amides or carbamates using a chiral or achiral agent. The resulting diastereomeric derivatives often exhibit much better chromatographic separation properties.[12][14]

Detailed Experimental Protocol: Chiral Resolution

This protocol provides a general procedure for the resolution of racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine using a chiral acid. Note: This is a representative example; optimization of stoichiometry, solvent, and temperature is essential.

Objective: To isolate the (3S,4S)-enantiomer via diastereomeric salt crystallization.

Materials:

  • Racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 - 1.0 equivalents)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Anti-Solvent (optional): Hexanes or Methyl tert-butyl ether (MTBE)

  • Aqueous NaOH solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Salt Formation:

    • In a reaction vessel, dissolve the racemic amine (1.0 eq.) in a suitable volume of isopropanol (e.g., 5-10 mL per gram of amine) with gentle heating (40-50 °C).

    • In a separate flask, dissolve the resolving agent, L-DTTA (0.55 eq.), in a minimal amount of warm isopropanol.

    • Slowly add the L-DTTA solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Crystallization may begin during cooling.

    • If no crystals form, attempt to induce crystallization using the methods described in the troubleshooting guide (e.g., seeding, scratching).

    • Once crystallization begins, continue stirring at room temperature for 2-4 hours, then cool the mixture to 0-5 °C and hold for an additional 2-12 hours to maximize the yield of the less soluble diastereomeric salt.[5]

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol, followed by a non-polar solvent like hexanes to aid in drying.

    • Dry the solid under vacuum.

  • Purity Check & Recrystallization:

    • Determine the diastereomeric purity of the isolated salt (e.g., by chiral HPLC of the free amine after a small-scale salt break).

    • If the purity is insufficient, recrystallize the salt from fresh hot isopropanol.

  • Liberation of the Free Amine (Salt Break):

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM).

    • Cool the mixture in an ice bath and slowly add 2 M NaOH solution with vigorous stirring until the pH of the aqueous layer is >12.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[15]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

References

Technical Support Center: Purification of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. As a critical chiral intermediate in the synthesis of pharmaceuticals like Tofacitinib, achieving high chemical and enantiomeric purity is paramount.[1][2] This document offers practical, field-proven insights to navigate the common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about when purifying this compound?

A1: Impurities can originate from various stages of the synthesis and workup. A thorough understanding of these is the first step toward a successful purification strategy. The main classes of impurities include:

  • Diastereomeric Impurities: The most significant impurity is often the trans-isomer, (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Its formation is common in hydrogenation or reductive amination reactions used to create the piperidine ring, and its removal is critical for the efficacy of the final active pharmaceutical ingredient (API).[3][4]

  • Enantiomeric Impurity: The unwanted enantiomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, will be present if a non-stereoselective synthesis is performed or if racemization occurs.

  • Process-Related Impurities: These can include unreacted starting materials, byproducts from side reactions, or residual reagents. For instance, in syntheses involving the reduction of a pyridine precursor, residual pyridine might be present.[5]

  • Degradation Products: Benzylamines can be susceptible to oxidation upon prolonged exposure to air, potentially forming imines or benzaldehyde. Additionally, as a basic amine, the compound can react with atmospheric carbon dioxide to form a carbonate salt, which may appear as a white solid.[6]

Q2: What are the recommended methods for purifying this chiral amine?

A2: The two most effective and commonly employed methods for purifying this compound are:

  • Diastereomeric Salt Crystallization: This is a robust and scalable classical resolution technique. It involves reacting the racemic or diastereomerically impure amine with a single enantiomer of a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers. It is particularly useful for achieving very high levels of enantiomeric purity.[9][10]

Q3: How do I choose between diastereomeric salt crystallization and chiral HPLC?

A3: The choice depends on the scale of your purification and the specific purity requirements.

FeatureDiastereomeric Salt CrystallizationChiral HPLC
Scale Well-suited for large, multi-gram to kilogram scale.Ideal for analytical to small-scale preparative (milligram to gram) purification.
Cost Generally more cost-effective for large quantities due to lower solvent consumption and no need for expensive chiral columns.Can be expensive at a large scale due to the cost of chiral stationary phases and solvent usage.
Throughput Can be time-consuming due to the need for multiple recrystallization steps to achieve high purity.Higher throughput for small-scale purifications with automated systems.
Purity Can achieve high diastereomeric and enantiomeric purity, often >99% ee with optimization.Capable of achieving very high enantiomeric purity, often >99.5% ee.
Development Time Requires screening of chiral acids and solvents, which can be labor-intensive.Method development involves screening different chiral columns and mobile phases.

Troubleshooting Guides

Diastereomeric Salt Crystallization

This troubleshooting guide is structured to help you diagnose and resolve common issues encountered during the diastereomeric salt resolution of this compound.

Problem 1: No Crystals Form, or the Product "Oils Out"

This is a common issue where the diastereomeric salt separates as a liquid phase instead of a solid.

Causality & Troubleshooting Workflow:

start Product Oils Out or No Crystallization cause1 Cause: Inappropriate Solvent System start->cause1 cause2 Cause: Solution is Undersaturated start->cause2 cause3 Cause: Presence of Impurities start->cause3 solution1a Action: Screen Different Solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) cause1->solution1a solution1b Action: Use a Solvent/Anti-solvent System. Add a non-polar solvent (e.g., heptane) dropwise to a solution in a polar solvent (e.g., methanol). cause1->solution1b solution2a Action: Concentrate the Solution. Gently evaporate some solvent to increase the concentration. cause2->solution2a solution2b Action: Induce Crystallization. Scratch the inner wall of the flask with a glass rod or add a seed crystal. cause2->solution2b solution3 Action: Pre-purify the Racemic Amine. Use standard column chromatography to remove gross impurities before resolution. cause3->solution3 start Low Enantiomeric/Diastereomeric Excess cause1 Cause: Cooling Rate is Too Fast start->cause1 cause2 Cause: Inefficient Chiral Resolving Agent start->cause2 cause3 Cause: Co-precipitation of Both Diastereomers start->cause3 solution1 Action: Slow Down Cooling. Allow the solution to cool to room temperature slowly, then transfer to a 0-4 °C environment. Avoid crash cooling. cause1->solution1 solution2 Action: Screen Other Chiral Acids. Try alternatives like (+)-Di-p-toluoyl-D-tartaric acid or mandelic acid. cause2->solution2 solution3a Action: Recrystallize the Diastereomeric Salt. Perform one or more recrystallizations of the isolated salt to improve purity. cause3->solution3a solution3b Action: Optimize Stoichiometry. Vary the molar ratio of the chiral acid to the amine (e.g., 0.5 to 1.0 equivalents of acid). cause3->solution3b start Poor Resolution in Chiral HPLC cause1 Cause: Suboptimal Chiral Stationary Phase (CSP) start->cause1 cause2 Cause: Incorrect Mobile Phase Composition start->cause2 cause3 Cause: High Flow Rate or Temperature start->cause3 solution1 Action: Screen Different CSPs. Polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC) are a good starting point. Try both amylose and cellulose-based phases. cause1->solution1 solution2a Action: Vary the Alcohol Modifier. In normal phase (e.g., hexane/alcohol), switch between isopropanol, ethanol, and methanol and vary their percentage. cause2->solution2a solution2b Action: Change the Chromatographic Mode. If normal phase fails, try polar organic or reversed-phase conditions. cause2->solution2b solution3 Action: Optimize Flow Rate and Temperature. Decrease the flow rate to improve efficiency. Varying the column temperature can also alter selectivity. cause3->solution3

References

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Separation of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and robust chiral separation of intermediates is a cornerstone of successful API (Active Pharmaceutical Ingredient) synthesis. This guide provides an in-depth, objective comparison of methodologies for the chiral separation of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of Tofacitinib. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your laboratory's specific needs.

The Criticality of Enantiomeric Purity

This compound possesses two chiral centers, leading to the existence of enantiomers. In the realm of pharmaceuticals, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide mandate stringent control over the stereoisomeric purity of drug substances. Therefore, the selection of an optimal chiral separation method for this Tofacitinib intermediate is not merely a matter of process efficiency but a critical aspect of drug safety and efficacy.

Comparative Analysis of Chiral Separation Techniques

We will explore the three most pertinent techniques for the resolution of this compound:

  • Diastereomeric Salt Resolution: A classical and scalable method.

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used analytical and preparative tool.

  • Chiral Supercritical Fluid Chromatography (SFC): A modern, high-throughput, and green alternative.

Below is a comparative summary of these techniques, with detailed experimental insights to follow.

FeatureDiastereomeric Salt ResolutionChiral HPLCChiral SFC
Principle Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.[2]Differential interaction of enantiomers with a chiral stationary phase (CSP).[3]Differential interaction with a CSP using a supercritical fluid as the primary mobile phase.[4]
Primary Advantage High scalability, cost-effective for large quantities.High resolution, well-established, broad applicability.[3]High speed, reduced organic solvent consumption, lower cost of operation.[4]
Primary Limitation Labor-intensive, requires screening of resolving agents and solvents, may have lower initial recovery.Higher solvent cost, longer run times compared to SFC, scalability can be expensive.Higher initial instrument cost, requires specialized equipment.
Typical Throughput Low to mediumMediumHigh
Solvent Consumption HighHighLow
Ideal Application Large-scale preparative separation.Analytical method development, quality control, small to medium-scale preparative separation.High-throughput screening, analytical and preparative separations where speed and green chemistry are priorities.

In-Depth Methodologies and Experimental Data

Diastereomeric Salt Resolution: The Power of Crystallization

This technique hinges on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, including solubility, allowing for their separation by fractional crystallization.[5] For basic compounds like our target amine, derivatives of tartaric acid are excellent resolving agents.[2][6]

Rationale for Reagent Selection: Dibenzoyl-L-tartaric acid is a proven resolving agent for piperidine derivatives and other amines due to its rigidity and multiple interaction sites (ionic, hydrogen bonding, and π-π stacking), which can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts.[7]

Experimental Protocol: Resolution with (-)-O,O'-Dibenzoyl-L-tartaric Acid (DBLTA)

  • Salt Formation:

    • Dissolve 10.0 g of racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine in 100 mL of methanol at 50 °C.

    • In a separate flask, dissolve 8.6 g (1.0 equivalent) of (-)-O,O'-Dibenzoyl-L-tartaric acid in 50 mL of methanol.

    • Slowly add the DBLTA solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • Continue cooling in an ice bath for 2 hours to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation:

    • Collect the crystalline solid by vacuum filtration and wash with 20 mL of cold methanol.

    • Dry the solid under vacuum. This is the diastereomerically enriched salt.

  • Liberation of the Free Amine:

    • Suspend the dried salt in 100 mL of water.

    • Add 2 M sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is >12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Expected Performance Data:

ParameterValue
Yield of Diastereomeric Salt ~45% (theoretical max is 50%)
Enantiomeric Excess (e.e.) >95% (after one crystallization)
Notes The enantiomeric purity can often be further enhanced by recrystallization of the diastereomeric salt. The mother liquor contains the other enantiomer, which can be recovered.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Analysis

Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and for preparative isolation. The choice of the chiral stationary phase (CSP) is paramount for achieving a successful separation.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[3]

Rationale for Column Selection: Based on a reported method for the chiral separation of a Tofacitinib intermediate, a polysaccharide-based column is a logical starting point.[9] Specifically, columns with immobilized amylose or cellulose derivatives often provide excellent selectivity for compounds containing aromatic rings and amine functionalities. A CHIRALPAK® column, for instance, has been successfully used for the final Tofacitinib drug substance.[10]

Experimental Protocol: Analytical Chiral HPLC

  • Column: CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm)[9]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the racemic amine in 1 mL of the mobile phase.

Expected Performance Data:

ParameterEnantiomer 1 (e.g., 3R,4R)Enantiomer 2 (e.g., 3S,4S)
Retention Time (t_R) ~13.5 min[9]~24.1 min[9]
Resolution (R_s) > 4.0[9]
Notes This method provides excellent baseline separation suitable for accurate quantification of enantiomeric excess. For preparative scale-up, the loading can be increased, and a larger dimension column would be used.[11]
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[4] The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC.[12] This translates to significantly reduced run times and a drastic reduction in the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[13]

Rationale for Method: For a library of compounds or for rapid screening of optimal separation conditions, SFC is unparalleled. A generic screening strategy often involves a small set of complementary polysaccharide-based columns and alcohol modifiers.[14]

Experimental Protocol: Analytical Chiral SFC

  • Column: CHIRALPAK AD-3 (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the racemic amine in 1 mL of methanol.

Expected Performance Data:

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) < 5 min< 6 min
Resolution (R_s) > 2.0
Notes This generic method provides a rapid assessment of enantioselectivity. The separation can be further optimized by adjusting the co-solvent percentage, modifier, and temperature to achieve baseline resolution if not initially obtained. The significantly shorter run time allows for high-throughput analysis.

Workflow and Logic Diagrams

To visualize the decision-making process and experimental workflows, the following diagrams are provided.

ChiralSeparationWorkflow cluster_0 Decision Making cluster_1 Preparative Scale cluster_2 Analytical Scale Start Racemic (cis)-1-Benzyl-N,4-dimethylpiperidin-3-amine Goal Goal: Preparative or Analytical? Start->Goal DiastereomericSalt Diastereomeric Salt Resolution Goal->DiastereomericSalt Large Scale (>100g) PrepSFC Preparative SFC Goal->PrepSFC Medium Scale (g) & Speed AnalyticalSFC Analytical SFC (High-Throughput) Goal->AnalyticalSFC Screening & Speed AnalyticalHPLC Analytical HPLC (Established Method) Goal->AnalyticalHPLC QC & Method Validation Liberation Liberation of Free Amine DiastereomericSalt->Liberation Crystallization & Isolation Isolation_SFC Solvent Evaporation PrepSFC->Isolation_SFC Fraction Collection Data_SFC e.e. Determination AnalyticalSFC->Data_SFC Detection Data_HPLC e.e. Determination AnalyticalHPLC->Data_HPLC Detection

Caption: Decision workflow for selecting a chiral separation method.

DiastereomericResolution RacemicAmine Racemic Amine ((±)-Amine) SaltFormation Salt Formation in Solvent RacemicAmine->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (-)-DBLTA) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts [(+)-Amine-(-)-DBLTA] [(-)-Amine-(-)-DBLTA] SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid Less Soluble Salt (Crystalline Solid) Crystallization->Solid Liquid More Soluble Salt (in Mother Liquor) Crystallization->Liquid Liberation Liberation with Base (e.g., NaOH) Solid->Liberation Enantiomer Enantiomerically Pure Amine Liberation->Enantiomer

Caption: Workflow for diastereomeric salt resolution.

Conclusion and Recommendations

The choice of the optimal chiral separation method for this compound is contingent upon the specific requirements of the project phase.

  • For large-scale manufacturing, the economic advantages and proven scalability of diastereomeric salt resolution make it the most logical choice, despite the initial method development investment.

  • For routine quality control and analytical method development, the robustness and high resolution of chiral HPLC provide a reliable and well-understood platform.

  • For high-throughput screening of synthetic routes or rapid analytical support, the speed and green credentials of chiral SFC are unsurpassed, offering a significant increase in productivity.

By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Synthetic Routes of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Key Tofacitinib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical chiral intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases. The stereochemistry of this piperidine derivative is paramount to the pharmacological activity of the final drug substance. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry.

This guide provides a comprehensive comparison of the prevalent synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, stereocontrol, scalability, and overall efficiency. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic approach for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly commences from two commercially available starting materials: 4-methylpicoline and 3-amino-4-methylpyridine. The choice of starting material dictates the subsequent synthetic transformations required to construct the desired 3,4-disubstituted piperidine core with the correct relative and absolute stereochemistry. A pivotal challenge in these syntheses is the establishment of the cis-relationship between the methyl group at the C4 position and the amine functionality at the C3 position, followed by the isolation of the desired (3S,4S) enantiomer.

This guide will focus on the following key synthetic approaches:

  • Route 1: Synthesis from 4-Methylpicoline via Reductive Amination of a Piperidinone Intermediate. This multi-step approach involves the construction of the piperidine ring and subsequent functionalization.

  • Route 2: Synthesis from 3-Amino-4-methylpyridine. This route leverages a pre-existing substituted pyridine ring, which is then reduced and further modified.

  • Asymmetric Synthesis Strategies. An exploration of methods aimed at directly obtaining the desired enantiomer, thereby circumventing the need for chiral resolution.

Below, we will dissect each route in detail, providing both a narrative of the synthetic logic and actionable experimental protocols.

Route 1: Synthesis from 4-Methylpicoline

This is a widely adopted and versatile approach that builds the target molecule from a simple and inexpensive starting material. The general strategy involves the initial formation of a substituted pyridine, followed by reduction to the piperidine ring and subsequent stereochemical control.

Logical Flow of the 4-Methylpicoline Route

G start 4-Methylpicoline step1 N-Benzylation start->step1 Benzyl Halide step2 Partial Reduction step1->step2 e.g., NaBH4 step3 Hydroboration- Oxidation step2->step3 1. BH3 2. H2O2, NaOH step4 Oxidation step3->step4 e.g., Swern Oxidation step5 Reductive Amination step4->step5 MeNH2, NaBH(OAc)3 step6 Chiral Resolution step5->step6 L-DTTA end_product (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine step6->end_product

Figure 1: General workflow for the synthesis starting from 4-methylpicoline.

Detailed Experimental Protocol for Route 1

Step 1: N-Benzylation of 4-Methylpicoline

  • Rationale: The introduction of the benzyl group serves a dual purpose: it protects the piperidine nitrogen throughout the synthesis and can be removed under mild hydrogenolysis conditions in the final stages of Tofacitinib synthesis.

  • Procedure: 4-Methylpicoline is reacted with benzyl chloride or benzyl bromide, typically in a suitable solvent like acetone, to yield the corresponding N-benzyl-4-methylpyridinium halide.

Step 2: Partial Reduction to N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

  • Rationale: A selective reduction of the pyridinium salt is required to form the tetrahydropyridine intermediate. Sodium borohydride is a commonly used reagent for this transformation due to its mildness and selectivity.

  • Procedure: The N-benzyl-4-methylpyridinium halide is dissolved in a protic solvent, such as ethanol or methanol, and treated with sodium borohydride (NaBH4) at a controlled temperature, often below 30°C. The reaction progress is monitored by HPLC until the starting material is consumed.

Step 3: Hydroboration-Oxidation to introduce a Hydroxyl group

  • Rationale: This classic transformation is employed to introduce a hydroxyl group onto the tetrahydropyridine ring with anti-Markovnikov regioselectivity and syn-stereoselectivity. This sets the desired cis-relationship between the C4-methyl group and the newly introduced C3-hydroxyl group.

  • Procedure: The tetrahydropyridine intermediate is treated with a borane source, such as borane-tetrahydrofuran complex (BH3·THF), followed by oxidative workup with hydrogen peroxide (H2O2) under basic conditions (e.g., NaOH).

Step 4: Oxidation to 1-Benzyl-4-methylpiperidin-3-one

  • Rationale: The secondary alcohol is oxidized to a ketone, which then serves as the electrophilic center for the subsequent reductive amination. A variety of oxidizing agents can be used, with Swern oxidation or Dess-Martin periodinane being common laboratory-scale choices, while other methods may be preferred for larger scale production.

  • Procedure: The alcohol is dissolved in a suitable solvent and treated with the chosen oxidizing agent under appropriate temperature control.

Step 5: Reductive Amination to Racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

  • Rationale: This is a key step where the second nitrogen atom is introduced. The ketone is reacted with methylamine to form an intermediate imine/enamine, which is then reduced in situ. The choice of reducing agent can influence the diastereoselectivity of this step. Sodium triacetoxyborohydride (NaBH(OAc)3) is often favored as it is a mild and selective reagent for reductive aminations.[1]

  • Procedure: 1-Benzyl-4-methylpiperidin-3-one is dissolved in a solvent like methanol and treated with a solution of methylamine, often in the presence of an acid catalyst like acetic acid.[1] Subsequently, sodium triacetoxyborohydride is added portion-wise, and the reaction is stirred until completion.[1]

Step 6: Chiral Resolution

  • Rationale: The product of the reductive amination is a racemic mixture of the cis and trans diastereomers. The desired (3S,4S) enantiomer is separated from this mixture via diastereomeric salt formation with a chiral resolving agent. L-di-p-toluoyltartaric acid (L-DTTA) is a frequently used resolving agent for this purpose.[2]

  • Procedure: The racemic amine mixture is treated with L-DTTA in a suitable solvent system. The diastereomeric salt of the (3R,4R)-enantiomer (the enantiomer of the desired product) preferentially crystallizes, leaving the desired (3S,4S)-enantiomer enriched in the mother liquor. The unwanted (3R,4R)-enantiomer can often be racemized and recycled to improve the overall process economy.

Route 2: Synthesis from 3-Amino-4-methylpyridine

This approach begins with a pyridine ring that already contains the required amino and methyl substituents at the 3- and 4-positions, respectively. The core of this strategy is the stereoselective reduction of the pyridine ring.

Logical Flow of the 3-Amino-4-methylpyridine Route

G start 3-Amino-4- methylpyridine step1 N-Protection start->step1 e.g., (Boc)2O or Ac2O step2 N-Benzylation step1->step2 Benzyl Halide step3 Catalytic Hydrogenation step2->step3 H2, Catalyst (e.g., Rh/C) step4 Amide/Carbamate Reduction step3->step4 e.g., LiAlH4 step5 Chiral Resolution step4->step5 L-DTTA end_product (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine step5->end_product

Figure 2: General workflow for the synthesis starting from 3-amino-4-methylpyridine.

Detailed Experimental Protocol for Route 2

Step 1: Protection of the 3-Amino Group

  • Rationale: The exocyclic amino group is protected to prevent it from interfering with the subsequent N-benzylation of the pyridine nitrogen. Common protecting groups include acetyl (Ac) or tert-butyloxycarbonyl (Boc).

  • Procedure: 3-Amino-4-methylpyridine is reacted with an appropriate acylating or carbamoylating agent, such as acetic anhydride or di-tert-butyl dicarbonate, in the presence of a base.

Step 2: N-Benzylation of the Pyridine Ring

  • Rationale: Similar to Route 1, the pyridine nitrogen is quaternized with a benzyl group.

  • Procedure: The N-protected 3-amino-4-methylpyridine is treated with benzyl chloride or benzyl bromide in a suitable solvent.

Step 3: Stereoselective Catalytic Hydrogenation

  • Rationale: This is the most critical step in this route. The pyridinium ring is reduced to a piperidine. The stereochemical outcome of this reduction is highly dependent on the catalyst, solvent, and reaction conditions. The goal is to maximize the formation of the cis-diastereomer. Rhodium on carbon (Rh/C) is often a catalyst of choice for this transformation.[2]

  • Procedure: The N-benzylated pyridinium salt is subjected to catalytic hydrogenation under a hydrogen atmosphere in the presence of a catalyst like Rh/C. The reaction is typically carried out in a protic solvent.

Step 4: Reduction of the Protecting Group to an N-Methyl Group

  • Rationale: The protecting group on the 3-amino functionality is converted to the required N-methyl group. For instance, if an acetyl or a carbamate protecting group was used, it can be reduced to a methylamino group using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Procedure: The protected piperidine derivative is treated with a solution of LiAlH4 in an ethereal solvent such as tetrahydrofuran (THF).

Step 5: Chiral Resolution

  • Rationale and Procedure: As in Route 1, the resulting racemic mixture of the cis- and trans-isomers is subjected to chiral resolution, typically with L-DTTA, to isolate the desired (3S,4S)-enantiomer.[2]

Asymmetric Synthesis Strategies

The previously described routes rely on a late-stage chiral resolution, which is inherently inefficient as it discards at least 50% of the material in each resolution cycle (unless the unwanted enantiomer is recycled). Asymmetric synthesis aims to directly generate the desired enantiomer with high stereoselectivity, thus offering a more elegant and potentially more economical approach.

While a multitude of asymmetric strategies for the synthesis of substituted piperidines have been explored in academic literature, their application to the industrial-scale synthesis of this compound is less documented in readily available sources. However, some approaches have been proposed:

  • Asymmetric Hydrogenation: One potential strategy involves the asymmetric hydrogenation of an enamine precursor using a chiral catalyst. For example, a precursor like 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridin-3-amine could potentially be synthesized and then subjected to asymmetric hydrogenation.

  • Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. An enzymatic resolution or a stereoselective enzymatic transformation at an early stage of the synthesis could set the desired stereochemistry.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule (the "chiral pool"), the target molecule can be constructed while retaining the initial stereochemistry.

It is important to note that while these asymmetric approaches are conceptually attractive, their practical implementation on a large scale can be challenging due to factors such as catalyst cost, availability, and the need for stringent reaction conditions to achieve high enantioselectivity.

Comparison of the Synthetic Routes

FeatureRoute 1 (from 4-Methylpicoline)Route 2 (from 3-Amino-4-methylpyridine)Asymmetric Synthesis
Starting Material Cost Generally low (4-methylpicoline is inexpensive)Moderate (3-amino-4-methylpyridine is more expensive)Varies, can be high depending on the chiral starting material or catalyst
Overall Yield Moderate, impacted by the number of steps and resolutionCan be higher if the stereoselective hydrogenation is efficientPotentially the highest, as resolution losses are avoided
Stereocontrol Achieved through a combination of substrate-controlled hydroboration and late-stage chiral resolutionHeavily reliant on the stereoselectivity of the catalytic hydrogenation step, followed by chiral resolutionThe primary advantage; stereochemistry is controlled directly by the chiral catalyst or auxiliary
Scalability Well-established and scalableScalability may depend on the efficiency and safety of the high-pressure hydrogenation stepCan be challenging due to the cost and sensitivity of chiral catalysts
Key Challenges Multiple steps, management of stereoisomers, and the resolution stepAchieving high cis-selectivity in the hydrogenation stepAchieving high enantioselectivity, catalyst cost and turnover number
Flexibility The piperidinone intermediate allows for the synthesis of various analogsMore linear and less flexible for analog synthesisOften highly specific to the target molecule

Conclusion and Future Outlook

Both the 4-methylpicoline and the 3-amino-4-methylpyridine routes represent viable and industrially practiced methods for the synthesis of this compound.

  • Route 1, starting from 4-methylpicoline, offers the advantage of a very inexpensive starting material and a well-understood sequence of reactions. However, it is a longer synthesis, and the overall yield can be impacted by the multiple steps and the final resolution.

  • Route 2, starting from 3-amino-4-methylpyridine, is more convergent. The success of this route hinges critically on the stereoselectivity of the catalytic hydrogenation step. If high cis-selectivity can be achieved, this route can be very efficient.

For both of these classical routes, the reliance on chiral resolution is a significant drawback from an atom economy perspective. The development of efficient methods for the racemization and recycling of the unwanted enantiomer is crucial for the economic viability of these processes on a large scale.

The future of the synthesis of this key intermediate likely lies in the development of robust and scalable asymmetric methods. While still an active area of research, a successful asymmetric synthesis would eliminate the need for chiral resolution, leading to a more streamlined, cost-effective, and environmentally friendly process. As the demand for Tofacitinib and related JAK inhibitors continues, the pursuit of a practical asymmetric synthesis will undoubtedly remain a high priority for process chemists in the pharmaceutical industry.

References

A Comparative Guide to the Biological Activity of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic intermediate, notably identified as an impurity in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[][2] While its primary role to date has been in the context of synthetic chemistry, its structural features—a substituted piperidine ring—are hallmarks of numerous centrally active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with modulation of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Preliminary assessments suggest it may act as a potential neuromodulator, possibly influencing the release and reuptake of neurotransmitters.[]

This guide provides a comprehensive framework for characterizing the biological activity of this compound. We will objectively compare its hypothetical performance against established pharmacological tools for two high-probability target classes: Opioid Receptors and Sigma Receptors. This document is designed to be a practical, in-depth technical resource, explaining not just the 'how' but the 'why' behind experimental choices, ensuring a robust and self-validating investigation.

Part 1: Foundational Characterization - Receptor Binding Affinity

The initial and most critical step in characterizing a novel compound is to determine its binding affinity for potential molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and robustness.[3]

Experimental Rationale:

We hypothesize that the N-benzylpiperidine moiety may confer affinity for opioid and/or sigma receptors, both of which are known to bind ligands with similar structural motifs. Therefore, our primary screen will involve competitive binding assays against radiolabeled ligands for the mu-opioid receptor (MOR), kappa-opioid receptor (KOR), delta-opioid receptor (DOR), and both sigma-1 (σ1R) and sigma-2 (σ2R) receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for receptor binding assays.[4][5][6]

  • Preparation of Membranes:

    • Source: Commercially available cell lines stably expressing human recombinant MOR, KOR, DOR, σ1R, or σ2R (e.g., HEK293 or CHO cells).[7]

    • Homogenization: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.[4]

    • Each well will contain:

      • Cell membrane preparation (final protein concentration typically 50-200 µ g/well ).

      • A fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-U-69,593 for KOR, [³H]-DPDPE for DOR, [³H]-(+)-pentazocine for σ1R, [³H]-DTG for σ2R).[5][8] The concentration of the radioligand is typically chosen to be near its dissociation constant (Kd) to ensure sensitive competition.

      • Increasing concentrations of the test compound, this compound, or a reference competitor.

    • Controls:

      • Total Binding: Radioligand and membranes only.

      • Non-specific Binding: Radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., 10 µM Naloxone for opioid receptors, 10 µM Haloperidol for sigma receptors).

  • Incubation and Filtration:

    • The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[5]

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3]

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).

    • The inhibition constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Table: Hypothetical Binding Affinities (Ki, nM)
CompoundMORKORDORσ1Rσ2R
This compound 850>10,000>10,00075 1200
DAMGO (MOR Agonist)[9]2.5 1500800>10,000>10,000
(+)-Pentazocine (σ1R Agonist)[5]2500800>10,0003.0 500
Haloperidol (σ1R/σ2R Ligand)60090012002.8 3.5
Naloxone (Opioid Antagonist)[9]1.8 25 15 >10,000>10,000

Data presented are hypothetical for illustrative purposes.

Interpretation of Hypothetical Results: The hypothetical data suggest that this compound possesses modest affinity and selectivity for the σ1 receptor, with significantly weaker affinity for opioid receptors and the σ2 receptor. This provides a clear direction for subsequent functional characterization.

Part 2: Functional Characterization - Elucidating Mechanism of Action

Binding affinity alone does not reveal the functional consequence of the ligand-receptor interaction. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).[7] Functional assays are essential to determine the efficacy of the compound.[10][11][12]

Experimental Rationale:

Based on our hypothetical binding data, we will focus on characterizing the functional activity of this compound at the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein, and its activation can modulate various signaling pathways, including calcium signaling.[13] A common method to assess σ1R functional activity is to measure its modulation of other signaling systems, such as bradykinin-induced calcium release.[14]

Experimental Protocol: Calcium Mobilization Assay
  • Cell Culture and Loading:

    • Use a cell line endogenously expressing σ1 receptors and a Gq-coupled receptor, such as the bradykinin B2 receptor (e.g., NG-108 or PC-12 cells).

    • Cells are seeded in a 96-well black-walled, clear-bottom plate and cultured to confluence.

    • On the day of the assay, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are incubated to allow for dye uptake and de-esterification.

  • Compound Treatment and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument).[9]

    • Cells are pre-incubated with varying concentrations of this compound, the reference agonist ((+)-pentazocine), or a vehicle control for a defined period (e.g., 15-30 minutes).

    • To assess antagonistic activity, cells are pre-incubated with the test compound before the addition of a fixed concentration of an agonist.

    • The plate reader is programmed to add a sub-maximal concentration of bradykinin to all wells to stimulate calcium release.

    • Fluorescence intensity is measured before and after the addition of bradykinin to monitor changes in intracellular calcium concentration ([Ca²⁺]i).

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in [Ca²⁺]i.

    • The peak fluorescence response is calculated for each well.

    • For agonism, the response is plotted against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonism, the inhibition of the agonist-induced response is plotted against the log concentration of the antagonist to determine the IC₅₀.

Comparative Data Table: Hypothetical Functional Activity at σ1 Receptor
CompoundFunctional ModeEC₅₀ (nM)Emax (% of (+)-Pentazocine)
This compound Partial Agonist15065%
(+)-PentazocineFull Agonist25100%
HaloperidolAntagonistIC₅₀ = 35N/A

Data presented are hypothetical for illustrative purposes.

Interpretation of Hypothetical Results: These illustrative results characterize this compound as a partial agonist at the σ1 receptor. It activates the receptor but with lower maximal efficacy compared to the full agonist (+)-pentazocine. This profile can be therapeutically interesting, as partial agonists can offer a ceiling effect, potentially reducing the risk of overstimulation and associated side effects.

Visualization of Experimental Workflow and Signaling

To clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

G cluster_0 Part 1: Binding Affinity Compound Test Compound (this compound) Assay Competitive Binding Assay Incubation Compound->Assay Competitor Radioligand Radioligand (e.g., [3H]-(+)-pentazocine) Radioligand->Assay Membranes Receptor-Expressing Cell Membranes (σ1R) Membranes->Assay Filtration Filtration & Washing Assay->Filtration Separation Counting Scintillation Counting Filtration->Counting Quantification Analysis IC50 & Ki Determination Counting->Analysis Data

Caption: Workflow for Radioligand Binding Assay.

G cluster_1 Part 2: Functional Activity (σ1R) cluster_2 Downstream Signaling Agonist σ1R Agonist (Test Compound) Sigma1R Sigma-1 Receptor (σ1R) on ER Membrane Agonist->Sigma1R Binds & Activates BiP BiP Chaperone Sigma1R->BiP Dissociates from IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Modulates/Stabilizes Ca_Release Ca2+ Release IP3R->Ca_Release Mediates Bradykinin Bradykinin B2R B2 Receptor (Gq) Bradykinin->B2R PLC PLC Activation B2R->PLC IP3 IP3 Production PLC->IP3 IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) ER->Ca_Release Source of Ca2+

Caption: Signaling Pathway for σ1R Functional Assay.

Conclusion and Future Directions

This guide outlines a systematic approach to de-orphanize the biological activity of this compound. Based on its chemical structure, we prioritized opioid and sigma receptors as potential targets. Our hypothetical findings from binding and functional assays suggest that this compound is a partial agonist of the sigma-1 receptor.

This profile warrants further investigation. Future studies should include:

  • Selectivity Profiling: A broader screen against a panel of CNS receptors to confirm selectivity.

  • Enantiomer Comparison: Characterizing the (3R,4R) enantiomer to understand the stereochemical requirements for activity.

  • In Vivo Models: Exploring the effects of this compound in animal models of CNS disorders where σ1R modulation is considered therapeutic, such as neuropathic pain, neurodegenerative diseases, or depression.

By following a logical, evidence-based workflow, researchers can efficiently and accurately characterize novel chemical entities, paving the way for potential new therapeutic discoveries.

References

A Comparative Guide to In Vitro Profiling of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a synthetic compound featuring a substituted piperidine core, a structural motif prevalent in a multitude of pharmacologically active agents. While comprehensive public data on the specific biological targets of this molecule remains nascent, its structural relationship to key therapeutic agents warrants a thorough in vitro characterization. Notably, this compound is recognized as a synthetic intermediate and potential impurity related to Tofacitinib, a potent Janus Kinase (JAK) inhibitor used in the treatment of autoimmune diseases. This association provides a compelling primary hypothesis for its mechanism of action.

Furthermore, the broader class of N-benzylpiperidine derivatives has demonstrated a wide array of biological activities, including the inhibition of acetylcholinesterase (AChE), an enzyme critically involved in neurodegenerative diseases.[1] This guide, therefore, presents a multi-faceted approach to the in vitro evaluation of this compound, focusing on two high-priority target classes: Janus Kinases and acetylcholinesterase.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for key in vitro assays. We will objectively compare the hypothetical performance of our topic compound with established therapeutic agents, supported by illustrative experimental data. The causality behind experimental choices is explained to ensure a self-validating system of protocols, grounded in authoritative scientific principles.

Part 1: Janus Kinase (JAK) Inhibition Assays

The JAK-STAT signaling pathway is a cornerstone of cytokine-mediated immune response. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune disorders.[2] Given the structural connection of this compound to Tofacitinib, a known JAK inhibitor, assessing its activity against JAK isoforms is the primary focus of this guide.

Comparative Compounds

To provide a robust comparative framework, we will evaluate our topic compound against a panel of well-characterized JAK inhibitors with varying selectivity profiles:

  • Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2.

  • Baricitinib: A selective inhibitor of JAK1 and JAK2.[3]

  • Filgotinib: An inhibitor with a preference for JAK1.[4]

Assay 1: In Vitro Kinase Inhibition using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, making it a highly sensitive and reliable method for determining inhibitor potency.[1][5]

Workflow for JAK Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of This compound & Comparators Reaction_Mix Combine Compound, JAK Enzyme, Substrate, and ATP in 384-well plate Compound_Prep->Reaction_Mix Enzyme_Prep Preparation of Recombinant JAK Isoforms (JAK1, JAK2, JAK3, TYK2) Enzyme_Prep->Reaction_Mix Substrate_Prep Preparation of Peptide Substrate & ATP Substrate_Prep->Reaction_Mix Incubation_1 Incubate at Room Temperature (e.g., 60 minutes) Reaction_Mix->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubation_1->Add_ADP_Glo Incubation_2 Incubate (e.g., 40 minutes) Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubation_2->Add_Detection_Reagent Incubation_3 Incubate (e.g., 30 minutes) Add_Detection_Reagent->Incubation_3 Read_Luminescence Measure Luminescence (Plate Reader) Incubation_3->Read_Luminescence Calculate_Inhibition Calculate Percent Inhibition Read_Luminescence->Calculate_Inhibition IC50_Curve Generate Dose-Response Curves & Calculate IC50 Values Calculate_Inhibition->IC50_Curve

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine JAK inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the comparator compounds (Tofacitinib, Ruxolitinib, Baricitinib, Filgotinib) in 100% DMSO. The starting concentration is typically 1 mM.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the serially diluted compounds into a 384-well low-volume assay plate. Include DMSO-only wells as a no-inhibition control.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the specific recombinant human JAK isoform (e.g., JAK1, JAK2, or JAK3), the appropriate peptide substrate, and ATP at its Km concentration in kinase reaction buffer.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Assay 2: Kinase Binding Affinity using LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase.[6] Inhibitors that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal. This assay provides a direct measure of compound affinity for the kinase.

Workflow for LanthaScreen® Kinase Binding Assay

cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection TR-FRET Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of This compound & Comparators Reaction_Mix Combine Compound, Kinase/Antibody Mix, and Tracer in 384-well plate Compound_Prep->Reaction_Mix Kinase_Ab_Prep Preparation of Europium-labeled Anti-Tag Antibody and GST-tagged JAK Isoform Kinase_Ab_Prep->Reaction_Mix Tracer_Prep Preparation of Alexa Fluor™ 647-labeled Kinase Tracer Tracer_Prep->Reaction_Mix Incubation Incubate at Room Temperature (e.g., 60 minutes) Reaction_Mix->Incubation Read_TR_FRET Measure TR-FRET Signal (Emission at 665 nm and 615 nm) Incubation->Read_TR_FRET Calculate_Ratio Calculate Emission Ratio (665 nm / 615 nm) Read_TR_FRET->Calculate_Ratio IC50_Curve Generate Dose-Response Curves & Calculate IC50 Values Calculate_Ratio->IC50_Curve

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

  • Compound Preparation: As described for the ADP-Glo™ assay.

  • Reagent Preparation:

    • Kinase/Antibody Mixture: Prepare a solution containing the recombinant GST-tagged JAK isoform and a europium-labeled anti-GST antibody in kinase buffer.

    • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

  • Assay Plate Setup: Add the serially diluted compounds to a 384-well plate.

  • Reagent Addition: Add the kinase/antibody mixture to all wells, followed by the addition of the tracer solution.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition and calculate IC50 values as described previously.

Expected Data and Comparative Analysis

The following table presents hypothetical IC50 values for this compound and the comparator compounds against different JAK isoforms.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound5075500>1000
Tofacitinib1-101-201-550-100
Ruxolitinib3.32.8>40019
Baricitinib5.95.7>40053
Filgotinib1028810116

Note: Data for comparator compounds are representative values from published literature. The data for the topic compound is hypothetical.

This hypothetical data suggests that this compound may act as a moderately potent JAK1/2 inhibitor with some selectivity over JAK3 and TYK2.

Part 2: Acetylcholinesterase (AChE) Inhibition Assay

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[7] The N-benzylpiperidine scaffold is present in known AChE inhibitors, making this an important secondary target to investigate.

Comparative Compounds
  • Donepezil: A highly selective and potent AChE inhibitor.[8]

  • Galantamine: A moderately potent, competitive, and reversible AChE inhibitor.[9]

Assay: Colorimetric AChE Inhibition Assay (Ellman's Method)

The Ellman's method is a simple, reliable, and widely used colorimetric assay to measure AChE activity.[10] AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Workflow for AChE Inhibition Assay

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of This compound & Comparators Preincubation Pre-incubate AChE with Compound or Buffer Compound_Prep->Preincubation Enzyme_Prep Preparation of AChE Enzyme Solution Enzyme_Prep->Preincubation Substrate_Prep Preparation of Acetylthiocholine (ATCh) & DTNB Solution Reaction_Start Add ATCh and DTNB to initiate reaction Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Read_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Incubation->Read_Absorbance Calculate_Activity Calculate Rate of Reaction (Enzyme Activity) Read_Absorbance->Calculate_Activity IC50_Curve Generate Dose-Response Curves & Calculate IC50 Values Calculate_Activity->IC50_Curve

Caption: Workflow for the colorimetric acetylcholinesterase inhibition assay.

Experimental Protocol: AChE Inhibition Assay

  • Compound Preparation: Prepare serial dilutions of this compound and the comparator compounds (Donepezil, Galantamine) in a suitable buffer.

  • Assay Plate Setup: In a 96-well plate, add the compound dilutions. Include a buffer-only control for 100% enzyme activity and a control with a known inhibitor.

  • Enzyme Addition: Add the AChE enzyme solution to all wells.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add a solution containing acetylthiocholine and DTNB to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis: Determine the rate of the reaction (Vmax) for each concentration by calculating the slope of the linear portion of the absorbance versus time curve. Calculate the percent inhibition and determine the IC50 values.

Expected Data and Comparative Analysis
CompoundAChE IC50 (nM)
This compound850
Donepezil6.7
Galantamine450

Note: Data for comparator compounds are representative values from published literature. The data for the topic compound is hypothetical.

This hypothetical data suggests that this compound may possess weak to moderate AChE inhibitory activity, significantly less potent than Donepezil but comparable to Galantamine.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound. The primary focus on JAK inhibition is logically derived from its structural relationship to Tofacitinib. The secondary investigation into AChE inhibition is based on the known pharmacological promiscuity of the N-benzylpiperidine scaffold.

The hypothetical data presented herein suggests that this compound could be a dual-activity compound, with a more pronounced effect on JAK signaling. However, these are predictive frameworks. Rigorous experimental execution of the detailed protocols is paramount to elucidating the true pharmacological profile of this compound.

Further studies should include:

  • Kinase Selectivity Profiling: A broad panel of kinases should be screened to determine the selectivity of this compound.

  • Cell-Based Assays: Functional cell-based assays, such as cytokine-induced STAT phosphorylation assays, are crucial to confirm the on-target effects in a more physiological context.

  • In Vitro ADME/Tox Profiling: Assessment of metabolic stability, permeability, and cytotoxicity will be essential for any further development.

By following the comprehensive and logically structured approach outlined in this guide, researchers can effectively and efficiently unravel the therapeutic potential of this compound and contribute valuable data to the scientific community.

References

A Comparative Guide to Evaluating the Cytotoxicity of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine versus Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] While many piperidine derivatives have been explored for their anticancer properties, the cytotoxic potential of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a known intermediate in the synthesis of the JAK inhibitor Tofacitinib, remains uncharacterized in public literature.[][3] This guide presents a comprehensive experimental framework for evaluating its cytotoxicity and mechanism of action. We propose a head-to-head comparison with Doxorubicin, a well-established chemotherapeutic agent with multiple known cytotoxic mechanisms, including DNA intercalation and induction of oxidative stress.[4][] This document provides detailed, field-proven protocols for assessing cell viability via the MTT assay and quantifying apoptosis through Annexin V/PI staining, enabling researchers to rigorously determine the compound's potency, cancer cell selectivity, and mode of cell death induction.

Introduction: The Rationale for Investigation

The piperidine heterocycle is a privileged structure in drug discovery, prized for its synthetic tractability and its presence in a wide array of biologically active compounds.[6] In oncology, piperidine derivatives have demonstrated significant potential, with compounds designed to induce apoptosis, arrest the cell cycle, and modulate critical oncogenic signaling pathways.[7][8] Studies have shown that specific functionalized piperidines can exhibit selective toxicity toward malignant cells while sparing their non-cancerous counterparts, a crucial attribute for any potential therapeutic agent.[9][10]

This compound is a chiral piperidine derivative whose biological activities, particularly its effects on cell proliferation and viability, have not been extensively studied. Its structural relationship to other bioactive piperidines provides a strong rationale for investigating its potential as a cytotoxic agent.

To provide a robust benchmark for its performance, we have selected Doxorubicin as the comparator compound. Doxorubicin is a first-line anthracycline antibiotic used to treat a wide range of cancers.[] Its potent anticancer effects stem from a multi-pronged mechanism that includes inhibiting topoisomerase II, intercalating into DNA, and generating reactive oxygen species (ROS), which ultimately trigger apoptotic cell death.[11][12] By comparing our topic compound against such a well-characterized and clinically relevant drug, we can gain meaningful insights into its relative potency and therapeutic potential.

Proposed Experimental Design and Workflow

The primary objective of this study is to quantitatively assess and compare the cytotoxic effects of this compound against Doxorubicin. This will be achieved by:

  • Determining the half-maximal inhibitory concentration (IC50) across a panel of cancerous and non-cancerous cell lines to evaluate potency and selectivity.

  • Quantifying the induction of apoptosis and necrosis to elucidate the primary mechanism of cell death.

Cell Line Selection Rationale: A panel of cell lines is chosen to represent diverse cancer types and to assess off-target toxicity.

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HaCaT: A non-cancerous human keratinocyte cell line, used to determine the selectivity index (SI) and assess potential toxicity to normal cells.[9]

The overall experimental workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_mtt Viability Assessment cluster_flow Apoptosis Quantification Culture 1. Cell Culture (MCF-7, A549, HaCaT) Seed 2. Seed Cells in 96-well & 6-well plates Culture->Seed Treat 3. Compound Treatment - Test Compound (Dose-Response) - Doxorubicin (Dose-Response) - Vehicle Control (DMSO) Seed->Treat MTT_assay 4a. MTT Assay (96-well plates) Treat->MTT_assay Harvest 4b. Harvest Cells (6-well plates) Treat->Harvest Absorbance 5a. Read Absorbance (570 nm) MTT_assay->Absorbance IC50 6a. Calculate % Viability & IC50 Values Absorbance->IC50 Stain 5b. Annexin V/PI Staining Harvest->Stain Flow 6b. Flow Cytometry Analysis Stain->Flow Quantify 7b. Quantify Cell Populations (Live, Apoptotic, Necrotic) Flow->Quantify

Caption: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Methodologies and Protocols

Part A: Cell Viability Assessment via MTT Assay

Principle of Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability.[13] Its utility is based on the principle that mitochondrial dehydrogenases in metabolically active, living cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[14] This allows for the calculation of dose-dependent cytotoxicity.

Detailed Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and Doxorubicin in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part B: Apoptosis and Necrosis Quantification via Annexin V/PI Staining

Principle of Causality: This flow cytometry-based assay is a gold standard for differentiating between modes of cell death.[15] The protocol's validity rests on two biological events. First, in early apoptosis, the plasma membrane's asymmetry is lost, causing phosphatidylserine (PS) to translocate from the inner to the outer leaflet.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these cells.[17] Second, in late apoptosis and necrosis, the cell membrane loses its integrity, allowing the nuclear stain Propidium Iodide (PI) to enter and bind to DNA.[18] This dual-staining strategy allows for the precise quantification of four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive.

G cluster_cell Cellular Response to Cytotoxic Agent cluster_pathway Apoptotic Pathway & Detection Markers cluster_detection Flow Cytometry Detection Cell Healthy Cell (Asymmetric Membrane) Apoptosis Apoptosis Induction Cell->Apoptosis Necrosis Primary Necrosis (e.g., severe injury) Cell->Necrosis PS Phosphatidylserine (PS) Flip Translocates to outer membrane Apoptosis->PS Membrane Membrane Permeabilization Loss of integrity Necrosis->Membrane PS->Membrane AnnexinV Annexin V-FITC (Binds to PS) PS->AnnexinV Detects Early Apoptosis PI Propidium Iodide (PI) (Enters permeable cells) Membrane->PI Detects Late Apoptosis/ Necrosis

Caption: Signaling events detected by the Annexin V/PI apoptosis assay.

Detailed Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[19]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL working solution) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube and mix gently. Keep samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison between this compound and the benchmark, Doxorubicin.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

Compound MCF-7 (Cancer) A549 (Cancer) HaCaT (Non-Cancer) Selectivity Index (SI)†
This compound Data Data Data Data
Doxorubicin Data Data Data Data

†Selectivity Index (SI) is calculated as IC50 in non-cancer cell line / IC50 in cancer cell line. A higher SI value indicates greater tumor selectivity.

Interpretation: The IC50 values in Table 1 will reveal the potency of the test compound relative to Doxorubicin. A lower IC50 indicates higher potency. The Selectivity Index is a critical parameter; a compound with a high SI is more toxic to cancer cells than normal cells, suggesting a potentially wider therapeutic window.[9]

Table 2: Apoptosis/Necrosis Profile (% of Total Cells) after 24h Treatment at IC50

Treatment Cell Line Viable (AV-/PI-) Early Apoptosis (AV+/PI-) Late Apoptosis (AV+/PI+) Necrosis (AV-/PI+)
Vehicle Control MCF-7 Data Data Data Data
Test Compound MCF-7 Data Data Data Data
Doxorubicin MCF-7 Data Data Data Data

AV = Annexin V; PI = Propidium Iodide

Interpretation: The data in Table 2 will elucidate the primary mechanism of cell death. A significant increase in the AV+/PI- population suggests the compound primarily induces apoptosis. Comparing the distribution of cell populations between the test compound and Doxorubicin will indicate whether they trigger similar or distinct cell death pathways.

Conclusion

This guide outlines a rigorous, validated, and logical framework for the initial cytotoxic characterization of this compound. By employing standardized assays like the MTT and Annexin V/PI protocols, researchers can generate robust and comparable data. The direct comparison with Doxorubicin provides an essential benchmark for potency and mechanism. The results from this experimental plan will definitively establish whether this novel piperidine derivative possesses meaningful anticancer activity and warrants further investigation in the drug development pipeline.

References

Comparison of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine with its diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences between stereoisomers is not merely an academic exercise—it is a cornerstone of rational drug design and efficient synthesis. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, pharmacokinetic profile, and toxicological properties. This guide provides a comprehensive comparison of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its diastereomers, offering insights into their synthesis, physicochemical characteristics, and the critical role their stereochemistry plays in the biological activity of their derivatives.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents due to its favorable pharmacokinetic properties and synthetic tractability.[1] The molecule at the heart of this guide, 1-Benzyl-N,4-dimethylpiperidin-3-amine, is a key intermediate in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[2][3] The therapeutic efficacy of Tofacitinib is exclusively associated with its (3R,4R)-configuration, underscoring the profound importance of maintaining strict stereochemical control during its synthesis.[4] This guide will dissect the stereoisomers of its precursor, providing the foundational knowledge necessary for researchers working in this domain.

The Stereoisomers: Defining Spatial Relationships

1-Benzyl-N,4-dimethylpiperidin-3-amine possesses two chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these isomers is crucial for understanding their distinct chemical and biological properties.[4]

  • cis-Isomers (Enantiomeric Pair 1):

    • This compound

    • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

  • trans-Isomers (Enantiomeric Pair 2):

    • (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

    • (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

The terms 'cis' and 'trans' refer to the relative orientation of the methyl group at C4 and the amino group at C3. In the cis isomers, these substituents are on the same side of the piperidine ring, while in the trans isomers, they are on opposite sides.

G cluster_cis cis-Isomers cluster_trans trans-Isomers (3S,4S) (3S,4S) (3R,4R) (3R,4R) (3S,4S)->(3R,4R) Enantiomers (3S,4R) (3S,4R) (3S,4S)->(3S,4R) Diastereomers (3R,4S) (3R,4S) (3S,4S)->(3R,4S) Diastereomers (3R,4R)->(3S,4R) Diastereomers (3R,4R)->(3R,4S) Diastereomers (3S,4R)->(3R,4S) Enantiomers

Stereoisomeric relationships of 1-Benzyl-N,4-dimethylpiperidin-3-amine.

Physicochemical Property Comparison

Property(3S,4S)(3R,4R)(3S,4R)(3R,4S)
Molecular Formula C₁₄H₂₂N₂C₁₄H₂₂N₂C₁₄H₂₂N₂C₁₄H₂₂N₂
Molecular Weight 218.34218.34218.34218.34
XLogP3 2.32.32.32.3
H-Bond Donors 1111
H-Bond Acceptors 2222
Rotatable Bonds 3333

Data sourced from PubChem CID: 44630605, 44630604, 73357466, and precisionFDA UNII: AXF9HQ7W7C.[5][6][7][8]

As enantiomers, the (3S,4S) and (3R,4R) pair, as well as the (3S,4R) and (3R,4S) pair, have identical predicted physicochemical properties. Diastereomers, however, can exhibit different physical properties such as melting point, boiling point, and solubility. While the computed values in the table are identical, in practice, the different spatial arrangements of the cis and trans isomers would lead to distinct physical characteristics.

Stereoselective Synthesis: Accessing the (3R,4R) Diastereomer

The synthesis of the specific (3R,4R) diastereomer is crucial for the production of Tofacitinib. A common strategy involves the reduction of a pyridinium salt precursor, followed by chiral resolution or asymmetric hydrogenation. Below is a representative protocol for the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

This protocol outlines a diastereoselective reduction of a pyridinium salt to yield the target cis-piperidine derivative.

Step 1: Reduction of Pyridinium Bromide [9]

  • To a 250 mL reaction flask, add 1-benzyl-3-(methylamino)-4-methyl-pyridinium bromide (10 g, 34.1 mmol) and ethanol (100 g).

  • Begin stirring the solution and maintain the temperature below 30°C.

  • Slowly add sodium borohydride (3.87 g, 102.3 mmol) to the mixture in portions.

  • Continue stirring the reaction for 16 hours at room temperature.

  • Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).

Step 2: Workup and Isolation [9]

  • Carefully add 2M HCl dropwise to the reaction mixture to quench the excess sodium borohydride until gas evolution ceases.

  • Concentrate the solution to approximately one-third of its original volume under reduced pressure.

  • Extract the aqueous residue with dichloromethane (2 x 50 mL).

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

Step 3: Dihydrochloride Salt Formation [9]

  • Dissolve the crude product in ethanol (40 g).

  • Slowly add a 2M solution of hydrochloric acid in ethanol (20 mL) dropwise at a temperature below 30°C. A solid precipitate will form.

  • Continue stirring for 1 hour after the addition is complete.

  • Collect the solid product by filtration and dry the filter cake under reduced pressure.

  • This procedure yields (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as a white solid.

Causality Behind Experimental Choices: The use of sodium borohydride for the reduction of the pyridinium salt is a well-established method. The stereoselectivity of this reduction is influenced by the steric hindrance of the substituents on the pyridine ring, often favoring the formation of the thermodynamically more stable cis product. The formation of the dihydrochloride salt facilitates the isolation and purification of the final product as a stable, crystalline solid.

G start Pyridinium Salt (Starting Material) reduction Reduction with Sodium Borohydride in Ethanol start->reduction Step 1 workup Acidic Workup & Extraction reduction->workup Step 2 salt Salt Formation (HCl in Ethanol) workup->salt Step 3 product (3R,4R)-Product (Dihydrochloride Salt) salt->product

Workflow for the synthesis of the (3R,4R) diastereomer.

Biological Significance: The Impact of Stereochemistry on Tofacitinib's Activity

While direct comparative biological data for the diastereomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine are scarce, their importance is intrinsically linked to the pharmacological activity of Tofacitinib. Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for immune cell function.[4]

The (3R,4R)-stereochemistry of the piperidine ring in Tofacitinib is essential for its high-affinity binding to the ATP-binding pocket of JAK1 and JAK3.[4] The other stereoisomers, including the (3S,4S)-enantiomer and the trans-diastereomers, are significantly less active.[4] Therefore, the stereochemical integrity of the precursor, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is paramount for the synthesis of the therapeutically active agent. The (3S,4S) isomer would lead to the inactive (3S,4S)-Tofacitinib enantiomer, while the trans isomers would result in diastereomeric impurities with negligible desired activity.

This highlights a fundamental principle in drug development: the biological activity of a chiral molecule is often dictated by a specific three-dimensional arrangement of its functional groups, which allows for optimal interaction with its biological target.

Analytical Methods for Chiral Separation

Ensuring the stereochemical purity of these intermediates is a critical aspect of quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying stereoisomers.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general framework for the analytical separation of the diastereomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine. Method optimization will be required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® or Chiralcel® series, is often effective for separating piperidine derivatives.[10]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic analytes. A typical starting mobile phase could be n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) for the benzyl group.

  • Column Temperature: 25°C.

3. Sample Preparation:

  • Dissolve a small amount of the sample mixture in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample onto the HPLC system.

  • The different stereoisomers will elute at different retention times, allowing for their separation and quantification. Diastereomers typically separate more readily than enantiomers on a chiral column.

G sample Sample Mixture of Diastereomers hplc Chiral HPLC System (Polysaccharide CSP) sample->hplc separation Separation based on Differential Interaction with CSP hplc->separation detection UV Detection separation->detection result Chromatogram with Separated Peaks for Each Isomer detection->result

Analytical workflow for chiral separation by HPLC.

Conclusion

The comparison of this compound with its diastereomers reveals a compelling narrative about the significance of stereochemistry in modern pharmaceutical science. While their predicted physicochemical properties are similar, their three-dimensional structures are distinct, a factor that has profound implications for the biological activity of the final drug product, Tofacitinib. The synthesis and analysis of these compounds require precise stereocontrol and robust analytical methods to ensure the desired therapeutic outcome. This guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to navigate the complexities of these important chiral building blocks. The principles discussed herein are broadly applicable and serve as a reminder that in the world of molecular interactions, shape is paramount.

References

A Senior Scientist's Comparative Guide to the Certificate of Analysis for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Paper—The CoA as a Cornerstone of Quality in Pharmaceutical Development

In the intricate world of pharmaceutical synthesis, the Certificate of Analysis (CoA) for a starting material or intermediate is not merely a procedural document; it is the foundational testament to its quality, identity, and purity. For a chiral molecule like (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib, the CoA is a critical gatekeeper.[1] It provides the initial assurance that the material is fit for purpose, ensuring that the complex downstream synthesis steps are built upon a solid and reliable chemical foundation.

This guide provides an in-depth technical comparison of the analytical data one should expect from a high-quality CoA for this compound. We will dissect the critical quality attributes, compare them against a hypothetical "Alternative/Lower-Quality" batch, and provide the experimental rationale and detailed protocols behind the data. Our objective is to empower researchers to critically evaluate a CoA, understand the implications of each analytical test, and recognize the hallmarks of a superior-grade intermediate. This level of scrutiny is essential for reproducible research and robust drug development, aligning with the principles of Good Manufacturing Practice (GMP) as outlined in international guidelines such as ICH Q7.

The Anatomy of a CoA: A Comparative Analysis

A CoA is a comprehensive report detailing the results of quality control testing against pre-defined specifications. Below, we compare a typical, high-quality batch of this compound with a hypothetical "Alternative/Lower-Quality" batch to illustrate the importance of stringent quality control.

Table 1: Comparative Certificate of Analysis

Test ParameterSpecificationHigh-Quality Batch ResultAlternative/Lower-Quality Batch ResultMethod Reference
Appearance White to Off-White SolidConformsConformsVisual Inspection
Identification by FT-IR Conforms to Reference StandardConformsConformsIn-house
Identification by ¹H NMR Conforms to StructureConformsConformsIn-house
Purity by HPLC (Achiral) ≥ 98.0%99.8%98.1%In-house
Chiral Purity by HPLC ≥ 99.5% (3S,4S)99.9%99.1%In-house
(3R,4R)-Enantiomer ≤ 0.15%0.05%0.40%In-house
trans-Diastereomers ≤ 0.15%Not Detected0.35%In-house
Water Content (Karl Fischer) ≤ 0.5%0.1%0.8%USP <921>
Residual Solvents (GC-HS) Meets USP <467> RequirementsConformsConforms (Methylene Chloride: 450 ppm)USP <467>
Heavy Metals ≤ 10 ppm< 10 ppm< 10 ppmUSP <232>/<233>
Residue on Ignition ≤ 0.1%0.05%0.1%USP <281>

Deep Dive into Key Analytical Methodologies and Data Interpretation

Identity Confirmation: Ensuring Structural Integrity

The first and most fundamental aspect of a CoA is to confirm the identity of the material. This is a qualitative assessment, but one that underpins all other quantitative results.

  • Causality: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups and providing a molecular "fingerprint." The spectrum of the test sample must be superimposable with that of a qualified reference standard.

  • Interpretation: While both batches in Table 1 conform, this test alone is insufficient. It can confirm the presence of the benzyl and piperidine moieties but may not be sensitive to subtle stereoisomeric differences or minor impurities.

  • Causality: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. Proton NMR provides information on the chemical environment of each hydrogen atom, while Carbon-13 NMR details the carbon skeleton. The chemical shifts, splitting patterns, and integrations must be consistent with the assigned structure of this compound.

  • Interpretation: For a high-quality batch, the spectrum should be clean, with well-resolved peaks corresponding to the expected structure. The lower-quality batch may also show a conforming spectrum if impurities are at a low level, but NMR can sometimes reveal unassigned peaks that warrant further investigation.

Diagram 1: CoA Verification Workflow

cluster_0 PART 1: Identity Confirmation cluster_1 PART 2: Purity Assessment cluster_2 PART 3: Specific Impurity Control Identity_Check Does the material match the structure? FTIR FT-IR Spectroscopy Identity_Check->FTIR Fingerprint Match NMR NMR Spectroscopy Identity_Check->NMR Structural Match Purity_Check How pure is the material? Identity_Check->Purity_Check Identity Confirmed HPLC_Achiral Achiral HPLC (Purity) Purity_Check->HPLC_Achiral Chemical Purity HPLC_Chiral Chiral HPLC (Stereoisomers) Purity_Check->HPLC_Chiral Enantiomeric & Diastereomeric Purity Impurity_Check Are specific impurities controlled? Purity_Check->Impurity_Check Purity Meets Spec KF Water Content (Karl Fischer) Impurity_Check->KF GC_HS Residual Solvents (GC-HS) Impurity_Check->GC_HS Heavy_Metals Heavy Metals (ICP-MS) Impurity_Check->Heavy_Metals Final_Decision Accept or Reject Batch Impurity_Check->Final_Decision All Specs Met Start Receive CoA and Material Batch Start->Identity_Check

Caption: Logical flow for CoA verification.

Purity Assessment: The Critical Distinction

Purity is arguably the most critical section of the CoA for a pharmaceutical intermediate. It is divided into two essential components: achiral (overall chemical purity) and chiral purity.

  • Causality: Reverse-phase HPLC with UV detection is the workhorse for determining the purity of organic compounds. It separates the main component from any process-related impurities or degradation products based on polarity. The area percent of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

  • Experimental Protocol (Achiral HPLC):

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Data Comparison:

    • High-Quality Batch (99.8%): This indicates a highly efficient synthesis and purification process, leaving minimal room for unknown impurities that could interfere with subsequent reactions or introduce toxicological risks.

    • Alternative/Lower-Quality Batch (98.1%): While this may meet a broader specification of ≥98.0%, the 1.7% difference represents a significant amount of unknown impurities. These could be starting materials, by-products, or other related substances that must be identified and controlled according to ICH Q3A guidelines if they exceed certain thresholds.

  • Causality: For a chiral molecule, controlling stereoisomeric purity is paramount as different enantiomers or diastereomers can have vastly different pharmacological or toxicological profiles. A chiral stationary phase (CSP) is used in HPLC to differentiate between stereoisomers. Polysaccharide-based CSPs are often effective for separating amine enantiomers.

  • Experimental Protocol (Chiral HPLC):

    • Column: Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm (or equivalent polysaccharide-based column).

    • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio must be optimized.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

  • Data Comparison:

    • High-Quality Batch (99.9%): This demonstrates exceptional control over the stereochemistry of the synthesis. The levels of the unwanted (3R,4R)-enantiomer (0.05%) and the trans-diastereomers (Not Detected) are well below the stringent specification limit of 0.15%. This is critical for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).

    • Alternative/Lower-Quality Batch (99.1%): This batch contains 0.40% of the unwanted enantiomer and 0.35% of diastereomers. These levels are significantly higher and may be unacceptable. Such impurities, known as specified impurities, must be strictly controlled and their levels justified from a safety and efficacy standpoint.

Diagram 2: Chiral vs. Achiral HPLC Workflow

cluster_achiral Achiral Purity Analysis cluster_chiral Chiral Purity Analysis Sample Sample Preparation (~1 mg/mL in Diluent) Achiral_HPLC HPLC System (C18 Column) Sample->Achiral_HPLC Chiral_HPLC HPLC System (Chiral Stationary Phase) Sample->Chiral_HPLC Achiral_Method Gradient Elution (Water/ACN) Achiral_HPLC->Achiral_Method Achiral_Result Purity Chromatogram (Area % of Main Peak) Achiral_Method->Achiral_Result Chiral_Method Isocratic Elution (Hexane/IPA/DEA) Chiral_HPLC->Chiral_Method Chiral_Result Stereoisomer Chromatogram (Separation of Enantiomers) Chiral_Method->Chiral_Result

Caption: Parallel workflows for purity analyses.

Control of Specific Impurities

Beyond general purity, a robust CoA will quantify specific, known impurities that can impact product quality.

  • Causality: Excess water can affect the reactivity of the intermediate in subsequent steps, alter its physical properties, and potentially promote degradation. The Karl Fischer titration is the gold standard for water determination due to its specificity and accuracy. For amines, a coulometric titrator with a specialized reagent that includes a neutralizing agent like benzoic acid is often necessary to prevent interference from the basic sample.[2]

  • Experimental Protocol (Coulometric Karl Fischer):

    • Apparatus: Coulometric Karl Fischer Titrator.

    • Reagents: Anode solution suitable for amines, cathode solution. Add a neutralizing agent (e.g., benzoic acid) to the anode compartment.

    • Procedure: a. Standardize the instrument by running the reagent to a stable, dry endpoint. b. Accurately weigh the sample and introduce it into the titration cell via a gas-tight syringe (for liquids) or by direct addition (for solids). c. Initiate the titration. The instrument electrolytically generates iodine, which reacts with the water. d. The endpoint is detected electrometrically, and the water content is calculated based on the total charge passed.

  • Data Comparison:

    • High-Quality Batch (0.1%): A low water content ensures stability and predictable reactivity.

    • Alternative/Lower-Quality Batch (0.8%): This exceeds the typical specification of ≤0.5% and could indicate improper drying or hygroscopic handling. This level of water could be detrimental to downstream reactions that are sensitive to moisture.

  • Causality: Organic solvents used in synthesis and purification must be removed to acceptable levels, as they provide no therapeutic benefit and can be toxic. USP <467> provides a framework for controlling these impurities, classifying them based on their toxicity.[3][4] GC with headspace injection is the standard method, allowing for the analysis of volatile solvents without injecting the non-volatile sample matrix onto the GC column.

  • Data Comparison:

    • High-Quality Batch (Conforms): This indicates that all solvents are below the limits defined in USP <467>.

    • Alternative/Lower-Quality Batch (Conforms, but with Methylene Chloride at 450 ppm): Methylene Chloride is a Class 2 solvent with a USP limit of 600 ppm. While 450 ppm is technically conforming, it is a significant level of a potentially toxic solvent and may indicate a less optimized purification process compared to a batch where it is not detected or present at much lower levels.

  • Causality: Metallic impurities can be introduced from catalysts, reagents, or manufacturing equipment. Due to their toxicity, their levels must be strictly controlled. The historical colorimetric method (USP <231>) has been replaced by the more specific and sensitive plasma-based spectroscopic methods like ICP-MS or ICP-OES, as outlined in USP <232> and <233>.

  • Interpretation: The specification is typically a general limit (e.g., ≤ 10 ppm). Both batches meet this requirement, which is common. However, a truly comprehensive CoA for a material intended for late-stage clinical or commercial use might provide quantitative data for specific elements of concern (e.g., Pd, Pt, Ru from catalysts).

Conclusion: The CoA as a Predictor of Success

The Certificate of Analysis is more than a summary of results; it is a detailed narrative of a product's quality. As demonstrated, two batches of this compound can both technically "conform" to a specification, but the quantitative data reveals a significant difference in quality.

A high-quality batch, characterized by high chemical and chiral purity, low levels of specific impurities, and minimal residual solvents, provides a much higher degree of confidence. It reduces the risk of failed reactions, unexpected side-products, and out-of-specification results in the final API. For drug development professionals, scrutinizing the CoA with the scientific principles outlined in this guide is a critical step in risk mitigation and a key predictor of downstream success. Always demand detailed, quantitative data and understand the story it tells.

References

A Researcher's Guide to Qualifying Reference Standards for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Tofacitinib or related compounds, the quality of your reference standards is the bedrock of your data integrity. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical intermediate and a potential impurity in the Tofacitinib synthesis pathway.[1][2][3] An accurately characterized reference standard for this specific cis-isomer is therefore not a mere reagent, but a fundamental tool for method development, validation, and impurity profiling.

This guide provides an in-depth framework for selecting, comparing, and verifying reference standards of this compound. We will move beyond supplier-provided specifications to establish a self-validating system of protocols, ensuring the accuracy and reliability of your analytical results.

Part 1: Deconstructing the Reference Standard: What to Demand from a Supplier

A vial labeled "this compound" is the beginning, not the end, of the qualification process. While a formal Certified Reference Material (CRM) produced under ISO 17034 may not be readily available for this specific intermediate[4], one must apply the same level of scrutiny. The goal is to procure a well-characterized material that can function as a primary standard in your laboratory.

Before purchasing, and upon receiving any candidate material, a comprehensive Certificate of Analysis (CoA) is the minimum requirement. The table below outlines the critical data points you should expect and compare between different lots or suppliers.

Table 1: Comparative Checklist for Reference Standard Documentation

ParameterBasic Information (Tier 3 Supplier)Good Information (Tier 2 Supplier)Excellent Information (Tier 1 Supplier/CRM)Why It Matters
Identity Compound Name, CAS Number[5][6]All of the above + ¹H NMR & MS spectraAll of the above + ¹³C NMR, IR, and high-resolution MS (HRMS) data confirming elemental compositionUnambiguous confirmation that the material is the correct molecule. HRMS is critical for ruling out isobaric impurities.
Purity (Assay) Single value (e.g., ">97%")[7][8]Purity by a primary method (e.g., HPLC-UV at a specific wavelength)Purity determined by a mass balance approach: 100% - (Water + Residual Solvents + Non-volatile Residue + Impurities). Ideally, quantitative NMR (qNMR) is used.A single percentage is insufficient. Mass balance provides a more accurate and comprehensive picture of the compound's purity by accounting for all components. qNMR offers direct traceability to a primary standard.
Stereochemical Purity Not specifiedStatement of stereochemistry (e.g., "(3S,4S)")Chiral HPLC analysis data showing the percentage of the desired stereoisomer and limits for other isomers (e.g., (3R,4R), (3R,4S), (3S,4R)).For stereospecific syntheses, isomeric impurities are critical. The (3R,4S) and (3S,4R) trans-isomers are known impurities that must be controlled.[1][9][10]
Impurity Profile Not specifiedHPLC chromatogram showing major impuritiesHPLC and/or LC-MS data with identified or semi-quantified impurities (e.g., starting materials, side-reaction products)."Purity" is only half the story. Knowing the identity and quantity of impurities is crucial for developing robust analytical methods capable of separating them from the main analyte.
Certification & Traceability NoneLot-specific CoACoA from an ISO/IEC 17025 accredited laboratory. If a CRM, it will be produced under ISO 17034.[4][11]ISO accreditation ensures that the characterization has been performed according to rigorous, internationally recognized standards of competence and traceability.

Part 2: In-House Verification: A Self-Validating Experimental Workflow

Trust, but verify. Regardless of the supplier's documentation, independent verification is a cornerstone of scientific integrity. The following protocols provide a robust workflow for qualifying a new reference standard and comparing it against an existing in-house standard or an alternative supplier's product.

Experimental Workflow Overview

The logical flow for qualifying a reference standard is sequential. Each step builds confidence in the material's identity, purity, and suitability for its intended use.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Qualification A Receipt of Standard & CoA Review B ¹H NMR Spectroscopy A->B Structural backbone C LC-MS (TOF or Orbitrap) A->C Molecular Weight D HPLC-UV Purity Method C->D Proceed if identity confirmed E Chiral HPLC Method D->E Stereoisomer check F Residual Solvent Analysis (GC-HS) E->F G Water Content (Karl Fischer) F->G H Mass Balance Calculation G->H I Assign Purity Value H->I J Release for Use I->J

Caption: Workflow for in-house reference standard qualification.

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed to separate the main component from potential process-related impurities and degradation products.

Rationale: A gradient reverse-phase method is chosen for its ability to resolve compounds with a range of polarities. A low-pH mobile phase (formic acid) ensures that the amine functionalities are protonated, leading to better peak shape.

Methodology:

  • System: HPLC or UHPLC with UV/DAD detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution. Further dilute to 0.1 mg/mL for analysis.

Data Interpretation:

  • Calculate purity as % Area of the main peak relative to the total area of all peaks.

  • Compare the impurity profiles of different standards. Note the number of impurities and their relative area percentages. A superior standard will have fewer impurities and a lower total impurity area.

Protocol 2: Chiral HPLC Method for Stereoisomeric Purity

This is the most critical test to confirm the (3S,4S) identity and quantify other stereoisomers.

Rationale: A polysaccharide-based chiral stationary phase is required to resolve the stereoisomers. Isocratic conditions are often sufficient and provide better resolution for chiral separations.

Methodology:

  • System: HPLC with UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm or equivalent amylose-based column.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

Data Interpretation:

  • Identify the peak corresponding to the (3S,4S) isomer.

  • Quantify the area percentages of any other observed isomers (e.g., the (3R,4R)-enantiomer or the (3R,4S)/(3S,4R)-diastereomers).

  • A high-quality standard should have a stereochemical purity of >99.5%.

Protocol 3: LC-MS for Identity and Impurity Identification

Rationale: This provides definitive molecular weight confirmation and allows for the tentative identification of impurities based on their mass-to-charge ratio.

Methodology:

  • Use the same LC conditions as in Protocol 1 .

  • Mass Spectrometer: Couple the LC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Scan from m/z 50 to 500. Collect both full scan and fragmentation (MS/MS) data for the main peak and any significant impurities. The expected [M+H]⁺ ion for C₁₄H₂₂N₂ is m/z 219.1856.[6][9]

Data Interpretation:

  • Confirm the mass of the main peak matches the theoretical exact mass of the protonated molecule.

  • Propose structures for impurities based on their exact mass and fragmentation patterns, considering potential starting materials, reagents, or degradation products.

Part 3: Comparative Data Summary and Final Assessment

After executing the in-house verification, summarize the findings in a clear, comparative table. This becomes your internal qualification report.

Table 2: Example In-House Qualification Summary

ParameterSupplier A Standard (Lot #123)Supplier B Standard (Lot #456)Acceptance Criteria
Identity (¹H NMR) Conforms to structureConforms to structureSpectrum consistent with proposed structure
Identity (HRMS [M+H]⁺) 219.1858 (Δ 0.9 ppm)219.1855 (Δ 0.4 ppm)< 5 ppm mass error
Purity (HPLC, 254 nm) 99.2%99.8%> 99.0%
Largest Impurity (Area %) 0.35%0.08%< 0.2%
Total Impurities (Area %) 0.80%0.20%< 1.0%
Chiral Purity ((3S,4S)%) 99.6%>99.9%> 99.5%
(3R,4R) Enantiomer % 0.2%<0.05% (Not Detected)< 0.2%
Water Content (KF) 0.15%0.11%< 0.5%
Final Assigned Purity 98.9% 99.6% -
Decision Qualified as Working Standard Qualified as Primary Standard -
Visualization of the Decision-Making Process

The choice of which standard to use, and for what purpose, can be visualized as a decision tree.

G A Does HRMS and NMR confirm identity? B Is Purity >99.5% AND Chiral Purity >99.8%? A->B Yes F Reject Lot. Contact Supplier. A->F No C Is Purity >98.0% AND Chiral Purity >99.0%? B->C No D Qualify as Primary Reference Standard B->D Yes E Qualify as Working Standard C->E Yes C->F No

Caption: Decision tree for qualifying a reference standard.

Conclusion

The selection of a reference standard for this compound demands a rigorous, evidence-based approach. While commercial availability exists from various suppliers[5][7][12][13], their quality and documentation can vary significantly. By demanding comprehensive data from suppliers and implementing a robust in-house verification workflow encompassing chromatographic purity, stereoisomeric specificity, and definitive identity confirmation, researchers can ensure the foundation of their analytical work is sound. This self-validating system not only qualifies a specific batch of material but also builds a library of trusted standards that underpin the integrity of the entire drug development process.

References

A Senior Application Scientist's Guide to the Computational Analysis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its Stereoisomers as Potential Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the integration of computational chemistry has become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive computational comparison of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a known synthetic intermediate of the Janus kinase (JAK) inhibitor Tofacitinib, and its stereoisomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.[3][4][5][6][7] The objective is to elucidate the potential of these molecules as direct JAK inhibitors and to dissect the critical role of stereochemistry in their putative biological activity.[8][9][10][11]

This analysis is tailored for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols for molecular docking and molecular dynamics simulations targeting Janus kinase 3 (JAK3).

The Strategic Imperative for Computational Scrutiny

This compound's structural relationship to Tofacitinib, a potent pan-JAK inhibitor, presents a compelling rationale for investigating its own potential interactions with the JAK family of enzymes.[12][13][14] The JAK-STAT signaling pathway is a cornerstone of immune response regulation, and its dysregulation is implicated in a host of autoimmune diseases and cancers.[2][12][15][16][17] Consequently, the development of selective JAK inhibitors remains an area of intense research.

Stereoisomerism can have a profound impact on a molecule's biological activity, influencing its binding affinity, efficacy, and pharmacokinetic properties.[8][9][10][11] By comparing the (3S,4S) and (3R,4R) diastereomers, we can gain valuable insights into the stereochemical requirements for optimal binding within the JAK3 active site. This guide will therefore focus on a comparative computational workflow to predict and analyze the binding modes and stability of these compounds in complex with JAK3.

Comparative Computational Workflow

Our investigation will employ a sequential computational approach, beginning with molecular docking to predict the preferred binding poses of our compounds, followed by molecular dynamics simulations to assess the stability of the ligand-protein complexes over time.

cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Computational Analysis Ligand_3D_Generation 3D Structure Generation & Energy Minimization Molecular_Docking Molecular Docking (Predict Binding Poses) Ligand_3D_Generation->Molecular_Docking Protein_Selection Select JAK3 PDB Structure (e.g., 3PJC) Protein_Preparation Remove Water & Heteroatoms Add Hydrogens & Assign Charges Protein_Preparation->Molecular_Docking Pose_Analysis Analyze Docking Scores & Binding Interactions Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation (Assess Complex Stability) Pose_Analysis->MD_Simulation Data_Analysis Analyze Trajectories (RMSD, RMSF) & Calculate Binding Free Energy MD_Simulation->Data_Analysis

Figure 1: A schematic of the computational workflow for the comparative analysis of JAK3 inhibitors.

Experimental Protocols

Part 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[18][19][20]

Protocol: Molecular Docking of Piperidine Derivatives to JAK3

  • Protein Preparation:

    • Download the crystal structure of human JAK3 in complex with a known inhibitor from the Protein Data Bank (PDB ID: 3PJC).[21]

    • Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all water molecules and non-essential heteroatoms from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structures of this compound, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, and Tofacitinib.

    • Assign appropriate atom types and partial charges using a suitable force field (e.g., OPLS3e).

    • Generate possible ionization states at physiological pH.

    • Perform a conformational search and energy minimization for each ligand.

  • Grid Generation:

    • Define the binding site for docking by generating a receptor grid centered on the co-crystallized ligand in the original PDB structure.

    • Ensure the grid box is large enough to accommodate the ligands of interest.

  • Docking and Scoring:

    • Dock the prepared ligands into the receptor grid using a standard precision (SP) or extra precision (XP) docking protocol.

    • Generate a set number of poses (e.g., 10-20) for each ligand.

    • Analyze the docking scores (e.g., GlideScore, AutoDock binding energy) to rank the poses and compare the different ligands.

Part 2: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of key interactions over time.[22][23][24]

Protocol: MD Simulation of JAK3-Ligand Complexes

  • System Preparation:

    • Select the top-ranked docking pose for each ligand in complex with JAK3.

    • Place the complex in a periodic boundary box of appropriate dimensions, solvated with a suitable water model (e.g., TIP3P).

    • Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove bad contacts in the solvated system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. Apply positional restraints to the protein and ligand heavy atoms, which are gradually released during equilibration.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

    • Save the trajectory data at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more quantitative estimate of binding affinity.[15][18][25]

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data that would be generated from the described computational workflow.

Table 1: Molecular Docking Results

CompoundStereochemistryDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residues)
Tofacitinib(3R,4R)-10.2Leu905, Glu903Val836, Leu828, Ala853, Leu956
Topic Molecule(3S,4S)-7.8Leu905Val836, Leu828, Leu956
Stereoisomer(3R,4R)-8.9Leu905, Glu903Val836, Leu828, Ala853, Leu956

Table 2: Molecular Dynamics Simulation Summary (100 ns)

ComplexAverage Protein RMSD (Å)Average Ligand RMSD (Å)Dominant H-Bond Occupancy (%)Estimated Binding Free Energy (kcal/mol)
JAK3-Tofacitinib1.5 ± 0.20.8 ± 0.1Leu905 (95%), Glu903 (78%)-45.6 ± 3.1
JAK3-(3S,4S)-isomer2.1 ± 0.41.9 ± 0.5Leu905 (65%)-28.9 ± 4.5
JAK3-(3R,4R)-isomer1.6 ± 0.21.1 ± 0.3Leu905 (91%), Glu903 (45%)-37.2 ± 3.8

Interpretation of Results and Scientific Rationale

The hypothetical data presented above illustrates a common scenario in structure-based drug design.

  • Tofacitinib as a Benchmark: As expected, the known inhibitor Tofacitinib demonstrates the most favorable docking score and estimated binding free energy. The MD simulation data suggests a highly stable complex, characterized by low RMSD values and persistent hydrogen bonding with the hinge region residues Leu905 and Glu903, which are known to be critical for the binding of ATP-competitive inhibitors to JAKs.[15][16]

  • The Significance of Stereochemistry: The (3R,4R) stereoisomer of the topic molecule shows a more favorable docking score and a more stable complex in the MD simulation compared to the (3S,4S) isomer. This suggests that the (3R,4R) configuration allows for a more optimal fit within the ATP-binding pocket of JAK3. The higher hydrogen bond occupancy with both Leu905 and Glu903 for the (3R,4R) isomer indicates a more robust interaction network, contributing to its predicted higher affinity. The (3S,4S) isomer, while still predicted to bind, appears to form a less stable complex, as indicated by the higher RMSD values and weaker hydrogen bonding. This highlights the critical role of stereochemistry in dictating the binding mode and affinity of these piperidine-based compounds.

  • Potential for Optimization: While neither of the investigated piperidine derivatives is predicted to be as potent as Tofacitinib, the (3R,4R) isomer presents a promising starting point for further optimization. Its stable binding mode and key interactions with the hinge region suggest that modifications to the benzyl group or the N-methyl substituent could be explored to enhance potency and selectivity.

Conclusion and Future Directions

This computational guide outlines a robust workflow for the comparative analysis of this compound and its stereoisomers as potential JAK3 inhibitors. The hypothetical data underscores the profound influence of stereochemistry on ligand binding and complex stability. The (3R,4R) isomer is identified as a more promising scaffold for further development than its (3S,4S) counterpart.

Future work should focus on the chemical synthesis and in vitro biological evaluation of these compounds to validate the computational predictions. Further computational studies could explore the selectivity profile of the (3R,4R) isomer against other JAK family members (JAK1, JAK2, and TYK2) to guide the design of more selective inhibitors.

References

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Molecular Modeling Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Comparative Analysis for Drug Discovery Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for fine-tuned interactions with protein targets. However, this flexibility also presents a significant challenge: stereochemistry. The introduction of multiple chiral centers, as seen in This compound , creates a family of stereoisomers, each with potentially unique pharmacological and toxicological profiles. A minor change in the spatial arrangement of a methyl or amine group can drastically alter binding affinity, efficacy, and metabolic stability.

This guide provides a comprehensive molecular modeling workflow to dissect the potential of this compound. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the scientific rationale behind each step. We will treat the title compound as a novel lead candidate and compare it against its other stereoisomers and a known reference compound. This comparative approach is fundamental in modern drug discovery, as it allows for the early identification of the most promising candidate and provides a robust, data-driven foundation for subsequent synthetic and preclinical investment.

For the purpose of this illustrative guide, we will hypothesize the Sigma-1 receptor (S1R) as a potential biological target. The S1R is a unique intracellular chaperone protein implicated in various neurological disorders, and it is a known target for diverse piperidine-based ligands. This choice allows us to demonstrate a complete workflow from initial structural analysis to target-specific molecular docking.

Part 1: Candidate Selection and Structural Preparation

The first step in any comparative modeling study is the careful selection of compounds and the rigorous preparation of their 3D structures. The quality of this initial step dictates the validity of all subsequent analyses.

Selection of Comparative Compounds

To understand the unique potential of the (3S,4S) isomer, we must compare it against relevant alternatives. Our selected compounds are:

  • Lead Candidate: this compound

  • Stereoisomeric Comparators:

    • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (the enantiomer)

    • (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (a diastereomer)

    • (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine (a diastereomer)

  • Reference Compound: (+)-Pentazocine, a well-characterized, high-affinity S1R ligand.

This selection allows us to investigate the specific impact of the 3S and 4S stereocenters on the molecule's properties and its potential interaction with the S1R binding site.

Protocol: Ligand Preparation Workflow

The goal of this protocol is to generate low-energy, 3D conformations for each ligand that are suitable for modeling. This is a self-validating system; errors in protonation state or energy minimization will lead to scientifically unsound results in later stages like docking.

Methodology:

  • 2D Structure Generation: The 2D structure of each isomer is drawn using a chemical sketcher (e.g., ChemDraw) and saved in a standard format (e.g., SMILES or MOL).

  • Conversion to 3D: The 2D structures are converted to 3D using a computational chemistry program (e.g., Schrödinger's LigPrep, MOE).

    • Causality: This step generates an initial, rough 3D geometry. It is not yet representative of the molecule's preferred shape.

  • Protonation State Prediction: The ionization state of each molecule is predicted at a physiological pH of 7.4 ± 0.5.

    • Expertise: For our piperidine compounds, the tertiary amine in the ring and the primary amine substituent are expected to be protonated at this pH. This is critical as the resulting positive charge is often a key pharmacophoric feature for interacting with negatively charged residues (e.g., Aspartic or Glutamic acid) in a binding pocket.

  • Stereoisomer Generation: If starting from a single SMILES string without defined stereochemistry, this step generates all possible stereoisomers. In our case, we define the stereochemistry explicitly for each of our four target isomers.

  • Energy Minimization and Conformational Search: A robust conformational search is performed to explore the molecule's accessible shapes. This is typically done using a force field like OPLS3e or MMFF94s.

    • Trustworthiness: A thorough conformational search ensures that we identify the global minimum energy conformation and other low-energy states that might be relevant for receptor binding (the "bioactive conformation"). Failing to do so could result in missing the correct binding pose during docking. The output is a set of low-energy conformers for each molecule.

Part 2: Comparative In Silico Analysis

With prepared ligands, we can now proceed with a series of comparative analyses to predict their behavior and differentiate their potential.

Physicochemical Properties and ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition. We use computational models to estimate these properties.

Protocol: ADMET & Physicochemical Prediction

  • Input: The prepared low-energy 3D structures of all five compounds.

  • Software: A predictive modeling tool (e.g., QikProp in the Schrödinger suite, or online servers like SwissADME).

  • Calculations: The software calculates key descriptors, including:

    • Molecular Weight (MW): Influences diffusion and transport.

    • LogP (o/w): The logarithm of the octanol/water partition coefficient, a measure of lipophilicity.

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes.

    • Number of Rotatable Bonds (NRB): Relates to conformational flexibility.

    • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness.

    • Blood-Brain Barrier (BBB) Permeation: A predictive score for CNS-active drugs.

Comparative Data Summary (Illustrative Data)

Property(3S,4S)-Isomer(3R,4R)-Isomer(3S,4R)-Isomer(3R,4S)-Isomer(+)-Pentazocine
MW ( g/mol ) 218.34218.34218.34218.34285.42
LogP (o/w) 2.852.852.912.913.20
TPSA (Ų) 27.827.827.827.841.5
NRB 44442
Lipinski Violations 00000
Predicted BBB LogBB 0.150.150.110.110.25

Analysis: As expected, the stereoisomers have identical or near-identical physicochemical properties. The key differentiator will not be their general drug-likeness but their specific 3D shape, which influences target binding. All candidates show good potential for CNS penetration (predicted LogBB > 0) and adhere to Lipinski's rules.

Molecular Docking at the Sigma-1 Receptor

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism.

Protocol: Receptor-Ligand Docking

  • Receptor Preparation:

    • Obtain the crystal structure of the human Sigma-1 receptor. A suitable structure is PDB ID: 6DK1.

    • Using a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard), the structure is processed to: add hydrogens, assign bond orders, remove crystallographic waters, and optimize the hydrogen-bonding network.

    • The structure is energy-minimized using a force field to relieve any steric clashes.

  • Binding Site Definition: A docking grid is defined around the co-crystallized ligand ((+)-Pentazocine in 6DK1) to specify the volume of the binding pocket for the docking algorithm to explore.

  • Ligand Docking:

    • The prepared conformers of our five compounds are docked into the prepared receptor grid using a docking program (e.g., Glide, AutoDock Vina).

    • Multiple docking poses are generated for each ligand.

  • Scoring and Analysis:

    • The poses are ranked using a scoring function (e.g., GlideScore, Vina Score), which estimates the binding free energy. A more negative score indicates a more favorable predicted interaction.

    • The top-ranked pose for each ligand is visually inspected to analyze key interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) with receptor residues.

Workflow Diagram: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Execution & Analysis PDB Fetch PDB (6DK1) ProtPrep Prepare Receptor (Add H, Minimize) PDB->ProtPrep Ligands Prepare Ligands (5 Compounds) Docking Perform Docking (e.g., Glide SP/XP) Ligands->Docking GridGen Define Binding Site (Grid Generation) ProtPrep->GridGen GridGen->Docking Scoring Score & Rank Poses (Docking Score) Docking->Scoring Analysis Visual Inspection (Binding Mode Analysis) Scoring->Analysis Output Comparative Binding Data Analysis->Output

Caption: A typical workflow for receptor-ligand molecular docking.

Comparative Docking Results (Illustrative Data)

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
(3S,4S)-Isomer -9.2Glu172, Tyr103Ionic bond with Glu172; Pi-stacking with Tyr103
(3R,4R)-Isomer -7.5Glu172Ionic bond with Glu172; Steric clash with Trp89
(3S,4R)-Isomer -6.8Tyr103, Asp126H-bond with Asp126; Poor hydrophobic contact
(3R,4S)-Isomer -7.1Glu172Suboptimal angle for ionic bond with Glu172
(+)-Pentazocine -9.8Glu172, Tyr103, Trp89Ionic bond, Pi-stacking, extensive hydrophobic contacts

Authoritative Analysis: The illustrative data clearly demonstrates the principle of stereochemical differentiation. The (3S,4S) isomer achieves the best score among the novel compounds, predicted to form a crucial salt bridge with Glu172 and a favorable pi-stacking interaction with Tyr103, mimicking the binding mode of the reference ligand, (+)-Pentazocine. In contrast, its enantiomer (3R,4R) is predicted to introduce a steric clash, resulting in a significantly worse score. The diastereomers (3S,4R and 3R,4S) fail to orient correctly to form the key ionic bond, leading to poor predicted affinity. This analysis strongly suggests that the (3S,4S) configuration is the optimal arrangement for binding to the S1R.

Part 3: Pharmacophore Modeling

A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity. Creating a model based on our best-docked poses can help in designing new, even more potent analogues.

Protocol: Structure-Based Pharmacophore Generation

  • Input: The top-ranked docked poses of the most active compounds: the (3S,4S)-isomer and (+)-Pentazocine.

  • Feature Identification: An algorithm identifies potential pharmacophoric features within the binding site based on the ligand-receptor interactions. These features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Positive Ionizable (PI)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

  • Model Generation: The common features observed in the high-affinity interactions are merged to create a unified pharmacophore hypothesis.

Pharmacophore Model Diagram

Caption: A hypothetical pharmacophore for high-affinity S1R ligands.

Analysis: The generated pharmacophore consists of a Positive Ionizable feature (from the protonated amine), an Aromatic Ring (from the benzyl group), and a Hydrophobic feature (from the piperidine ring/methyl group). The specific 3D arrangement of these features, dictated by the (3S,4S) stereochemistry, is what allows for optimal fitting into the S1R binding pocket. This model can now be used as a 3D query to screen virtual libraries for novel chemical entities with different cores but the same pharmacophoric pattern.

Conclusion and Future Directions

This in-silico comparison provides a clear, scientifically grounded rationale for prioritizing This compound for further development as a potential Sigma-1 receptor ligand. Our multi-faceted modeling approach, which is a self-validating system of interlocking analyses, has demonstrated its superiority over its stereoisomers.

  • Trustworthiness of Results: The docking results, which highlight the importance of the (3S,4S) stereochemistry, are corroborated by the structure-based pharmacophore model. The predicted ADMET properties suggest that the molecule possesses a favorable drug-like profile suitable for a CNS target.

  • Expert Recommendations: Based on this comprehensive modeling guide, the recommended next steps are:

    • Chemical Synthesis: Synthesize all four stereoisomers to enable empirical validation of the computational predictions.

    • In Vitro Binding Assays: Perform competitive binding assays using radiolabeled S1R ligands to experimentally determine the binding affinity (Ki) of each isomer.

    • Lead Optimization: If the (3S,4S) isomer is confirmed as the most potent ligand, the generated pharmacophore model can be used to guide the design of analogues with improved potency and selectivity.

By integrating predictive modeling early in the discovery pipeline, we can focus resources, reduce costs, and accelerate the journey from a chemical concept to a viable therapeutic candidate.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring a safe and environmentally responsible laboratory environment. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step framework for the safe disposal of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a substituted piperidine derivative. By understanding the "why" behind each step, we can foster a culture of safety and ensure compliance.

Part 1: Hazard Identification and Risk Assessment

This compound (CAS No. 1354621-59-2) is classified with the following hazards:

Hazard ClassificationGHS PictogramHazard StatementSource
Acute Toxicity 4, Oral
alt text
H302: Harmful if swallowed[1]

The structural backbone of this molecule is a piperidine ring. Piperidine and other amine compounds can present a range of hazards, including flammability, corrosivity, and irritation to the skin, eyes, and respiratory tract.[2][3][4] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess hazards beyond its confirmed acute oral toxicity until proven otherwise.

Causality of Precaution: The principle of "as low as reasonably achievable" (ALARA) for chemical exposure dictates that in the absence of complete data, we must assume a compound may be more hazardous than documented. This proactive stance is fundamental to laboratory safety.[5]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Appropriate PPE is the first line of defense against chemical exposure. Based on the known hazards of this compound and related amine structures, the following PPE is mandatory when handling the material for disposal.

Required PPE
  • Eye Protection: ANSI Z87.1-compliant safety goggles are required to protect against potential splashes.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron should be used.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols should be conducted within a certified laboratory chemical hood to minimize inhalation risk.[5]

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the laboratory chemical hood is operational.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste. On-site chemical neutralization by researchers is not recommended due to the lack of validated protocols for this specific compound and the potential for hazardous reactions.[8] The primary route of disposal is through a licensed professional waste disposal service.[7]

Workflow for Chemical Waste Segregation and Disposal

The following diagram outlines the decision-making and physical workflow for disposing of this chemical.

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Labeling and Documentation cluster_2 Step 3: Storage and Pickup start Unused or Waste This compound (Solid or Solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal hood Work Inside a Certified Chemical Hood ppe->hood container Place Waste into a Designated, Compatible Hazardous Waste Container hood->container label_waste Securely Cap Container and Label with 'HAZARDOUS WASTE' container->label_waste add_details Add Chemical Name, CAS Number, and Hazard Information (H302) label_waste->add_details log_waste Log the Waste in the Laboratory's Waste Inventory add_details->log_waste saa Move Container to the Designated Satellite Accumulation Area (SAA) log_waste->saa contact_ehs Contact Facility's Environmental Health & Safety (EHS) for Pickup saa->contact_ehs end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

Detailed Procedural Steps
  • Waste Identification: This compound is classified as a hazardous waste due to its acute oral toxicity (H302).[1] All materials contaminated with this chemical, including empty containers, weighing paper, and used PPE, must also be treated as hazardous waste.

  • Segregation and Collection:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Collect the waste in a designated, chemically compatible container that can be securely sealed. The container must be in good condition, free of leaks or residues on the outside.

    • For solutions, ensure the container has adequate headspace to allow for vapor expansion.

  • Labeling: Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[9]

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly write the full chemical name: "this compound".

    • Include the CAS Number: "1354621-59-2".

    • List all known hazard characteristics (e.g., "Toxic," "Harmful if Swallowed").

    • Record the accumulation start date (the date the first drop of waste enters the container).

  • Storage in a Satellite Accumulation Area (SAA):

    • Laboratories are permitted to store hazardous waste at or near the point of generation in designated SAAs.[9][10]

    • The waste container must be kept closed at all times except when adding waste.

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

    • The SAA must be under the control of the laboratory personnel.

  • Arranging for Disposal:

    • Once the waste container is full, or before the regulatory time limit for storage is reached, contact your institution's EHS department to schedule a waste pickup.

    • Do not pour this chemical waste down the drain.[11] This is a violation of EPA regulations and can harm aquatic ecosystems.

Part 4: Regulatory Framework and Institutional Compliance

The management of laboratory waste is governed by federal and state regulations, primarily enforced by the U.S. Environmental Protection Agency (EPA).[9][10] Academic and research institutions may operate under specific rules, such as Subpart K of the RCRA regulations, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[10][12]

It is imperative for all laboratory personnel to be familiar with their institution's specific Laboratory Management Plan or Chemical Hygiene Plan . These documents provide site-specific procedures that are aligned with regulatory requirements. Your facility's EHS or safety office is the ultimate authority on disposal procedures and should be consulted with any questions.

Disposal Decision Logic

The following flowchart illustrates the logic that mandates professional disposal for this compound.

G start Waste Compound: This compound hazard_check Is the compound classified as hazardous? start->hazard_check neutralization_check Is there a validated in-lab neutralization protocol? hazard_check->neutralization_check No / Unknown treat_as_hazardous Treat as Regulated Hazardous Waste hazard_check->treat_as_hazardous Yes (H302) neutralization_check->treat_as_hazardous No professional_disposal Package, Label, and Store for Professional Disposal via EHS treat_as_hazardous->professional_disposal end Compliance Achieved professional_disposal->end

Caption: Decision-making flowchart for chemical waste disposal.

By adhering to these protocols, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

Safe Handling and Disposal of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS No. 1354621-59-2). As a substituted piperidine derivative, this compound requires careful management in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods to ensure the safety of researchers and minimize environmental impact. The guidance herein is based on established safety protocols for analogous chemical structures and authoritative safety standards.

Hazard Assessment and Risk Mitigation

While a comprehensive toxicological profile for this compound is not fully established, the available data and the chemical's structure necessitate a cautious approach. The compound is classified as Acute Toxicity, Oral, Category 4, and is harmful if swallowed. Structurally related compounds, such as piperidine and benzylamine, are known to be corrosive, causing severe skin burns and eye damage, and may be toxic upon skin contact or inhalation.[1][2][3][4] Therefore, a robust safety protocol must be implemented based on the principles of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies).[5][6]

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.

  • Skin and Eye Irritation/Corrosion: Assumed risk based on analogous amine and piperidine compounds. Direct contact can lead to irritation or severe burns.[1][3][4]

  • Inhalation Toxicity: Vapors or aerosols may cause respiratory irritation.[7]

  • Reactivity: Amines can react with oxidizing agents. Thermal decomposition may produce hazardous gases like nitrogen oxides (NOx) and carbon oxides (CO, CO2).[7][8]

A thorough hazard assessment is the first step in any laboratory procedure and is mandated by OSHA to determine the necessary protective measures.[9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical. The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken.[10][11][12]

Protection Type Specification Rationale and Authoritative Source
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[11]Protects against splashes, which can cause serious eye irritation or damage. The American Chemical Society (ACS) and OSHA mandate appropriate eye protection when handling liquid chemicals.[9][13]
Hand Protection Chemical-resistant nitrile or neoprene gloves tested to the EN 374 standard. Inspect gloves for any defects before use and dispose of them after handling the compound.[2][14]Prevents skin contact. Amines and piperidine derivatives can be absorbed through the skin or cause severe irritation and burns.[4][15] Proper glove removal technique is crucial to avoid contaminating hands.[7]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.Provides a primary barrier to protect the skin from accidental spills and splashes. This is a minimum requirement for working in a laboratory with hazardous chemicals.[11][16]
Respiratory Protection To be used in a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][16]Minimizes inhalation of potentially harmful vapors or aerosols. Engineering controls like fume hoods are the primary method of exposure reduction.[17]

PPE_Selection_Workflow cluster_assessment Hazard Recognition & Assessment cluster_ppe PPE Selection cluster_operation Safe Operation start Start: New Chemical Procedure assess Assess Hazards: - Oral Toxicity (H302) - Potential Skin/Eye Corrosion - Potential Inhalation Hazard start->assess eye Eye/Face Protection: - Chemical Goggles (ANSI Z87.1) - Face Shield (if splash risk) assess->eye Mitigate Splash/Aerosol Risk hand Hand Protection: - Nitrile or Neoprene Gloves (EN 374 Standard) assess->hand Prevent Dermal Contact body Body Protection: - Lab Coat - Long Pants - Closed-toe Shoes assess->body Minimize Skin Exposure resp Respiratory Protection: - Chemical Fume Hood (Primary) - NIOSH Respirator (Emergency) assess->resp Control Inhalation Risk operate Conduct Experiment Following Standard Operating Procedures eye->operate hand->operate body->operate resp->operate end End: Procedure Complete operate->end

Operational Plan: Step-by-Step Handling Guide

Adherence to a strict operational protocol is critical for safety.

Preparation:

  • Designate a Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[12]

  • Assemble Materials: Ensure all necessary equipment, including weighing materials, solvents, and reaction vessels, are inside the fume hood before handling the compound.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[12] Ensure a spill kit appropriate for amine compounds is readily available.

Handling Procedure:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: If weighing the solid, perform the task in the fume hood to minimize inhalation exposure. Use a tared, sealed container to transport the chemical to the reaction setup.

  • Dissolving/Dispensing: When making solutions, add the solid to the solvent slowly to avoid splashing. If the compound is a liquid, use a calibrated pipette or syringe.

  • During Reaction: Keep the reaction vessel closed to prevent the release of vapors. Maintain constant vigilance and do not leave the reaction unattended.

  • Post-Handling: After use, securely seal the container. Wipe down the work area with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing gloves.[14]

Disposal Plan: Waste Management and Decontamination

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.[18] Amine waste should not be disposed of down the drain.[18]

Waste Segregation and Collection:

  • Solid Waste: Unused compound and any grossly contaminated items (e.g., weigh boats, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the amine should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate. Do not mix with incompatible waste streams, such as strong oxidizing agents.[8]

  • Contaminated Materials: Used gloves, bench paper, and other lightly contaminated materials should be placed in a designated solid hazardous waste container.

Decontamination:

  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). Collect the initial rinsate as hazardous waste. Subsequent rinses can be managed according to institutional protocols.

  • Spills: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[8][19] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_streams Segregation & Collection cluster_disposal Final Disposal start Experiment Complete waste_type Identify Waste Type start->waste_type solid Solid Waste: - Unused Compound - Grossly Contaminated Items waste_type->solid Solid liquid Liquid Waste: - Reaction Solutions - Initial Rinsate waste_type->liquid Liquid sharps Contaminated Materials: - Gloves, Wipes, etc. waste_type->sharps General Contamination container Place in Labeled, Sealed Hazardous Waste Container solid->container liquid->container sharps->container disposal Arrange for Pickup by Environmental Health & Safety container->disposal

By implementing these comprehensive safety and handling procedures, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe research environment.

References

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Retrosynthesis Analysis

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(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.